HU 243
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
140835-14-9 |
|---|---|
Molecular Formula |
C25H40O3 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
(6aR,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C25H40O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h14-15,17,19-20,26-27H,6-13,16H2,1-5H3/t17-,19-,20-/m1/s1 |
InChI Key |
MVEVPDCVOXJVBD-MISYRCLQSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C2[C@@H]3C[C@@H](CC[C@H]3C(OC2=C1)(C)C)CO)O |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O |
Other CAS No. |
140835-14-9 |
Synonyms |
(3H)HU 243 3-dimethylheptyl-11-hydroxyhexahydrocannabinol HU 243 HU-243 HU243 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of HU-243
For Researchers, Scientists, and Drug Development Professionals
Abstract
HU-243, a synthetic cannabinoid of the dibenzopyran class, is a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides a comprehensive overview of the mechanism of action of HU-243, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies employed for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of cannabinoid pharmacology, neuroscience, and drug development.
Introduction
HU-243, also known as AM-4056, is a synthetic analog of Δ⁹-tetrahydrocannabinol (THC) with a high affinity for both CB1 and CB2 receptors.[1] Its rigid structure and potent agonistic activity have made it a valuable tool for investigating the endocannabinoid system. This document will provide a detailed examination of its molecular interactions and the subsequent cellular responses.
Receptor Binding Profile
HU-243 exhibits high-affinity binding to both CB1 and CB2 receptors, acting as a potent agonist. The binding affinity is typically determined through competitive radioligand binding assays.
Table 1: Receptor Binding Affinities (Ki) of HU-243
| Receptor | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
| CB1 | [³H]HU-243 | Rat Brain Membranes | 0.041 | [1] |
| CB2 | [³H]HU-243 | Transfected COS-7 Cells | Not directly reported for HU-243, but used as the radioligand to determine the Ki of other compounds. | [2] |
Downstream Signaling Pathways
Upon binding to CB1 and CB2 receptors, HU-243 initiates a cascade of intracellular signaling events, primarily through the activation of Gi/o proteins.
G-Protein Coupling and Second Messenger Modulation
As a potent agonist, HU-243's primary mechanism involves the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4][5]
Mitogen-Activated Protein Kinase (MAPK) Pathway
Cannabinoid receptor activation is known to stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK).[6][7] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.
β-Arrestin Recruitment and Receptor Internalization
Agonist binding to cannabinoid receptors can also lead to the recruitment of β-arrestins.[4] This process is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways.
Functional Activity
The functional potency and efficacy of HU-243 are assessed through various in vitro assays that measure the cellular response to receptor activation.
Table 2: Functional Activity (EC50/IC50) of HU-243
| Assay Type | Receptor | Cell Line | Parameter | Value (nM) | Reference |
| G-Protein Activation ([³⁵S]GTPγS Binding) | CB1/CB2 | - | EC50 | Data not available | - |
| Adenylyl Cyclase Inhibition | CB1/CB2 | - | IC50 | Data not available | - |
| MAPK/ERK Activation | CB1/CB2 | - | EC50 | Data not available | - |
| β-Arrestin Recruitment | CB1/CB2 | - | EC50 | Data not available | - |
Experimental Protocols
The characterization of HU-243's mechanism of action relies on a suite of standardized experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of HU-243 for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with CB1 or CB2 receptors.
-
Incubation: A constant concentration of radiolabeled HU-243 ([³H]HU-243) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled HU-243.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of unlabeled HU-243 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the receptor of interest are prepared.
-
Incubation: Membranes are incubated with varying concentrations of HU-243 in the presence of GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Filtration: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the Gα subunit is quantified.
-
Data Analysis: The concentration of HU-243 that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined.
Adenylyl Cyclase Inhibition Assay
This assay quantifies the functional consequence of Gi/o protein activation.
Methodology:
-
Cell Culture: Cells expressing the cannabinoid receptor are cultured.
-
Treatment: Cells are pre-incubated with HU-243 at various concentrations, followed by stimulation with forskolin (B1673556) to activate adenylyl cyclase.
-
cAMP Measurement: Intracellular cAMP levels are measured using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The concentration of HU-243 that inhibits 50% of the forskolin-stimulated cAMP production (IC50) is calculated.
β-Arrestin Recruitment Assay
This assay is used to measure the recruitment of β-arrestin to the receptor upon agonist binding.
Methodology:
-
Cell Line: A cell line is engineered to express the cannabinoid receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., enzyme fragment complementation).
-
Agonist Stimulation: The cells are stimulated with varying concentrations of HU-243.
-
Signal Detection: Upon β-arrestin recruitment to the receptor, the two protein fragments come into proximity, generating a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis: The EC50 value for β-arrestin recruitment is determined from the dose-response curve.
Conclusion
HU-243 is a powerful research tool characterized by its high affinity and potent agonism at both CB1 and CB2 receptors. Its primary mechanism of action involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of downstream signaling pathways, including the MAPK/ERK cascade. Furthermore, it likely induces β-arrestin recruitment, contributing to receptor desensitization and internalization. A comprehensive understanding of its quantitative pharmacology through detailed functional assays is crucial for its application in elucidating the physiological and pathophysiological roles of the endocannabinoid system and for the development of novel therapeutics.
References
- 1. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid inhibition of adenylate cyclase: relative activity of constituents and metabolites of marihuana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of Gi in the inhibition of adenylate cyclase by cannabimimetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HU-243 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Cannabinoid Receptor Binding Affinity of HU-243
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity of the synthetic cannabinoid HU-243 for the cannabinoid receptors CB1 and CB2. This document adheres to stringent data presentation and visualization requirements to facilitate in-depth understanding and further research.
Introduction to HU-243
HU-243, also known as AM-4056, is a potent synthetic cannabinoid that serves as a valuable tool in cannabinoid research. It is a single enantiomer of the hydrogenated derivative of HU-210 and is recognized for its high affinity as an agonist at both CB1 and CB2 receptors.[1] Understanding its binding characteristics is crucial for its application in experimental models and for the development of novel therapeutics targeting the endocannabinoid system.
Quantitative Binding Affinity of HU-243
The binding affinity of a ligand for a receptor is a critical parameter in pharmacology, typically expressed by the inhibition constant (Ki). This value represents the concentration of a competing ligand that will bind to half of the available receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The following table summarizes the quantitative binding affinity data for HU-243 at human CB1 and CB2 receptors.
| Ligand | Receptor | Ki (nM) | Radioligand Used in Assay | Cell Line/Tissue | Reference |
| HU-243 | CB1 | 0.041 | Not Specified in Source | Not Specified in Source | [1] |
| HU-243 | CB2 | 0.045 ± 0.007 | [³H]HU-243 | COS-7 cells (transfected) | [2] |
Note: The binding affinity of HU-243 is remarkably high and comparable for both CB1 and CB2 receptors, indicating that it is a non-selective agonist.
Experimental Protocols: Radioligand Binding Assay
The determination of cannabinoid receptor binding affinity is most commonly achieved through competitive radioligand binding assays. The following is a detailed methodology for such an assay, specifically adapted for the use of [³H]HU-243.
Materials
-
Receptor Membranes: Cell membranes prepared from cell lines stably transfected with and expressing high levels of human CB1 or CB2 receptors (e.g., CHO-K1, HEK293 cells), or from native tissues known to express the target receptor (e.g., brain for CB1, spleen for CB2).
-
Radioligand: [³H]HU-243 (tritiated HU-243).
-
Test Compound: HU-243 (unlabeled) or other competing ligands.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5 mg/mL bovine serum albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl and 0.1% BSA, pH 7.4, ice-cold.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Filtration Apparatus: A cell harvester with glass fiber filter mats (e.g., Whatman GF/C).
-
Scintillation Counter and Scintillation Fluid.
-
96-well microplates.
Procedure
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparations in aliquots at -80°C until use.
-
-
Competitive Binding Assay:
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Total Binding: Add assay buffer, [³H]HU-243 (at a concentration close to its Kd, e.g., 0.1-0.5 nM), and the receptor membrane preparation.
-
Non-specific Binding: Add assay buffer, [³H]HU-243, the non-specific binding control, and the receptor membrane preparation.
-
Competition: Add assay buffer, [³H]HU-243, varying concentrations of the unlabeled test compound (e.g., a serial dilution from 1 pM to 10 µM), and the receptor membrane preparation.
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters three to five times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs from the filter mat into scintillation vials.
-
Add an appropriate volume of scintillation fluid to each vial.
-
Measure the radioactivity (in disintegrations per minute, DPM, or counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (DPM/CPM) - Non-specific Binding (DPM/CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.
-
-
Determine IC₅₀:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the competition data and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Cannabinoid Receptor Signaling Pathways
HU-243, as a potent agonist, activates downstream signaling cascades upon binding to CB1 and CB2 receptors. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G protein, Gαi/o.
CB1 and CB2 Receptor Gαi/o-Adenylyl Cyclase-cAMP Pathway
Activation of both CB1 and CB2 receptors by an agonist like HU-243 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).
CB1 and CB2 Receptor Mitogen-Activated Protein Kinase (MAPK) Pathway
Both CB1 and CB2 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in regulating various cellular processes, including cell proliferation, differentiation, and survival.
References
An In-depth Technical Guide to the Downstream Signaling Pathways of HU 243
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
HU 243 is a high-affinity synthetic cannabinoid that acts as a potent agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2] As a member of the classical cannabinoid structural class, its interaction with these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events. This document provides a detailed technical overview of the core downstream signaling pathways modulated by this compound. The primary pathways include the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt signaling cascades. This guide summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the signaling networks to facilitate a deeper understanding for research and therapeutic development.
This compound Receptor Binding and Affinity
This compound exhibits high-affinity binding to both CB1 and CB2 receptors, making it a valuable tool for studying the endocannabinoid system. Its binding affinity has been characterized using radioligand displacement assays, often employing [3H]HU-243 itself as the radiolabeled probe.[3] The quantitative binding parameters are crucial for interpreting its biological effects and potency.
| Parameter | Receptor | Value | Reference Compound | Reference Value | Citation |
| Binding Affinity (Ki) | CB1 | 0.041 nM | HU-210 | 0.061 nM | [1] |
| Binding Affinity (Ki) | CB1 | ~100 pM | - | - | [3] |
| Binding Affinity (Ki) | CB2 | ~200 pM | - | - | [3] |
Core Downstream Signaling Pathways
Upon binding to CB1 and CB2 receptors, this compound triggers the activation of heterotrimeric G proteins, primarily of the Gi/o family. This initiates several key downstream signaling cascades.
Gi/o-Mediated Inhibition of Adenylyl Cyclase
The most prominent and well-characterized downstream effect of CB1/CB2 receptor activation by agonists like this compound is the inhibition of adenylyl cyclase (AC).[4][5] This action is mediated by the Gαi subunit of the G protein.
-
Receptor Activation : this compound binds to the CB1 or CB2 receptor.
-
G Protein Coupling : The agonist-bound receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαi subunit.
-
G Protein Dissociation : The Gαi-GTP complex dissociates from the Gβγ dimer.
-
Adenylyl Cyclase Inhibition : Gαi-GTP directly binds to and inhibits the activity of adenylyl cyclase.
-
Reduced cAMP Levels : The inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6]
-
Downstream Effects : Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets, including transcription factors and ion channels.
Activation of the MAPK/ERK Pathway
Cannabinoid receptor activation is known to stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.[7][8] This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival. Activation can be mediated by both Gαi and Gβγ subunits.
-
Gβγ-Mediated Activation : The dissociated Gβγ subunit can activate scaffolding proteins and upstream kinases.
-
Tyrosine Kinase Activation : Gβγ can lead to the transactivation of receptor tyrosine kinases (RTKs) and activation of non-receptor tyrosine kinases like Src.[8]
-
Ras-Raf-MEK-ERK Cascade : This activation converges on the small GTPase Ras, which in turn activates a kinase cascade: Raf phosphorylates and activates MEK, which then phosphorylates and activates ERK1/2.[9]
-
Nuclear Translocation : Activated (phosphorylated) ERK translocates to the nucleus.
-
Gene Expression : In the nucleus, p-ERK phosphorylates and activates transcription factors (e.g., Elk-1, CREB), leading to the expression of immediate early genes like c-Fos and zif268.[7][10]
Activation of the PI3K/Akt Pathway
The phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling route engaged by cannabinoid receptor agonists, playing a key role in cell survival, metabolism, and growth.[11][12]
-
PI3K Activation : The Gβγ subunit released upon receptor activation can directly recruit and activate PI3K at the plasma membrane.
-
PIP3 Generation : Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Recruitment and Activation : PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).
-
Akt Phosphorylation : At the membrane, Akt is phosphorylated and fully activated by PDK1 and mTORC2.
-
Downstream Effects : Activated Akt phosphorylates a wide array of substrates, including glycogen (B147801) synthase kinase 3 (GSK-3) and pro-apoptotic proteins, thereby promoting cell survival and other metabolic functions.[11]
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the signaling pathways of this compound.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation : Prepare cell membrane homogenates from cells stably expressing either human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).[3]
-
Assay Buffer : Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Competition Reaction : Incubate the cell membranes with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]HU-243 or [3H]CP-55,940) and varying concentrations of unlabeled this compound (the competitor).[3][13][14]
-
Incubation : Allow the reaction to reach equilibrium (e.g., 90 minutes at 30°C).
-
Separation : Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification : Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis : Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase and reduce cAMP levels.
Methodology:
-
Cell Culture : Use cells expressing the target receptor (e.g., CB1-CHO cells).
-
Cell Stimulation : Pre-incubate cells with varying concentrations of this compound.
-
AC Activation : Stimulate adenylyl cyclase with a known activator, such as Forskolin, to induce a measurable level of cAMP production.[5]
-
Incubation : Incubate for a defined period (e.g., 15-30 minutes at 37°C).
-
Lysis and cAMP Measurement : Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis : Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value for the inhibition of adenylyl cyclase.[4]
Western Blotting for ERK and Akt Phosphorylation
This technique is used to detect the activation of the MAPK/ERK and PI3K/Akt pathways by measuring the phosphorylation status of key proteins.
Conclusion
This compound is a powerful chemical probe that potently activates both CB1 and CB2 receptors. Its downstream signaling is multifaceted, characterized primarily by the canonical Gi/o-mediated inhibition of adenylyl cyclase. Furthermore, activation of these receptors by this compound engages other critical signaling pathways, including the MAPK/ERK and PI3K/Akt cascades, which are integral to the regulation of gene expression, cell survival, and plasticity. A thorough understanding of these interconnected pathways, supported by robust quantitative data and precise experimental methodologies, is essential for professionals in drug discovery and neuroscience aiming to modulate the endocannabinoid system for therapeutic benefit.
References
- 1. HU-243 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. lumirlab.com [lumirlab.com]
- 4. Cannabinol derivatives: binding to cannabinoid receptors and inhibition of adenylylcyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid inhibition of adenylate cyclase. Pharmacology of the response in neuroblastoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual activation and inhibition of adenylyl cyclase by cannabinoid receptor agonists: evidence for agonist-specific trafficking of intracellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delta 9-tetrahydrocannabinol-induced MAPK/ERK and Elk-1 activation in vivo depends on dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of PI3K/Akt/GSK-3 pathway by cannabinoids in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cannabidiol-mediated RISK PI3K/AKT and MAPK/ERK pathways decreasing reperfusion myocardial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Pharmacology of HU-243: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HU-243, a synthetic cannabinoid, is a highly potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. As a single enantiomer of the hydrogenated derivative of HU-210, it serves as a critical tool in cannabinoid research. This document provides a comprehensive overview of the pharmacology of HU-243, including its mechanism of action, binding affinities, and downstream signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts. All quantitative data are summarized for clarity, and signaling pathways and experimental workflows are visually represented.
Introduction
HU-243 is a classic synthetic cannabinoid that exhibits high affinity and efficacy at both CB1 and CB2 receptors.[1] Its rigid, tricyclic structure contributes to its potent activity. This guide delves into the core pharmacological characteristics of HU-243, providing a technical resource for researchers in the field.
Mechanism of Action
HU-243 exerts its effects by binding to and activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Upon activation, these receptors initiate a cascade of intracellular signaling events.
Receptor Binding
Figure 1: HU-243 Binding to Cannabinoid Receptors
Signal Transduction Pathways
Activation of CB1 and CB2 receptors by HU-243 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, it stimulates mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) cascade, and promotes the recruitment of β-arrestin.
References
The Structure-Activity Relationship of HU-243: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HU-243, a synthetic cannabinoid of the classical dibenzopyran class, stands as a potent agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2] As a single enantiomer derived from the hydrogenation of the widely recognized reference agonist HU-210, its structure-activity relationship (SAR) provides critical insights for the rational design of novel cannabinoid-based therapeutics. This guide delves into the core aspects of HU-243's SAR, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and signaling cascades.
Chemical Structure and Physicochemical Properties
HU-243, chemically known as (6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol, possesses a rigid tricyclic dibenzopyran core, a characteristic feature of classical cannabinoids. The key structural determinants influencing its high affinity and efficacy are the phenolic hydroxyl group at C1, the C3 alkyl side chain, and the stereochemistry of the hydroxylated C-ring.
Quantitative Data: Receptor Binding and Functional Activity
The following table summarizes the available quantitative data for HU-243 and its parent compound, HU-210, for comparative purposes. The binding affinity is represented by the inhibition constant (Ki), which indicates the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Activity |
| HU-243 | CB1 | 0.041[1] | Potent Agonist[1][2] |
| CB2 | Potent Agonist (Specific Ki not found) | Potent Agonist[1][2] | |
| HU-210 | CB1 | 0.061[1] | Potent Agonist |
Note: While HU-243 is established as a potent CB2 receptor agonist, a specific Ki value was not identified in the surveyed literature. Similarly, specific quantitative functional data (EC50 and Emax values) for HU-243 in cAMP or β-arrestin assays were not available at the time of this review.
Structure-Activity Relationship (SAR) of Classical Cannabinoids
The SAR of classical cannabinoids like HU-243 is well-studied, with several key structural features dictating their interaction with cannabinoid receptors.[3][4][5][6][7]
-
C3 Side Chain: The length and branching of the C3 alkyl side chain are critical for receptor affinity. An increase in chain length generally leads to an increase in binding affinity at both CB1 and CB2 receptors.[3] The 1,1-dimethylheptyl side chain present in HU-243 is a common feature in many high-affinity synthetic cannabinoids and is known to significantly enhance potency compared to the pentyl chain of Δ⁹-THC.[5]
-
Phenolic Hydroxyl Group: The phenolic hydroxyl group at the C1 position is essential for high-affinity binding to both CB1 and CB2 receptors. It is believed to act as a hydrogen bond donor, interacting with a key residue in the receptor binding pocket.
-
Stereochemistry of the C-Ring: HU-243 is a single enantiomer, highlighting the stereospecificity of cannabinoid receptor binding. The hydrogenation of the double bond in the cyclohexenyl C-ring of HU-210 to produce HU-243, along with the specific stereochemistry of the resulting hydroxyl and hydroxymethyl groups, contributes to its high potency.
-
Pyran B-Ring: The oxygen atom within the pyran B-ring is another important feature for receptor interaction, likely participating in hydrogen bonding.
Experimental Protocols
Competitive Radioligand Binding Assay (for Ki Determination)
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound like HU-243 by measuring its ability to displace a radiolabeled ligand, such as [³H]CP55,940, from cannabinoid receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]CP55,940.
-
Unlabeled Ligand (for non-specific binding): A high concentration of a potent, unlabeled cannabinoid agonist (e.g., WIN 55,212-2).
-
Test Compound: HU-243.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/ml BSA.
-
Wash Buffer: Ice-cold incubation buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) presoaked in 0.05% polyethyleneimine, and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound (HU-243).
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³H]CP55,940 (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of unlabeled ligand (for non-specific binding).
-
Incubation: Incubate the plate at 30°C for 90 minutes.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
cAMP Inhibition Functional Assay
This protocol measures the functional activity of an agonist like HU-243 by quantifying its ability to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels, a hallmark of CB1/CB2 receptor activation via Gαi/o proteins.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human CB1 or CB2 receptor.[8]
-
Cell Culture Medium: e.g., DMEM/F12 with 10% FBS.[8]
-
Assay Buffer: e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[8]
-
Forskolin (B1673556): An adenylyl cyclase activator.[8]
-
Test Compound: HU-243.
-
Reference Agonist: e.g., CP 55,940.[8]
-
cAMP Assay Kit: e.g., HTRF, LANCE, or AlphaScreen cAMP assay kit.[8][9]
Procedure:
-
Cell Culture: Culture the cells in appropriate flasks and seed them into 384-well plates.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Agonist Treatment: Add serial dilutions of the test compound (HU-243) or reference agonist and incubate for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated response (100%) and basal levels (0%).
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (potency) and Emax (efficacy) values.[8]
-
Experimental Workflow for cAMP Inhibition Assay
Caption: Workflow for a cAMP inhibition functional assay.
Signaling Pathways
Upon binding of HU-243 to CB1 or CB2 receptors, a conformational change is induced, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to inhibitory G proteins (Gαi/o).
G Protein-Dependent Signaling:
-
G Protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the G protein.
-
G Protein Dissociation: The Gαi-GTP and Gβγ subunits dissociate from each other and the receptor.
-
Downstream Effects:
-
Gαi-GTP: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Gβγ: Can modulate the activity of various ion channels, such as inhibiting voltage-gated calcium channels and activating G protein-coupled inwardly-rectifying potassium (GIRK) channels. It can also activate other signaling pathways like the mitogen-activated protein kinase (MAPK) cascade.
-
HU-243 G Protein-Dependent Signaling Pathway
Caption: G protein-dependent signaling cascade initiated by HU-243.
β-Arrestin-Mediated Signaling:
In addition to G protein-dependent signaling, agonist binding to cannabinoid receptors can also lead to the recruitment of β-arrestins.
-
Receptor Phosphorylation: The activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: Phosphorylation increases the affinity of the receptor for β-arrestins (primarily β-arrestin 2 for cannabinoid receptors), which then bind to the receptor.
-
Downstream Effects:
-
Desensitization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signal.
-
Internalization: β-arrestins act as scaffolds to recruit components of the endocytic machinery, leading to receptor internalization.
-
G Protein-Independent Signaling: β-arrestins can also act as signal transducers themselves, initiating signaling cascades, such as the activation of the MAPK pathway, independently of G protein activation.
-
References
- 1. HU-243 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure-Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure and receptor activity for classical cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
The Potent Synthetic Cannabinoid HU-243: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HU-243, also known as AM-4056, is a potent synthetic cannabinoid that serves as a valuable research tool for investigating the endocannabinoid system. As a single enantiomer of the hydrogenated derivative of HU-210, it exhibits high affinity and efficacy as an agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] This guide provides a comprehensive overview of the chemical structure, pharmacological properties, and relevant experimental methodologies for HU-243.
Chemical Structure and Properties
HU-243 is a classical cannabinoid, characterized by a dibenzopyran ring structure. Its systematic IUPAC name is (6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol.[2] The presence of tritium (B154650) at the 8 and 9 positions is a notable feature, often utilized in radioligand binding studies.
Chemical Identifiers:
-
IUPAC Name: (6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol[2]
-
SMILES: CC(O1)(C)[C@H]2--INVALID-LINK--CC2">C@@HC3=C1C=C(C(C)(C)CCCCCC)C=C3O[2]
-
Chemical Formula: C₂₅H₄₀O₃[2]
-
Molar Mass: 388.592 g/mol [2]
Pharmacological Data
HU-243 is distinguished by its high binding affinity and potency at cannabinoid receptors. The following table summarizes the available quantitative data for HU-243 and related compounds for comparative purposes.
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| HU-243 | CB1 | Radioligand Binding | Ki | 0.041[2] |
| HU-243 | CB2 | Radioligand Binding | Ki | Data not available |
| HU-210 | CB1 | Radioligand Binding | Ki | 0.061[2] |
Cannabinoid Receptor Signaling
As a cannabinoid receptor agonist, HU-243 activates intracellular signaling cascades upon binding to CB1 and CB2 receptors. These receptors are coupled to inhibitory G-proteins (Gαi/o). Activation of these G-proteins leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
References
HU-243 as a Cannabinoid Receptor Agonist: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HU-243 is a potent synthetic cannabinoid that acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. As a single enantiomer of the hydrogenated derivative of HU-210, it exhibits exceptionally high binding affinity, making it a valuable tool for research into the endocannabinoid system. This technical guide provides a comprehensive overview of HU-243, focusing on its receptor binding properties, functional activity, and downstream signaling pathways. Detailed experimental protocols for key in vitro assays are provided to facilitate further investigation of this and similar compounds.
Introduction
HU-243, also known as AM-4056, is a classic cannabinoid of the dibenzopyran class. Its rigid structure and high lipophilicity contribute to its potent interaction with the cannabinoid receptors. It is a methylene (B1212753) homologue of canbisol.[1] This guide will delve into the technical details of HU-243's pharmacology, providing researchers and drug development professionals with the necessary information to effectively utilize this compound in their studies.
Receptor Binding and Functional Activity
HU-243 is characterized by its high binding affinity and potent agonism at both CB1 and CB2 receptors.
Quantitative Data
| Parameter | CB1 Receptor | CB2 Receptor | Reference |
| Binding Affinity (Ki) | 0.041 nM | Data not available | [1] |
| Assay | Parameter | CB1 Receptor | CB2 Receptor |
| [³⁵S]GTPγS Binding | EC50 | Data not available | Data not available |
| Emax | Data not available | Data not available | |
| Adenylyl Cyclase Inhibition | EC50 | Data not available | Data not available |
| Emax | Data not available | Data not available |
Signaling Pathways
As a potent cannabinoid receptor agonist, HU-243 is expected to activate the canonical Gαi/o-coupled signaling cascade, leading to the inhibition of adenylyl cyclase and modulation of ion channels. Furthermore, it is likely to engage other downstream pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are known to be activated by potent cannabinoid agonists like its close analog, HU-210.
Canonical Cannabinoid Receptor Signaling
The primary signaling pathway for CB1 and CB2 receptors involves the inhibition of adenylyl cyclase.
MAPK/ERK Pathway Activation
Potent cannabinoid agonists are known to activate the MAPK/ERK pathway, which plays a crucial role in regulating gene expression and cell proliferation.
PI3K/Akt Pathway Activation
The PI3K/Akt pathway is another important downstream target of cannabinoid receptor signaling, involved in cell survival and metabolism.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the pharmacology of cannabinoid receptor agonists like HU-243.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing either human CB1 or CB2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of cell membranes (10-20 µg protein/well).
-
25 µL of [³H]HU-243 (final concentration ~0.5 nM).
-
25 µL of various concentrations of unlabeled HU-243 or vehicle.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist stimulation.
Methodology:
-
Membrane Preparation: Use membranes from cells expressing CB1 or CB2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of cell membranes (5-10 µg protein/well).
-
25 µL of GDP (final concentration 10 µM).
-
25 µL of various concentrations of HU-243 or vehicle.
-
50 µL of [³⁵S]GTPγS (final concentration 0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Detection: Follow steps 5-7 from the radioligand binding assay protocol.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of HU-243 to determine the EC50 and Emax values.
Adenylyl Cyclase Inhibition (cAMP) Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger.
Methodology:
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing either human CB1 or CB2 receptors in a 96-well plate and grow to confluence.
-
Pre-treatment: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20 minutes at 37°C.
-
Treatment: Add various concentrations of HU-243 followed by a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 1 µM).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of HU-243 to determine the EC50 and Emax values.
Conclusion
HU-243 is a highly potent synthetic cannabinoid receptor agonist that serves as an invaluable research tool for probing the endocannabinoid system. Its high affinity for both CB1 and CB2 receptors allows for the robust activation of downstream signaling pathways. While specific functional activity data for HU-243 remains to be fully elucidated in publicly available literature, the provided experimental protocols offer a clear framework for researchers to determine these parameters. The signaling pathways outlined in this guide, based on the known actions of potent cannabinoid agonists, provide a strong foundation for understanding the molecular mechanisms through which HU-243 exerts its effects. Further research into the specific signaling signature of HU-243 will undoubtedly contribute to a deeper understanding of cannabinoid receptor pharmacology and aid in the development of novel therapeutics.
References
An In-depth Technical Guide to the Synthetic Cannabinoid AM-4056 (HU-243)
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-4056, more commonly known by its designation HU-243, is a potent synthetic cannabinoid that has been instrumental in the study of the endocannabinoid system. As a high-affinity, full agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, it serves as a valuable research tool for elucidating the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and experimental protocols related to AM-4056 (HU-243), intended to support researchers and drug development professionals in their exploration of cannabinoid science.
Chemical Properties and Structure
AM-4056 (HU-243) is a classical cannabinoid analog, structurally related to Δ⁹-tetrahydrocannabinol (THC), with key modifications that enhance its receptor affinity and efficacy.
| Property | Value |
| Common Name | HU-243 |
| Alternative Name | AM-4056 |
| IUPAC Name | (6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol[1] |
| CAS Number | 140835-18-3[1] |
| Molecular Formula | C₂₅H₄₀O₃[1] |
| Molar Mass | 388.592 g/mol [1] |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. |
Chemical Structure:
Figure 1: 2D structure of AM-4056 (HU-243).
Synthesis
Pharmacology
AM-4056 (HU-243) is a potent, non-selective full agonist at both CB1 and CB2 receptors. Its high affinity and efficacy make it a more powerful research tool than the partial agonist THC.
Receptor Binding Affinity
The affinity of a ligand for a receptor is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity.
| Receptor | Kᵢ (nM) | Reference Radioligand | Cell/Tissue Type |
| CB1 | 0.041[1] | [³H]CP55,940 | Not specified |
| CB2 | Data not available | [³H]CP55,940 | Not specified |
Functional Efficacy
The efficacy of an agonist is its ability to produce a biological response upon binding to a receptor. This is often measured by its EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) in functional assays.
GTPγS Binding Assay: This assay measures the activation of G-proteins, an early step in cannabinoid receptor signaling.
| Receptor | EC₅₀ (nM) | Eₘₐₓ (% of control) |
| CB1 | Data not available | Data not available |
| CB2 | Data not available | Data not available |
cAMP Accumulation Assay: Cannabinoid receptors are typically Gᵢ/ₒ-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
| Receptor | IC₅₀ (nM) | Maximum Inhibition (%) |
| CB1 | Data not available | Data not available |
| CB2 | Data not available | Data not available |
Note: Specific EC₅₀/IC₅₀ and Eₘₐₓ values for HU-243 are not available in the provided search results. However, as a full agonist, its Eₘₐₓ is expected to be comparable to or greater than other full agonists like CP55,940.
In Vivo Effects
In animal models, AM-4056 (HU-243) induces the classic cannabinoid tetrad of effects:
-
Analgesia (pain relief)
-
Catalepsy (immobility)
-
Hypothermia (decreased body temperature)
-
Hypoactivity (decreased spontaneous movement)
Specific dose-response data for these effects with HU-243 are not detailed in the available search results. However, its high potency suggests that these effects would be observed at very low doses.
Pharmacokinetics
Detailed pharmacokinetic studies on AM-4056 (HU-243), including its absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in the public literature. Due to its high lipophilicity, it is expected to readily cross the blood-brain barrier and distribute to fatty tissues, similar to other cannabinoids. The half-life and metabolic pathways would require specific experimental determination.
Experimental Protocols
The following are generalized protocols for key experiments used in cannabinoid research. These should be adapted and optimized for specific experimental conditions when using AM-4056 (HU-243).
Cannabinoid Receptor Binding Assay (Competitive Displacement)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound like AM-4056 (HU-243).
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]CP55,940.
-
Test compound: AM-4056 (HU-243).
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
96-well plates.
-
Filtration system (cell harvester and glass fiber filters).
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of AM-4056 (HU-243) in assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (10 µM WIN-55,212-2), and each concentration of AM-4056.
-
Add a fixed concentration of [³H]CP55,940 (typically at its Kₔ concentration) to all wells.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Figure 2: Simplified Gᵢ/ₒ-coupled cannabinoid receptor signaling pathway.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to stimulate G-protein activation.
Materials:
-
Membrane preparations from cells expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound: AM-4056 (HU-243).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: High concentration of unlabeled GTPγS.
-
Filtration system and scintillation counter.
Procedure:
-
Prepare serial dilutions of AM-4056 (HU-243).
-
In a 96-well plate, add assay buffer, GDP (to ensure G-proteins are in an inactive state), and the cell membrane preparation.
-
Add the different concentrations of AM-4056 or buffer (for basal binding).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Wash filters with ice-cold buffer.
-
Measure bound radioactivity by scintillation counting.
-
Plot the specific binding of [³⁵S]GTPγS as a function of agonist concentration to determine EC₅₀ and Eₘₐₓ.
Figure 3: Workflow for a [³⁵S]GTPγS binding assay.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity.
Materials:
-
Whole cells expressing CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compound: AM-4056 (HU-243).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of AM-4056 (HU-243).
-
Stimulate the cells with a fixed concentration of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of agonist concentration to determine the IC₅₀ and maximal inhibition.
Conclusion
AM-4056 (HU-243) remains a cornerstone in cannabinoid research due to its high potency and full agonist activity at both CB1 and CB2 receptors. Its well-characterized (though not fully quantified in all aspects in the public domain) pharmacological profile allows for the robust investigation of the endocannabinoid system's role in health and disease. This guide provides a foundational understanding of AM-4056 (HU-243) and the experimental approaches to study its interactions with cannabinoid receptors. Further research is warranted to fully elucidate its CB2 receptor binding and functional parameters, as well as its detailed in vivo pharmacology and pharmacokinetics.
References
An In-Depth Technical Guide to the Endocannabinoid System and the Synthetic Cannabinoid HU-243
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endocannabinoid system (ECS), with a detailed focus on the potent synthetic cannabinoid agonist, HU-243. It is designed to serve as a resource for researchers and professionals involved in cannabinoid science and drug development, offering detailed data, experimental methodologies, and visual representations of key biological processes.
The Endocannabinoid System: A Core Modulatory Network
The endocannabinoid system is a ubiquitous and crucial lipid signaling network that plays a pivotal role in regulating a vast array of physiological and cognitive processes.[1] Its primary function is to maintain homeostasis throughout the body. The ECS is comprised of three core components:
-
Endocannabinoids: These are endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The two most well-characterized endocannabinoids are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).
-
Cannabinoid Receptors: These are G protein-coupled receptors (GPCRs) located on cell membranes. The two primary cannabinoid receptors are:
-
Cannabinoid Receptor 1 (CB1): Predominantly expressed in the central nervous system (CNS), but also found in various peripheral tissues.[2] CB1 receptors are one of the most abundant GPCRs in the brain and are responsible for the psychoactive effects associated with cannabinoids.[3]
-
Cannabinoid Receptor 2 (CB2): Primarily found in the peripheral nervous system, particularly on immune cells, and is also present in some areas of the brain.[2] Its activation is largely associated with immunomodulatory and anti-inflammatory effects.[3]
-
-
Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids, thereby controlling their signaling. The primary enzymes are fatty acid amide hydrolase (FAAH), which degrades anandamide, and monoacylglycerol lipase (B570770) (MAGL), which breaks down 2-AG.
The predominant mode of action within the ECS is retrograde signaling. In this process, endocannabinoids are synthesized on-demand in the postsynaptic neuron in response to an influx of calcium. They then travel backward across the synaptic cleft to bind to presynaptic CB1 receptors, which in turn inhibits the release of neurotransmitters such as glutamate (B1630785) and GABA. This mechanism allows for fine-tuning of synaptic transmission.
Cannabinoid Receptor Signaling Pathways
Both CB1 and CB2 receptors are coupled to inhibitory G proteins (Gi/o).[1] Upon agonist binding, a conformational change in the receptor activates the G protein, leading to the dissociation of its α and βγ subunits, which then modulate downstream effector systems. The primary signaling cascade involves the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5]
Activation of cannabinoid receptors can also lead to:
-
Modulation of Ion Channels: Primarily through the Gβγ subunit, CB1 receptor activation inhibits N-type and P/Q-type voltage-gated calcium channels and activates G protein-coupled inwardly rectifying potassium (GIRK) channels.[5][6]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Cannabinoid receptor activation can stimulate the MAPK cascade, including extracellular signal-regulated kinase (ERK), which is involved in regulating a variety of cellular processes like gene expression, proliferation, and survival.[5][6]
References
- 1. accurateclinic.com [accurateclinic.com]
- 2. HU-243 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CP55940 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to HU 243 and G-Protein Coupled Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the activation of G-protein coupled receptors (GPCRs) by HU 243, a potent synthetic cannabinoid agonist. This compound, an analog of HU-210, serves as a powerful tool for investigating the endocannabinoid system. This document outlines its binding characteristics, details the canonical and non-canonical signaling pathways it modulates, and provides comprehensive protocols for key functional assays used in its characterization.
This compound Binding Affinity at Cannabinoid Receptors
This compound is a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] Its high affinity, particularly for the CB1 receptor, makes it a valuable research compound. The binding affinity is typically determined through competitive radioligand binding assays, where the ability of this compound to displace a radiolabeled ligand (such as [³H]CP55,940 or [³H]HU-243) is measured.[2] The inhibition constant (Ki) is then calculated to represent the affinity of the ligand for the receptor.
| Compound | Receptor | Binding Affinity (Ki) | Reference Compound |
| This compound | Human CB1 | 0.041 nM[1] | HU-210 (0.061 nM)[1] |
| This compound | Human CB2 | Potent Agonist (Specific Ki Not Available in Search Results) | - |
G-Protein Dependent Signaling Pathways
Upon binding, this compound activates cannabinoid receptors, which are primarily coupled to the Gi/o family of heterotrimeric G-proteins.[3] This initiates a cascade of intracellular events, with the primary effect being the modulation of adenylyl cyclase activity.
Canonical Gi/o Pathway: Inhibition of Adenylyl Cyclase
The canonical signaling pathway for CB1 and CB2 receptors involves coupling to Gi/o proteins. Agonist binding by this compound induces a conformational change in the receptor, catalyzing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. The activated Gαi subunit then dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This leads to a reduction in intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3]
Figure 1. Canonical Gi/o signaling pathway activated by this compound.
Non-Canonical Gs Pathway
Under certain experimental conditions, such as after treatment with pertussis toxin (which uncouples Gi/o proteins) or in specific cell types, cannabinoid receptors can switch their coupling from Gi to Gs proteins. In this non-canonical pathway, the activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This dual coupling capability highlights the complexity of cannabinoid receptor signaling.
Figure 2. Non-canonical Gs signaling pathway for cannabinoid receptors.
Quantitative Functional Data: G-Protein Activation
The functional potency (EC50) and efficacy (Emax) of this compound are quantified using assays like the [³⁵S]GTPγS binding assay and cAMP accumulation assays. While specific data for this compound is not available in the reviewed literature, the table below includes data for the widely used full agonist CP 55,940 to serve as a reference. Emax is often expressed relative to a baseline or a reference full agonist.
| Assay | Receptor | Compound | Potency (EC50) | Efficacy (Emax) |
| [³⁵S]GTPγS Binding | Human CB1 | This compound | Not Available in Search Results | Not Available in Search Results |
| Human CB1 | CP 55,940 | ~0.3 nM[4] | ~250% over basal[4] | |
| cAMP Inhibition | Human CB1 | This compound | Not Available in Search Results | Not Available in Search Results |
| Human CB1 | CP 55,940 | ~1.4 nM[4] | ~95% inhibition[4] |
G-Protein Independent Signaling: β-Arrestin Recruitment
In addition to G-protein signaling, agonist-activated GPCRs can signal through G-protein-independent pathways mediated by β-arrestins. Following agonist binding and receptor activation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin proteins. The recruitment of β-arrestin to the receptor sterically hinders further G-protein coupling, leading to desensitization. Furthermore, β-arrestin acts as a scaffold protein, initiating distinct signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs), and mediating receptor internalization.
Figure 3. G-protein independent β-arrestin recruitment pathway.
Quantitative Data: β-Arrestin Recruitment
Commercial assays, such as the PathHunter® β-arrestin assay, are used to quantify ligand-induced β-arrestin recruitment. Again, while specific data for this compound is not available in the reviewed literature, reference data for CP 55,940 is provided.
| Assay | Receptor | Compound | Potency (pEC50) | Efficacy (Emax) |
| β-Arrestin 2 Recruitment | Human CB1 | This compound | Not Available in Search Results | Not Available in Search Results |
| Human CB1 | CP 55,940 | 8.37[5] | 102%[5] | |
| Human CB2 | This compound | Not Available in Search Results | Not Available in Search Results | |
| Human CB2 | CP 55,940 | 8.33[5] | 101%[5] |
Experimental Protocols
Characterizing the activity of this compound requires specific functional assays. The following sections detail the methodologies for three core experiments.
[³⁵S]GTPγS Binding Assay Protocol
This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Methodology
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human CB1 or CB2 receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., Tris-HCl, EDTA, EGTA).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Assay Setup (96-well plate format):
-
Prepare serial dilutions of this compound and a reference agonist (e.g., CP 55,940).
-
To each well, add assay buffer, cell membranes (typically 5-20 µg of protein), and GDP (final concentration ~10-30 µM) to ensure G-proteins are in an inactive state.
-
Add the diluted this compound or control compounds to the appropriate wells.
-
Define non-specific binding (NSB) wells by adding a high concentration of unlabeled GTPγS (~10 µM).
-
-
Reaction & Incubation:
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter plate completely and add scintillation fluid to each well.
-
Measure radioactivity using a microplate scintillation counter.
-
Subtract the NSB from all readings to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Figure 4. Experimental workflow for the [³⁵S]GTPγS binding assay.
cAMP Inhibition Assay Protocol
This assay measures the functional consequence of Gi/o-protein activation by quantifying the inhibition of adenylyl cyclase activity, which results in decreased intracellular cAMP levels.
Methodology
-
Cell Culture and Seeding:
-
Culture CHO-K1 or HEK293 cells stably expressing the human CB1 or CB2 receptor.
-
Seed cells into a 384-well white plate at an optimized density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate cells with a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) for ~30 minutes to prevent cAMP degradation.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Stimulate adenylyl cyclase by adding a fixed concentration of forskolin (B1673556) (e.g., 1-10 µM).
-
Incubate for a further 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[4]
-
Perform the cAMP measurement following the manufacturer's instructions. This typically involves adding detection reagents (e.g., antibody-conjugates and a labeled cAMP tracer) and measuring a fluorescent or luminescent signal.
-
-
Data Analysis:
-
The signal generated is inversely proportional to the amount of cAMP produced in the cells.
-
Calculate the percentage inhibition of the forskolin-stimulated response.
-
Plot the percentage inhibition against the log concentration of this compound and fit the data using a non-linear regression model to determine EC50 and Emax values.
-
Figure 5. Experimental workflow for a cAMP inhibition assay.
β-Arrestin Recruitment Assay Protocol (PathHunter® Example)
This cell-based assay quantifies the interaction between an activated GPCR and β-arrestin using an enzyme fragment complementation (EFC) system.
Methodology
-
Cell Line:
-
Use a PathHunter® cell line engineered to co-express the CB1 or CB2 receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to the larger enzyme acceptor (EA) fragment of β-galactosidase.
-
-
Cell Culture and Plating:
-
Culture the cells according to the supplier's protocol.
-
Plate the cells in a 384-well white assay plate and incubate for 24-48 hours.
-
-
Assay Procedure (Agonist Mode):
-
Prepare serial dilutions of this compound or a reference agonist.
-
Add the diluted compounds directly to the cells in the assay plate.
-
Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the PathHunter® detection reagent mixture, which contains the substrate for the complemented β-galactosidase enzyme.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Signal Measurement and Data Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
The signal intensity is directly proportional to the amount of β-arrestin recruited to the receptor.
-
Plot the signal against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
Figure 6. Experimental workflow for a β-arrestin recruitment assay.
Conclusion
This compound is a highly potent synthetic agonist of the CB1 and CB2 cannabinoid receptors. Its activation of these GPCRs initiates both canonical Gi/o-protein-mediated signaling, leading to the inhibition of adenylyl cyclase, and G-protein-independent signaling via β-arrestin recruitment. The ability of cannabinoid receptors to also couple to Gs proteins under specific conditions adds a layer of complexity to their signaling profile. The detailed experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the functional activity of this compound and other cannabinoid ligands, enabling a deeper understanding of their pharmacology and therapeutic potential.
References
- 1. Cryo-EM Structure of Human Cannabinoid Receptor CB2-Gi Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. realmofcaring.org [realmofcaring.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
In Vitro Characterization of HU-243: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HU-243, a synthetic cannabinoid, is a potent agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. As a single enantiomer of the hydrogenated derivative of the widely used reference agonist HU-210, it serves as a critical tool in cannabinoid research.[1] This technical guide provides a comprehensive overview of the in vitro characterization of HU-243, including its binding affinity, functional activity, and associated signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of the therapeutic potential and pharmacological properties of this compound.
Data Presentation
The following tables summarize the quantitative data for HU-243's interaction with CB1 and CB2 receptors.
Table 1: Binding Affinity of HU-243
| Receptor | Kᵢ (nM) | Radioligand Used | Cell Line/Tissue | Reference |
| CB1 | 0.041 | [³H]HU-243 | Not Specified | [1] |
| CB2 | 22.7* | [³H]HU-243 | COS-7 cells | [2] |
*Note: This Kᵢ value is for the selective CB2 agonist HU-308, determined in a competitive binding assay using [³H]HU-243 as the radioligand. This indicates a high affinity of HU-243 for the CB2 receptor.
Table 2: Functional Activity of HU-243
| Receptor | Assay Type | Parameter | Value | Reference |
| CB1 | GTPγS Assay | EC₅₀ | Data Not Available | |
| CB2 | GTPγS Assay | EC₅₀ | Data Not Available | |
| CB1 | cAMP Assay | IC₅₀ | Data Not Available | |
| CB2 | cAMP Assay | IC₅₀ | Data Not Available |
Signaling Pathways
HU-243, as a cannabinoid receptor agonist, is expected to activate intracellular signaling cascades primarily through G-protein coupling. The CB1 and CB2 receptors are canonically coupled to Gαi/o proteins.[3] Activation of these G-proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Furthermore, the βγ-subunits of the G-protein can modulate other downstream effectors, including the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK). While direct evidence for HU-243-induced ERK activation is limited, its close structural analog, HU-210, has been shown to activate the ERK/MAPK pathway.
HU-243 Signaling Pathway
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of HU-243 for CB1 and CB2 receptors.
Materials:
-
Membranes: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]HU-243 or another suitable high-affinity cannabinoid receptor radioligand (e.g., [³H]CP55,940).
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Test compound: HU-243.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.
-
Scintillation cocktail.
-
96-well filter plates (GF/C).
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of HU-243 in assay buffer.
-
Reaction Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Competition: HU-243 dilutions, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of HU-243 to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of HU-243 to activate G-proteins coupled to cannabinoid receptors.
Materials:
-
Membranes: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³⁵S]GTPγS.
-
GDP: Guanosine 5'-diphosphate.
-
Test compound: HU-243.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
96-well filter plates (GF/C).
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of HU-243 in assay buffer.
-
Reaction Setup: In a 96-well plate, add cell membranes, GDP (final concentration ~10 µM), and HU-243 dilutions.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through the filter plate.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot specific binding against the log concentration of HU-243 to determine the EC₅₀ and Eₘₐₓ.
References
An In-Depth Technical Guide on the Pharmacodynamics of the Cannabinoid HU-243
For Researchers, Scientists, and Drug Development Professionals
Introduction
HU-243, a synthetic cannabinoid, is a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. As a single enantiomer of the hydrogenated derivative of the widely used reference agonist HU-210, it exhibits high affinity and efficacy, making it a valuable tool in cannabinoid research. This technical guide provides a comprehensive overview of the pharmacodynamics of HU-243, including its receptor binding affinity, functional activity, and associated signaling pathways. The information is presented to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.
Receptor Binding Affinity
HU-243 demonstrates high-affinity binding to both CB1 and CB2 receptors. The binding affinity is typically determined through competitive radioligand binding assays.
Quantitative Data: Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Radioligand | Cell Line |
| HU-243 | CB1 | 0.041[1] | [³H]CP55,940 | Not Specified |
| HU-210 (related) | CB1 | 0.061[2][3] | Not Specified | Cloned human CB1 |
| HU-210 (related) | CB2 | 0.52[2][4] | Not Specified | Cloned human CB2 |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a general method for determining the binding affinity of a test compound like HU-243 for cannabinoid receptors.
Materials:
-
Receptor Membranes: Cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing human CB1 or CB2 receptors.
-
Radioligand: A high-affinity cannabinoid receptor agonist radiolabeled with tritium, such as [³H]CP55,940.
-
Test Compound: HU-243.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., GF/C glass fiber filters).
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of HU-243 in assay buffer to achieve a range of final concentrations. Dilute the radioligand in assay buffer to a final concentration approximately equal to its dissociation constant (Kd).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand and receptor membranes.
-
Non-specific Binding: Radioligand, receptor membranes, and the non-specific binding control.
-
Competition Binding: Radioligand, receptor membranes, and varying concentrations of HU-243.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the HU-243 concentration. The IC₅₀ (the concentration of HU-243 that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocol: cAMP Accumulation Assay
This assay measures the ability of HU-243 to inhibit adenylyl cyclase activity.
Materials:
-
Cells: Whole cells (e.g., CHO or HEK293) stably expressing human CB1 or CB2 receptors.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Test Compound: HU-243.
-
cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., based on HTRF, AlphaScreen, or ELISA).
Procedure:
-
Cell Culture: Culture the receptor-expressing cells in appropriate media.
-
Assay Setup: Seed the cells in a multi-well plate.
-
Treatment: Pre-treat the cells with a PDE inhibitor, followed by the addition of varying concentrations of HU-243.
-
Stimulation: Add forskolin to all wells (except for basal controls) to stimulate cAMP production.
-
Incubation: Incubate the plate to allow for the modulation of cAMP levels by HU-243.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of HU-243. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (potency) and the maximal inhibition (efficacy).
Signaling Pathways
Activation of CB1 and CB2 receptors by HU-243 initiates a cascade of intracellular events.
CB1/CB2 Receptor Signaling Cascade
MAP Kinase (ERK) Activation
The activation of the MAP kinase pathway, specifically the phosphorylation of ERK (pERK), is another important functional outcome of cannabinoid receptor agonism.
Experimental Protocol: Phospho-ERK (pERK) Assay
This cell-based assay quantifies the phosphorylation of ERK in response to HU-243.
Materials:
-
Cells: Cells expressing the cannabinoid receptor of interest.
-
Test Compound: HU-243.
-
Cell Lysis Buffer.
-
Antibodies: Primary antibodies specific for phosphorylated ERK (pERK) and total ERK, and corresponding secondary antibodies.
-
Detection System: e.g., Western blotting apparatus, ELISA reader, or a high-content imaging system.
Procedure:
-
Cell Treatment: Treat receptor-expressing cells with various concentrations of HU-243 for a specific time course (e.g., 5-30 minutes).
-
Cell Lysis: Lyse the cells to release intracellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Detection of pERK and Total ERK:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies for pERK and total ERK.
-
ELISA/HTRF/AlphaScreen: Use a plate-based immunoassay with specific antibodies to quantify pERK and total ERK levels.
-
-
Data Analysis: Normalize the pERK signal to the total ERK signal for each sample. Plot the normalized pERK levels against the log concentration of HU-243 to determine the EC₅₀ and Eₘₐₓ for ERK activation.
HU-243 is a highly potent synthetic cannabinoid agonist with a strong affinity for both CB1 and CB2 receptors. Its pharmacodynamic profile, characterized by the activation of Gαi/o-coupled signaling pathways leading to the inhibition of adenylyl cyclase and modulation of the MAP kinase cascade, makes it an invaluable research tool. The experimental protocols and data presented in this guide provide a framework for the continued investigation of HU-243 and its potential therapeutic applications. Further research is warranted to fully elucidate the quantitative aspects of its functional activity across various signaling pathways.
References
An In-depth Technical Guide on HU-243 and Cyclic AMP (cAMP) Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HU-243 is a potent synthetic cannabinoid agonist that exhibits high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. As a member of the G protein-coupled receptor (GPCR) family, the activation of these receptors by HU-243 initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This action leads to a subsequent decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). This guide provides a comprehensive overview of the interaction between HU-243 and the cAMP signaling pathway, including quantitative binding and functional data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction to HU-243 and the Endocannabinoid System
HU-243, a synthetic analog of a hydrogenated derivative of HU-210, is a powerful research tool for investigating the endocannabinoid system.[1][2] This system, comprising cannabinoid receptors, endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in regulating a myriad of physiological processes. The two primary cannabinoid receptors, CB1 and CB2, are the main targets of HU-243. CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in the peripheral nervous system and on immune cells.
Mechanism of Action: HU-243 and cAMP Modulation
The canonical signaling pathway initiated by HU-243 binding to CB1 and CB2 receptors involves the activation of inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) to cAMP. The resulting decrease in intracellular cAMP levels affects the activity of downstream effectors, most notably Protein Kinase A (PKA), thereby modulating numerous cellular functions.
Signaling Pathway Diagram
Caption: Signaling pathway of HU-243 leading to the inhibition of cAMP production.
Quantitative Data
The following tables summarize the binding affinity and functional potency of HU-243 at cannabinoid receptors.
Table 1: Receptor Binding Affinity of HU-243
| Compound | Receptor | Kᵢ (nM) | Radioligand | Cell Line/Tissue | Reference |
| HU-243 | CB1 | 0.041 | [³H]HU-243 | Not Specified | [2] |
| HU-243 | CB2 | Not available in searched literature | - | - | - |
Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Potency of HU-243 in cAMP Inhibition Assays
| Compound | Receptor | EC₅₀/IC₅₀ (nM) | Assay Type | Cell Line | Reference |
| HU-243 | CB1/CB2 | Not available in searched literature | Forskolin-stimulated cAMP inhibition | - | - |
EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% of its maximal effect or inhibition, respectively.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of HU-243 with cannabinoid receptors and its effect on cAMP levels.
Radioligand Binding Assay for Cannabinoid Receptors
This protocol is used to determine the binding affinity (Kᵢ) of HU-243 for CB1 and CB2 receptors.
Objective: To measure the displacement of a radiolabeled cannabinoid ligand by unlabeled HU-243.
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]HU-243 or [³H]CP-55,940.
-
Unlabeled HU-243.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of unlabeled HU-243.
-
In a multi-well plate, combine the cell membranes, radioligand (at a concentration near its K₋d), and varying concentrations of unlabeled HU-243 or vehicle.
-
Incubate the mixture at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist.
-
Data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Inhibition Assay
This functional assay measures the ability of HU-243 to inhibit the production of cAMP.
Objective: To determine the potency (EC₅₀ or IC₅₀) of HU-243 in inhibiting adenylyl cyclase activity.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
HU-243.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Multi-well plates (typically white for luminescence/fluorescence assays).
Procedure:
-
Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Wash the cells with serum-free medium or assay buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
Add varying concentrations of HU-243 or a vehicle control and incubate for an additional 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM) to induce cAMP production and incubate for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of HU-243.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ or EC₅₀ value.
Experimental Workflow Diagram
References
The Neuropharmacological Profile of HU-243: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuronal effects of HU-243, a potent synthetic cannabinoid agonist. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its binding affinities, functional activities, and its impact on neuronal signaling, synaptic plasticity, and behavior, based on available preclinical data.
Executive Summary
HU-243 is a high-affinity ligand for both cannabinoid receptor type 1 (CB1) and type 2 (CB2), exhibiting potent agonist activity. As a single enantiomer of the hydrogenated derivative of HU-210, it serves as a valuable tool for investigating the endocannabinoid system. This document outlines the quantitative pharmacological characteristics of HU-243, details experimental methodologies for its study, and visually represents its known signaling pathways and experimental workflows. The information compiled herein is intended to facilitate further research and drug development efforts centered on cannabinoid receptor modulation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for HU-243, providing a basis for experimental design and interpretation.
Table 1: Receptor Binding Affinities of HU-243
| Receptor | Radioligand | Preparation | Ki (nM) |
| CB1 | [3H]HU-243 | Not Specified | 0.041[1] |
| CB2 | [3H]HU-243 | COS-7 cells transfected with CB2 receptor gene | Not explicitly stated for HU-243 itself, but used as a radioligand to determine the affinity of other compounds. |
Note: While HU-243 is established as a potent CB2 agonist, a specific Ki value from a direct binding assay was not available in the searched literature. It is, however, used as a radioligand for CB2 receptor binding assays.
Experimental Protocols
This section details generalized protocols for key in vitro and in vivo experiments relevant to the study of HU-243's neuronal effects. These are intended as a starting point for laboratory investigation.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of HU-243 for cannabinoid receptors.
Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (for CB1) or cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with CB1 or CB2) in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
Incubate a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940 or [3H]WIN55212-2) with the membrane preparation in the presence of increasing concentrations of unlabeled HU-243.
-
Incubations are typically carried out at 30°C for 60-90 minutes to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of HU-243.
-
Determine the IC50 (the concentration of HU-243 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Administration in Rodents
Objective: To administer HU-243 to rodents for behavioral or neurochemical studies.
Protocol:
-
Drug Preparation:
-
For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, HU-243 is typically dissolved in a vehicle consisting of a mixture of ethanol, a surfactant (e.g., Tween 80 or Emulphor), and saline. A common ratio is 1:1:18 (ethanol:surfactant:saline).
-
The final concentration should be adjusted to achieve the desired dose in an injection volume of, for example, 1 ml/kg for rats or 10 ml/kg for mice.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection: Inject into the lower abdominal quadrant, avoiding the midline.
-
Subcutaneous (s.c.) Injection: Inject into the loose skin over the back or flank.
-
Oral Gavage (p.o.): Administer the solution directly into the stomach using a gavage needle.
-
The choice of administration route will depend on the desired pharmacokinetic profile.
-
Assessment of Behavioral Effects
3.3.1 Locomotor Activity
Objective: To measure changes in spontaneous movement following HU-243 administration.
Protocol:
-
Habituate the animals to the testing room and open-field arenas.
-
Administer HU-243 or vehicle.
-
Place the animal in the center of an open-field arena equipped with infrared beams to automatically track movement.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes).
-
Analyze the data using ANOVA to compare the effects of different doses of HU-243 with the vehicle control group.
3.3.2 Catalepsy Test
Objective: To assess the induction of catalepsy, a state of immobility, by HU-243.
Protocol:
-
Administer HU-243 or vehicle.
-
At set time points after injection (e.g., 30, 60, 90 minutes), place the animal's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measure the latency for the animal to remove both paws from the bar. A cut-off time (e.g., 60 seconds) is typically used.
-
Analyze the data using appropriate statistical tests (e.g., Kruskal-Wallis test or ANOVA on transformed data) to compare latencies across treatment groups.
3.3.3 Hot Plate Test for Analgesia
Objective: To evaluate the antinociceptive effects of HU-243.
Protocol:
-
Determine the baseline latency for the animal to respond to a thermal stimulus (e.g., licking a hind paw or jumping) on a hot plate maintained at a constant temperature (e.g., 55°C). A cut-off time is used to prevent tissue damage.
-
Administer HU-243 or vehicle.
-
At various time points post-injection, re-test the animals on the hot plate.
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Analyze the data using two-way ANOVA with dose and time as factors.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by HU-243 and a typical experimental workflow for its in vivo characterization.
Conclusion
HU-243 is a valuable pharmacological tool for elucidating the complex roles of the endocannabinoid system in the central nervous system. Its high potency and agonist activity at both CB1 and CB2 receptors allow for the robust interrogation of cannabinoid-mediated signaling pathways. The experimental protocols and data presented in this guide are intended to provide a solid foundation for future preclinical research into the neuronal effects of HU-243 and related compounds. Further studies are warranted to fully characterize its pharmacological profile, including more detailed investigations into its effects on specific neuronal circuits and its potential therapeutic applications.
References
The Cannabinoid Agonist HU 243: A Technical Guide to its Effects on Neurotransmitter Release
Executive Summary
HU 243 is a high-affinity, potent synthetic agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] Its primary neuropharmacological activity is mediated through the CB1 receptor, which is densely expressed in the central nervous system, particularly on presynaptic nerve terminals.[2][3] Activation of the CB1 receptor by this compound initiates a canonical Gi/o protein-coupled signaling cascade. This cascade leads to the inhibition of adenylyl cyclase, modulation of ion channels (inhibition of Ca²⁺ channels and activation of K⁺ channels), and ultimately, a significant reduction in the release of a wide array of neurotransmitters.[4][5][6] This document provides a detailed overview of the molecular mechanisms, experimental evidence, and methodologies used to characterize the effects of this compound and related cannabinoid agonists on the release of key neurotransmitters, including glutamate (B1630785), GABA, acetylcholine (B1216132), dopamine (B1211576), and serotonin (B10506).
Introduction
The synthetic cannabinoid this compound is a powerful research tool used to investigate the endocannabinoid system. As a single enantiomer of the hydrogenated derivative of HU-210, it exhibits exceptionally high binding affinity for the CB1 receptor (Ki = 0.041 nM), making it a more potent agonist than its parent compound in some assays.[1] The CB1 receptor is one of the most abundant G-protein coupled receptors (GPCRs) in the brain, and its activation is a primary mechanism for modulating synaptic transmission.[3] By potently and selectively activating these receptors, this compound serves as a valuable pharmacological probe to elucidate the role of the endocannabinoid system in regulating neuronal communication. This guide details the downstream effects of this compound-induced CB1 activation, focusing on its profound impact on neurotransmitter release across various neuronal populations.
Core Mechanism of Action: CB1 Receptor Signaling
The effects of this compound on neurotransmitter release are a direct consequence of its action on presynaptic CB1 receptors. These receptors are coupled to inhibitory Gi/o proteins.[6][7] The binding of an agonist like this compound triggers a conformational change in the receptor, initiating a cascade of intracellular events that collectively suppress neurotransmission.
The primary signaling pathway involves:
-
G-protein Activation: The agonist-bound CB1 receptor activates the associated Gi/o protein, causing the dissociation of its α and βγ subunits.[8]
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[4][9] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).[5]
-
Modulation of Ion Channels:
-
The Gβγ subunit complex directly interacts with and inhibits voltage-gated calcium channels (VGCCs), particularly N-type and P/Q-type.[2][4][10] This is a critical step, as the influx of calcium through these channels is the primary trigger for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release.[11]
-
The Gβγ subunits can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5][12] This activation leads to an efflux of potassium ions, hyperpolarizing the presynaptic terminal and reducing neuronal excitability.
-
This combination of reduced calcium influx and membrane hyperpolarization results in a powerful and efficient inhibition of neurotransmitter release from the presynaptic terminal.[2]
Effects on Specific Neurotransmitter Systems
Activation of presynaptic CB1 receptors by this compound or related agonists has been shown to inhibit the release of both excitatory and inhibitory neurotransmitters throughout the central nervous system.[2] The following table summarizes key findings. Note that while this compound is the primary subject, much of the functional data has been generated using the closely related potent agonists HU-210 and WIN 55,212-2.
| Neurotransmitter | Brain Region(s) | Agonist(s) Used | Experimental Model | Key Finding | Quantitative Data | Citation(s) |
| Glutamate | Dorsolateral Striatum | HU-210, WIN 55,212-2 | Rat Brain Slices (Electrophysiology) | Dose-dependently reduced evoked excitatory postsynaptic currents (EPSCs). | - | [13] |
| Hippocampus | WIN 55,212-2 | Rat Hippocampal Synaptosomes | Inhibited 4-aminopyridine-evoked glutamate release. | - | [10] | |
| Cerebellum | HU-210 | Cultured Cerebellar Granule Cells | Reduced the number of synaptic vesicles in the active zone. | - | [14] | |
| GABA | Various | General Cannabinoids | Review | CB1 activation on GABAergic terminals inhibits GABA release. | - | [2][15] |
| Acetylcholine | Hippocampus, Cortex | WIN 55,212-2, Δ⁹-THC | Rat Microdialysis | Decreased extracellular acetylcholine levels. | - | [16] |
| Hippocampus | WIN 55,212-2 | Rat Hippocampal Synaptosomes | Inhibited K⁺- and Ca²⁺-evoked [³H]-ACh release. | - | [17] | |
| Hippocampus, Septum | WIN 55,212-2 | Rat Microdialysis | Biphasic effect: low doses increased ACh release (septal action), high doses inhibited it (hippocampal action). | - | [18][19] | |
| Dopamine | Neocortex | CP 55,940 | Human Brain Slices | Inhibited K⁺-evoked [³H]-DA release. | IC₅₀ = 6.76 nM | [4] |
| Nucleus Accumbens | General Cannabinoids | Review | Acutely increases dopamine transmission, often indirectly via modulation of glutamate/GABA inputs. | - | [20][21] | |
| Serotonin | Brain Cortex | WIN 55,212-2 | Mouse Brain Slices | Inhibited electrically-evoked [³H]-serotonin release. | - | [22] |
| Inferior Olive | Serotonin Agonists | Rat Brain Slices | Serotonin (via 5-HT₂) evokes endocannabinoid release, which retrogradely suppresses glutamate release via CB1. | - | [23][24] |
Key Experimental Methodologies
The characterization of this compound's effects relies on a suite of sophisticated neuropharmacology techniques. These methods allow researchers to measure changes in neurotransmitter levels and synaptic activity in various preparations, from isolated nerve terminals to the brains of freely moving animals.
In Vivo Microdialysis
This technique is used to measure the concentration of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in living animals.[25][26] It provides crucial information about how drugs affect neuronal communication in an intact, functioning brain.
Generalized Protocol:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotactically implanted into the target brain region (e.g., hippocampus, nucleus accumbens).[25]
-
Perfusion: A physiological solution (perfusate) is slowly pumped through the probe.
-
Diffusion: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semi-permeable membrane into the perfusate down their concentration gradient.[27]
-
Sample Collection: The perfusate, now containing a sample of the extracellular neurochemicals, is collected in timed fractions.
-
Analysis: The collected samples (dialysates) are analyzed using highly sensitive techniques, typically High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or mass spectrometry detection, to quantify the levels of specific neurotransmitters.[26]
-
Data Interpretation: Changes in neurotransmitter concentrations are measured over time, comparing baseline levels to levels after administration of a drug like this compound.
Brain Slice Electrophysiology
This in vitro technique allows for the direct measurement of synaptic events and neuronal excitability in a preserved brain circuit. Whole-cell patch-clamp recordings from neurons in acute brain slices are used to measure postsynaptic currents (PSCs) evoked by stimulating afferent pathways. The application of cannabinoid agonists allows researchers to observe direct effects on synaptic strength. A reduction in the amplitude of PSCs, coupled with an increase in the paired-pulse ratio, is strong evidence for a presynaptic site of action, consistent with decreased neurotransmitter release.[13]
Synaptosome Preparations
Synaptosomes are isolated, sealed presynaptic nerve terminals. This in vitro preparation is used to study the mechanisms of neurotransmitter release in a simplified system, free from postsynaptic or network effects.[17] Researchers can load synaptosomes with radiolabeled neurotransmitters (e.g., [³H]-ACh) and then stimulate release using depolarizing agents like high potassium (K⁺) or 4-aminopyridine (B3432731) (4-AP). The amount of radioactivity released into the surrounding medium is then measured. This method is ideal for confirming that a drug's effect on release is due to a direct action on the presynaptic terminal machinery, such as the modulation of ion channels.[10]
Conclusion and Implications
This compound is a quintessential tool for probing the function of the endocannabinoid system. Its potent agonism at the CB1 receptor triggers a well-defined signaling cascade that robustly inhibits the release of a broad spectrum of neurotransmitters, including glutamate, GABA, acetylcholine, dopamine, and serotonin. This widespread presynaptic inhibition underscores the critical role of the endocannabinoid system as a ubiquitous modulator of synaptic activity throughout the brain.
For researchers and drug development professionals, understanding the precise effects of compounds like this compound is paramount. The data gathered from studies using this and related agonists provides a foundational framework for developing novel therapeutics targeting the endocannabinoid system for a range of conditions, including neurodegenerative diseases, psychiatric disorders, and chronic pain. The methodologies detailed herein represent the gold standard for elucidating the complex neuropharmacology of cannabinoid compounds, enabling the continued exploration of this vital signaling system.
References
- 1. HU-243 - Wikipedia [en.wikipedia.org]
- 2. Effects of cannabinoids on neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of Synthetic Cannabinoid Receptor Agonists with Cannabinoid Receptor I: Insights into Activation Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB1 receptor-mediated modulation of evoked dopamine release and of adenylyl cyclase activity in the human neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synaptic changes induced by cannabinoid drugs and cannabis use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumirlab.com [lumirlab.com]
- 10. Cannabinoid CB1 receptor-mediated inhibition of glutamate release from rat hippocampal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of drugs on neurotransmitter release: experiments in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CB1 cannabinoid receptor inhibits synaptic release of glutamate in rat dorsolateral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Cannabinoids decrease acetylcholine release in the medial-prefrontal cortex and hippocampus, reversal by SR 141716A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cannabinoid receptor-mediated inhibition of acetylcholine release from hippocampal and cortical synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biphasic effects of cannabinoids on acetylcholine release in the hippocampus: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biphasic Effects of Cannabinoids on Acetylcholine Release in the Hippocampus: Site and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effects of Δ9-tetrahydrocannabinol on the dopamine system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Brain on Cannabinoids: The Role of Dopamine Release in Reward Seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of serotonin release in the mouse brain via presynaptic cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Serotonin Evokes Endocannabinoid Release and Retrogradely Suppresses Excitatory Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Serotonin evokes endocannabinoid release and retrogradely suppresses excitatory synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for [3H]HU 243 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a [3H]HU 243 radioligand binding assay to characterize the affinity of test compounds for cannabinoid receptors CB1 and CB2. This compound is a potent synthetic cannabinoid agonist for both CB1 and CB2 receptors.[1][2] The tritiated form, [3H]this compound, serves as a valuable tool in radioligand binding assays to investigate the interactions of novel compounds with these receptors.
Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand and a receptor.[3] This protocol is based on established methodologies for cannabinoid receptor binding assays.[4]
Data Presentation
The primary output of a competitive radioligand binding assay is the inhibition constant (Ki), which quantifies the affinity of a test compound for the receptor. A lower Ki value indicates a higher binding affinity.[4]
Table 1: Binding Affinity of this compound
| Ligand | Receptor | Parameter | Value (nM) |
| This compound | CB1 | Ki | 0.041 |
This table presents the reported binding affinity of the radioligand itself. Data derived from a single study and may vary based on experimental conditions.[1]
Table 2: Example Data Presentation for Competitive Binding Assay
| Test Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2 Ratio) |
| Compound X | 15 | 300 | 0.05 |
| Compound Y | 250 | 25 | 10 |
| WIN 55,212-2 | 2.5 | 0.6 | 4.17 |
This table provides an example of how to present data for various test compounds. The Ki values are hypothetical and serve for illustrative purposes.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay using [3H]this compound to determine the binding affinity (Ki) of a test compound for human CB1 and CB2 receptors.
Materials and Reagents
-
Receptor Membranes: Commercially available cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]this compound.
-
Test Compounds: Stock solutions of unlabeled test compounds, typically dissolved in DMSO.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).[3]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[4]
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[3]
-
Scintillation Cocktail.
-
96-well Filter Plates: GF/B or GF/C glass fiber filters.[3]
-
Deep-well 96-well plates.
-
Scintillation Counter.
Membrane Preparation (General Protocol)
If preparing membranes from tissues or cells:
-
Homogenize tissues or washed cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[5]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3-10 minutes) to remove nuclei and large debris.[5][6]
-
Collect the supernatant and centrifuge at a high speed (e.g., 20,000 - 40,000 x g for 20 minutes at 4°C) to pellet the membranes.[5][6]
-
Resuspend the pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation to wash the membranes.[5][6]
-
After the final wash, resuspend the pellet in the assay buffer.
-
Determine the protein concentration using a standard method like the Bradford or BCA assay.[6]
-
Store the membrane aliquots at -80°C until use.[6]
Competitive Binding Assay Protocol
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in the assay buffer to achieve a range of final concentrations (e.g., from 0.1 nM to 10 µM).[4]
-
Dilute the [3H]this compound in the assay buffer. Given its high affinity, a final concentration of approximately 0.1-0.5 nM is a reasonable starting point.
-
Prepare the non-specific binding control by diluting a non-labeled ligand (e.g., WIN 55,212-2) to a final concentration of 10 µM in the assay buffer.[4]
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate with a final volume of 200-250 µL:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of diluted [3H]this compound, and 100-150 µL of the membrane preparation.[4][5]
-
Non-specific Binding (NSB): Add 50 µL of the non-specific binding control, 50 µL of diluted [3H]this compound, and 100-150 µL of the membrane preparation.[4]
-
Competitive Binding: Add 50 µL of the diluted test compound (at each concentration), 50 µL of diluted [3H]this compound, and 100-150 µL of the membrane preparation.[4]
-
-
-
Incubation:
-
Filtration:
-
Scintillation Counting:
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (B) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC50:
-
Use non-linear regression analysis (e.g., a sigmoidal dose-response curve in software like GraphPad Prism) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[4]
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[4]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([3H]this compound) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor. This should be determined in a separate saturation binding experiment.
-
-
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Cannabinoid Receptor Signaling Pathway
References
Application Notes and Protocols for HU 243 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
HU 243 is a potent, synthetic cannabinoid receptor agonist with high affinity for both CB1 and CB2 receptors.[1] As a single enantiomer of the hydrogenated derivative of HU 210, it serves as a valuable research tool for investigating the endocannabinoid system's role in modulating neuronal activity.[1] These application notes provide detailed protocols for utilizing this compound in brain slice electrophysiology, a powerful technique for studying synaptic transmission and neuronal excitability in an ex vivo setting that preserves local synaptic circuitry.
The primary mechanism of action for this compound in the central nervous system is the activation of presynaptic CB1 receptors, which are G-protein coupled receptors.[2] This activation leads to a cascade of intracellular events, ultimately resulting in the inhibition of neurotransmitter release, affecting both excitatory (glutamatergic) and inhibitory (GABAergic) synapses.[3]
Data Presentation
The following tables summarize the quantitative effects of potent cannabinoid agonists, such as HU 210 (a close analog of this compound), on neuronal activity in brain slice preparations. This data provides a reference for expected outcomes when applying this compound.
Table 1: Effect of HU 210 on the Firing Rate of Ventral Tegmental Area (VTA) Dopaminergic Neurons
| Concentration | Mean Firing Rate Increase (fold change from baseline) |
| 3 µM | ~1.5 |
| 5 µM | ~2.5 |
| 10 µM | ~3.5 |
| 15 µM | ~3.5 |
| EC50 | ~7-8 µM |
Data adapted from a study on the effects of HU 210 on rat VTA neurons in brain slices. The agonist produced a concentration-dependent increase in firing rate.[4]
Table 2: Effect of HU 210 on Hippocampal Principal Neuron Firing Rate
| Treatment | Effect on Firing Rate | Reversibility with CB1 Antagonist (AM-281) |
| HU 210 (100 µg/kg, systemic) | Reliable reduction in average firing rate | Not reversible |
This in vivo study highlights the potent effect of HU 210 on suppressing the firing of hippocampal neurons.[5] While this was not a brain slice study, it provides context for the expected inhibitory effects of potent cannabinoid agonists.
Signaling Pathways
The activation of CB1 receptors by this compound initiates a canonical Gi/o-protein signaling cascade that presynaptically inhibits neurotransmitter release. The key steps are illustrated in the following diagram.
References
- 1. Cannabinoid Receptor Agonists Inhibit Glutamatergic Synaptic Transmission in Rat Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurobiology of cannabinoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synaptic changes induced by cannabinoid drugs and cannabis use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. Cannabinoids alter spontaneous firing, bursting and cell synchrony of hippocampal principal cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis of HU 243
For Researchers, Scientists, and Drug Development Professionals
Introduction
HU 243 (AM-4056) is a potent synthetic cannabinoid agonist with high affinity for both the CB1 and CB2 receptors.[1] It is a single enantiomer of the hydrogenated derivative of the widely used reference agonist HU-210.[1] With a binding affinity of 0.041 nM at the CB1 receptor, this compound is a valuable tool for investigating the in vivo neurochemical and physiological effects mediated by the cannabinoid system.[1] In vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in awake, freely moving animals.[2][3][4] This document provides a detailed protocol for conducting in vivo microdialysis studies to assess the effects of this compound on neurochemistry, with a particular focus on the dopaminergic system, which is known to be modulated by cannabinoids.[5][6]
While specific in vivo microdialysis data for this compound is not extensively available in published literature, this protocol is based on established methodologies for other potent synthetic cannabinoids, such as WIN55,212-2, and general principles of in vivo microdialysis.[2][7][8] The provided parameters should be considered as a starting point and may require optimization for specific experimental goals.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data and recommended starting parameters for in vivo microdialysis experiments with this compound. These are derived from general protocols and studies on similar compounds.[2][7]
Table 1: Animal and Surgical Parameters
| Parameter | Value | Notes |
| Animal Model | Adult Male Sprague-Dawley Rats | 280-350 g at the time of surgery. |
| Anesthesia | Isoflurane (2-3% for induction, 1-2% for maintenance) or Ketamine/Xylazine cocktail | Ensure adequate depth of anesthesia is maintained throughout the surgical procedure. |
| Stereotaxic Coordinates | Dependent on target brain region (e.g., Nucleus Accumbens, Prefrontal Cortex, Striatum) | Refer to a reliable rat brain atlas (e.g., Paxinos and Watson) for precise coordinates. |
| Guide Cannula | 26-gauge | To be implanted aimed at the target region. |
| Microdialysis Probe | 4 mm active membrane length, 20 kDa MWCO | Ensure the probe length is appropriate for the target structure. |
| Post-operative Recovery | 5-7 days | Allows for complete recovery from surgery before the microdialysis experiment. |
Table 2: Microdialysis and Dosing Parameters
| Parameter | Value | Notes |
| Perfusion Fluid (aCSF) | Artificial Cerebrospinal Fluid (see Table 3) | To be freshly prepared and filtered. |
| Flow Rate | 1.0 - 2.0 µL/min | A slower flow rate generally increases recovery but may have a lower temporal resolution. |
| Equilibration Period | 120 - 180 minutes | To allow the probe to stabilize within the brain tissue before baseline collection. |
| Baseline Collection | 3-4 consecutive samples | To establish a stable baseline before drug administration. |
| Sample Collection Interval | 20 minutes | Provides a good balance between temporal resolution and sufficient sample volume for analysis. |
| This compound Vehicle | 5% Ethanol, 5% Cremophor EL, 90% Saline | Vehicle should be tested alone to ensure it has no independent effects on the measured neurochemicals. |
| This compound Dose (Systemic) | 0.01 - 0.1 mg/kg (i.p. or i.v.) | Dose range should be determined in pilot studies to achieve desired receptor occupancy without causing excessive behavioral disruption. |
| This compound Concentration (Reverse Dialysis) | 1 - 100 µM in aCSF | For local administration directly into the target brain region. |
Table 3: Artificial Cerebrospinal Fluid (aCSF) Composition
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 1.0 |
| NaH₂PO₄ | 0.5 |
| NaHCO₃ | 25 |
| D-Glucose | 5.0 |
| pH | 7.4 |
Experimental Protocols
I. Surgical Implantation of the Guide Cannula
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Shave and clean the scalp with an antiseptic solution.
-
Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. Use a stereotaxic atlas to determine the coordinates for the target brain region. Drill a small burr hole in the skull at the designated coordinates.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth.
-
Fixation: Secure the guide cannula to the skull using dental cement and skull screws.
-
Post-operative Care: Insert a dummy cannula to keep the guide patent. Suture the scalp incision. Administer post-operative analgesics and allow the animal to recover for at least 5-7 days.[2]
II. In Vivo Microdialysis Procedure
-
Habituation: On the day of the experiment, handle the animal and place it in the microdialysis testing chamber to allow for habituation for at least 60-120 minutes.
-
Probe Insertion: Gently remove the dummy cannula and insert the microdialysis probe through the guide cannula.
-
Perfusion: Connect the probe inlet to a syringe pump and the outlet to a fraction collector. Perfuse the probe with aCSF at a constant flow rate (e.g., 1.5 µL/min).
-
Equilibration: Allow the system to equilibrate for at least 2-3 hours to achieve a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) to determine basal neurotransmitter concentrations.
-
Drug Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Post-treatment Sample Collection: Continue to collect dialysate samples at regular intervals for at least 2-3 hours following drug administration.
-
Sample Storage: Immediately freeze the collected dialysate samples at -80°C until analysis.
III. Sample Analysis
-
Analyte Quantification: The concentrations of dopamine (B1211576) and its metabolites (DOPAC and HVA) in the dialysate samples are typically quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or a suitably sensitive LC-MS/MS method.[9][10][11][12][13]
-
Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the mean baseline concentration. Statistical analysis (e.g., ANOVA with repeated measures) is then used to determine the significance of any drug-induced changes.
Visualization of Workflows and Pathways
Signaling Pathway of CB1 Receptor Activation
Caption: CB1 receptor activation by this compound leading to inhibition of adenylyl cyclase.
Experimental Workflow for this compound In Vivo Microdialysis
Caption: A comprehensive workflow for the in vivo microdialysis procedure with this compound.
References
- 1. HU-243 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects on sleep and dopamine levels of microdialysis perfusion of cannabidiol into the lateral hypothalamus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Brain on Cannabinoids: The Role of Dopamine Release in Reward Seeking and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. eurekakit.com [eurekakit.com]
- 10. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of 17 Cannabinoids in Hemp and Cannabis [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes: Cell-Based Assays with HU 243
Introduction
HU 243 is a potent synthetic cannabinoid that acts as a high-affinity agonist for both the CB1 and CB2 cannabinoid receptors.[1] As a derivative of HU-210, it is a valuable tool for researchers studying the endocannabinoid system and its role in various physiological and pathological processes. Cannabinoid receptor activation can modulate numerous cellular functions, including cell survival, proliferation, and death.[2] These application notes provide detailed protocols for assessing the effects of this compound on cell viability and apoptosis, two fundamental assays in cellular biology and drug development.
Mechanism of Action: Cannabinoid Receptor Signaling
This compound exerts its effects by binding to and activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family.[3][4] Upon agonist binding, the receptor complex initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] Additionally, activation of cannabinoid receptors can stimulate the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways, which play critical roles in regulating cell fate.[4][5]
Application Note 1: Cell Viability Assessment using MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7] These insoluble crystals are then dissolved using a solubilization solution, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer.[6][7] The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[8]
Protocol: MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom tissue culture plates
-
MTT reagent (e.g., 5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control and a vehicle control (if this compound is dissolved in a solvent like DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[6][9]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.[8][9]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.[6]
Data Presentation
Results are typically expressed as a percentage of cell viability compared to the untreated control.
| This compound Concentration | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Untreated Control | Value | 100% |
| Vehicle Control | Value | Value |
| Concentration 1 (e.g., 1 nM) | Value | Value |
| Concentration 2 (e.g., 10 nM) | Value | Value |
| Concentration 3 (e.g., 100 nM) | Value | Value |
| Concentration 4 (e.g., 1 µM) | Value | Value |
| Concentration 5 (e.g., 10 µM) | Value | Value |
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Application Note 2: Apoptosis Detection using Annexin V / PI Staining
Principle
This assay distinguishes between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[11] By analyzing cells with both stains using flow cytometry, one can quantify different cell populations.
-
Annexin V- / PI- : Healthy cells.[12]
-
Annexin V+ / PI- : Early apoptotic cells.[12]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[12]
Protocol: Annexin V / PI Staining for Flow Cytometry
This protocol is a general guideline. Follow the specific instructions provided with your Annexin V/PI apoptosis detection kit.
Materials:
-
Cells treated with this compound (and controls)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with the desired concentrations of this compound for a specific time period. Include positive and negative controls.
-
Harvest Cells: For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using trypsin or a gentle cell scraper. Combine with the collected medium. For suspension cells, simply collect them. Centrifuge the cell suspension to pellet the cells.[11]
-
Washing: Wash the cells once with cold 1X PBS. Centrifuge and discard the supernatant.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (volumes may vary by kit manufacturer).[12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11][12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[12] Analyze the samples by flow cytometry within one hour.
Data Presentation
The data is analyzed by creating a quadrant plot from the flow cytometry data. The percentage of cells in each quadrant represents the proportion of healthy, early apoptotic, and late apoptotic/necrotic cells.
| Treatment Group | % Healthy (Annexin V- / PI-) | % Early Apoptosis (Annexin V+ / PI-) | % Late Apoptosis/Necrosis (Annexin V+ / PI+) |
| Untreated Control | Value | Value | Value |
| Vehicle Control | Value | Value | Value |
| This compound (Concentration 1) | Value | Value | Value |
| This compound (Concentration 2) | Value | Value | Value |
| This compound (Concentration 3) | Value | Value | Value |
References
- 1. HU-243 - Wikipedia [en.wikipedia.org]
- 2. Effects on cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes: Utilizing HU 243 for Cannabinoid Receptor Function Studies
Introduction
HU 243 is a potent synthetic cannabinoid agonist that serves as a valuable research tool for investigating the function of cannabinoid receptors, primarily the CB1 and CB2 subtypes. As a single enantiomer of the hydrogenated derivative of HU-210, it exhibits high binding affinity and efficacy at both receptors, making it a powerful pharmacological probe.[1] These application notes provide detailed protocols for utilizing this compound in key in vitro assays to characterize its interaction with and activation of cannabinoid receptors. The intended audience for this document includes researchers, scientists, and drug development professionals actively engaged in cannabinoid receptor research.
Cannabinoid receptors are G protein-coupled receptors (GPCRs) that are integral components of the endocannabinoid system. CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues. Upon activation by an agonist such as this compound, these receptors typically couple to inhibitory G proteins (Gi/o), leading to a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels.
The protocols outlined below describe standard methodologies for assessing the binding affinity and functional activity of this compound at cannabinoid receptors. These assays are fundamental for determining the potency and efficacy of compounds targeting the endocannabinoid system.
Data Presentation
The following tables summarize the quantitative data for this compound and the closely related potent agonist HU-210, which can be used as a reference.
Table 1: Binding Affinity of this compound and HU-210 for Human Cannabinoid Receptors
| Compound | Receptor | Binding Affinity (Ki) [nM] | Radioligand Used | Cell Line |
| This compound | CB1 | 0.041 | [3H]HU-243 | Not Specified |
| HU-210 | CB1 | 0.061 | Not Specified | Cloned human CB1 |
| HU-210 | CB2 | 0.52 | Not Specified | Cloned human CB2 |
Data for this compound is limited in publicly available literature; HU-210 is a structurally similar potent agonist and is often used as a reference.
Table 2: Functional Activity of this compound and HU-210 at Human Cannabinoid Receptors
| Compound | Receptor | Assay Type | Parameter | Value | Cell Line |
| This compound | CB1 | mini-Gαi Recruitment | pEC50 | 9.0 ± 0.1 | HEK293T |
| This compound | CB1 | mini-Gαi Recruitment | Emax (%) | 105 ± 3 | HEK293T |
| HU-210 | CB1 | cAMP Accumulation | IC50 (nM) | ~1-10 | CHO or HEK293 |
| HU-210 | CB2 | GTPγS Binding | EC50 (nM) | 1.96 ± 0.35 | CHO-hCB2 |
| HU-210 | CB2 | cAMP Accumulation | IC50 (nM) | 1.61 ± 0.42 | CHO-hCB2 |
Functional data for this compound is not widely available. Data from a mini-Gαi recruitment assay is presented as a proxy for G-protein activation. Data for HU-210 is provided as a reference for typical functional potency in GTPγS and cAMP assays.
Mandatory Visualization
References
Application Notes and Protocols for HU-243 as a Tool Compound in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
HU-243 is a potent, synthetic, and non-selective cannabinoid receptor agonist that demonstrates high affinity for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] Its rigid, tricyclic structure, analogous to the classical cannabinoid Δ⁹-tetrahydrocannabinol (THC), renders it a valuable tool for investigating the endocannabinoid system's role in a multitude of physiological and pathological processes within the central and peripheral nervous systems. These application notes provide an overview of HU-243's utility in neuroscience research and detailed protocols for its application in key experimental paradigms.
Applications in Neuroscience
HU-243 serves as a powerful pharmacological tool to elucidate the function of cannabinoid receptors in various neurological and psychiatric conditions. Its principal applications include:
-
Probing Cannabinoid Receptor Signaling: As a potent agonist, HU-243 is instrumental in characterizing the downstream signaling cascades initiated by CB1 and CB2 receptor activation. This includes the modulation of adenylyl cyclase activity and the activation of G-proteins.
-
Investigating Neuroinflammation: The endocannabinoid system is a key modulator of inflammatory responses in the brain. HU-243 can be employed in in vitro and in vivo models to study the role of cannabinoid receptors in microglial activation and the subsequent release of inflammatory mediators.
-
Modeling Nociception and Analgesia: Cannabinoid receptor agonists are well-documented for their analgesic properties. HU-243 can be used in rodent models of pain to investigate the mechanisms underlying cannabinoid-induced analgesia.
-
Exploring Anxiety and Affective Behaviors: The endocannabinoid system is implicated in the regulation of mood and anxiety. Behavioral assays in rodents, such as the elevated plus-maze, can utilize HU-243 to dissect the anxiolytic or anxiogenic potential of cannabinoid receptor modulation.
Data Presentation
In Vitro Functional Activity of HU-243
| Assay Type | Receptor | Parameter | Reported Value | Reference |
| Radioligand Binding | Human CB1 | Ki | ~0.041 nM | [1] |
| GTPγS Binding | Human CB1/CB2 | EC50 | Data not available | Recommend experimental determination |
| cAMP Accumulation | Human CB1/CB2 | IC50 | Data not available | Recommend experimental determination |
In Vivo Behavioral Effects of HU-243 (Rodent Models)
| Behavioral Assay | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Hot Plate Test (Analgesia) | Rat/Mouse | Intraperitoneal (i.p.) | Data not available for HU-243. Similar compounds suggest a range of 0.1 - 5 mg/kg. | Increased latency to thermal stimulus | Recommend experimental determination |
| Elevated Plus-Maze (Anxiety) | Rat/Mouse | Intraperitoneal (i.p.) | Data not available for HU-243. Similar compounds suggest a range of 0.1 - 1 mg/kg. | Anxiolytic-like effects at lower doses | Recommend experimental determination |
Experimental Protocols
In Vitro Functional Assay: [³⁵S]GTPγS Binding Assay
This protocol outlines the procedure to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of HU-243 in stimulating G-protein activation at cannabinoid receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells)
-
HU-243
-
[³⁵S]GTPγS (specific activity ~1000-1250 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
Non-labeled GTPγS
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT
-
Scintillation cocktail
-
Glass fiber filters
-
Multi-well plates
Procedure:
-
Membrane Preparation: Prepare cell membranes from receptor-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
In a multi-well plate, add the following in order:
-
Assay buffer
-
Cell membranes (typically 5-20 µg of protein per well)
-
GDP (final concentration ~10 µM)
-
Serial dilutions of HU-243 or vehicle control.
-
-
-
Initiation of Binding: Add [³⁵S]GTPγS to a final concentration of approximately 0.1 nM to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.
-
Subtract non-specific binding from all other readings to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of HU-243.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ and Eₘₐₓ values.
-
Workflow Diagram:
Caption: Workflow for the [³⁵S]GTPγS binding assay.
In Vitro Functional Assay: cAMP Accumulation Assay
This protocol is for determining the ability of HU-243 to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors
-
HU-243
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium
-
Multi-well plates
Procedure:
-
Cell Culture: Culture the receptor-expressing cells in appropriate media and conditions.
-
Cell Plating: Seed the cells into multi-well plates and allow them to adhere overnight.
-
Pre-treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with IBMX (to prevent cAMP degradation) for a specified time according to the kit manufacturer's instructions.
-
-
Compound Addition: Add serial dilutions of HU-243 or vehicle control to the wells.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate at 37°C for a time specified by the cAMP assay kit.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit, following the manufacturer's protocol.
-
Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of HU-243.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (potency) and the maximal inhibition of forskolin-stimulated cAMP production.
-
Workflow Diagram:
Caption: Workflow for the cAMP accumulation assay.
In Vivo Behavioral Assay: Hot Plate Test for Analgesia
This protocol assesses the analgesic effects of HU-243 in rodents by measuring their response latency to a thermal stimulus.
Materials:
-
Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)
-
HU-243
-
Vehicle control (e.g., saline with a small percentage of a solubilizing agent like Tween 80)
-
Hot plate apparatus with adjustable temperature control
-
Timer
Procedure:
-
Acclimatization: Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Baseline Latency:
-
Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Gently place each animal on the hot plate and start the timer.
-
Observe for nociceptive responses such as paw licking, shaking, or jumping.
-
Record the latency to the first clear nociceptive response.
-
A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage. Remove the animal if it does not respond within the cut-off time.
-
-
Drug Administration:
-
Administer HU-243 or vehicle control via the desired route (e.g., intraperitoneally).
-
Allow for a pre-determined absorption time (e.g., 30 minutes).
-
-
Post-treatment Latency:
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE between the HU-243 treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Logical Relationship Diagram:
Caption: Logical flow of the hot plate test.
In Vivo Behavioral Assay: Elevated Plus-Maze for Anxiety-Like Behavior
This protocol evaluates the anxiolytic or anxiogenic effects of HU-243 in rodents based on their exploratory behavior in an elevated plus-maze.
Materials:
-
Male or female mice or rats
-
HU-243
-
Vehicle control
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking system and software
Procedure:
-
Acclimatization: Acclimatize the animals to the testing room under dim lighting for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer HU-243 or vehicle control.
-
Allow for a pre-determined absorption time.
-
-
Testing:
-
Gently place the animal in the center of the elevated plus-maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the session using a video camera.
-
-
Behavioral Scoring:
-
Use the video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (% Open Arm Time) = [Time in open arms / (Time in open arms + Time in closed arms)] x 100
-
Calculate the percentage of entries into the open arms: (% Open Arm Entries) = [Number of open arm entries / (Number of open arm entries + Number of closed arm entries)] x 100
-
Compare these parameters between the HU-243 treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). An increase in the percentage of time spent and entries into the open arms is indicative of an anxiolytic-like effect.
-
Logical Relationship Diagram:
Caption: Logical flow of the elevated plus-maze test.
Signaling Pathway
Cannabinoid Receptor Signaling Cascade
Upon binding of an agonist such as HU-243, cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors (GPCRs), initiate a series of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.
Caption: Canonical signaling pathway for cannabinoid receptors.
References
No Information Available for Experimental Compound AM-4056
A comprehensive search of scientific and medical literature has yielded no information regarding an experimental compound designated AM-4056.
Our efforts to locate data on the experimental use, mechanism of action, preclinical studies, or clinical trials for a substance identified as AM-4056 have been unsuccessful. The search results for this designation primarily correspond to unrelated commercial products, including a watch model and electronic components.
This lack of information suggests several possibilities:
-
Incorrect Designation: The identifier "AM-4056" may be inaccurate. It is recommended to verify the compound's name or code.
-
Internal Code: The designation may be an internal, proprietary code used by a research institution or pharmaceutical company that has not been publicly disclosed.
-
Early-Stage Research: The compound could be in the very early stages of discovery and has not yet been described in published literature or presented at scientific conferences.
-
Discontinued (B1498344) Project: Research on this compound may have been discontinued before any public disclosure.
Due to the absence of any available data, we are unable to provide the requested Application Notes, Protocols, data tables, or signaling pathway diagrams. We advise the user to confirm the accuracy of the compound identifier and to consult any internal documentation they may have access to for further information.
Preparation of HU 243 Stock Solution: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation of a stock solution of HU 243, a potent synthetic cannabinoid receptor agonist.
This compound is a valuable tool in cannabinoid research, known for its high affinity for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2). Proper handling and preparation of this compound are essential for its effective use in in vitro and in vivo studies.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented in the table below. It is crucial to use the batch-specific molecular weight provided on the product's certificate of analysis for accurate concentration calculations.
| Property | Value | Reference |
| Molecular Weight | 388.59 g/mol | [1] |
| Appearance | Solid powder | MedKoo Biosciences |
| Storage of Solid | -20°C for long-term storage (months to years) | [2] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.886 mg of this compound (based on a molecular weight of 388.59 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For 3.886 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[3]
Experimental Workflow for Stock Solution Preparation
References
Application Notes and Protocols for Intraperitoneal Injection of HU-243 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
HU-243 is a potent synthetic cannabinoid agonist that exhibits high affinity for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] Its high potency makes it a valuable tool for investigating the endocannabinoid system's role in various physiological and pathological processes. These application notes provide detailed protocols for the intraperitoneal (i.p.) injection of HU-243 in mice to study its characteristic effects, including hypothermia, analgesia, and catalepsy.
Data Presentation
Table 1: Recommended Vehicle Composition for Intraperitoneal Injection of HU-243
| Vehicle Component | Concentration | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | 5-10% | A common solvent for hydrophobic compounds. Should be used at the lowest effective concentration to minimize potential side effects. |
| Tween 80 or Cremophor EL | 5-10% | Surfactants used to increase the solubility of HU-243 in an aqueous solution. |
| Saline (0.9% NaCl) | 80-90% | The primary vehicle component to ensure isotonicity. |
Note: The optimal vehicle composition may need to be determined empirically for specific experimental conditions.
Table 2: Cannabinoid Tetrad Effects (Qualitative)
| Effect | Description | Observation |
| Hypothermia | Decrease in core body temperature. | Rectal temperature measurement shows a significant drop post-injection. |
| Analgesia | Reduced sensitivity to painful stimuli. | Increased latency in response to thermal (hot plate, tail flick) or mechanical stimuli. |
| Catalepsy | Immobility and failure to correct an externally imposed posture. | Mice remain in an unusual posture for an extended period when tested (e.g., bar test). |
| Hypoactivity | Decrease in spontaneous locomotor activity. | Reduced movement observed in an open-field test. |
Experimental Protocols
Protocol 1: Preparation of HU-243 for Intraperitoneal Injection
-
Reconstitution of HU-243:
-
Dissolve the required amount of HU-243 in 100% DMSO to create a stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Injection Vehicle:
-
In a sterile tube, combine the desired concentrations of DMSO, Tween 80 (or Cremophor EL), and saline.
-
For example, to prepare 1 ml of a vehicle with 5% DMSO and 5% Tween 80, mix 50 µl of DMSO, 50 µl of Tween 80, and 900 µl of sterile saline.
-
Vortex the vehicle mixture until it is homogeneous.
-
-
Final Drug Formulation:
-
Add the appropriate volume of the HU-243 stock solution to the prepared vehicle to achieve the desired final concentration.
-
Vortex the final solution thoroughly before drawing it into a syringe.
-
Protocol 2: Intraperitoneal Injection Procedure in Mice
-
Animal Handling:
-
Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body.
-
-
Injection Site:
-
Locate the lower right or left quadrant of the abdomen. This area is less likely to have major organs.
-
-
Injection:
-
Use a 25-27 gauge needle.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the HU-243 solution. The typical injection volume for a mouse is 10 ml/kg.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress or adverse reactions.
-
Protocol 3: Assessment of Hypothermia
-
Baseline Measurement:
-
Measure the baseline rectal temperature of the mouse using a digital thermometer with a lubricated probe before injection.
-
-
Post-Injection Measurements:
-
At predetermined time points after i.p. injection (e.g., 30, 60, 90, and 120 minutes), measure the rectal temperature again.
-
-
Data Analysis:
-
Calculate the change in temperature from baseline for each time point.
-
Protocol 4: Assessment of Analgesia (Hot Plate Test)
-
Apparatus:
-
Use a hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).
-
-
Baseline Measurement:
-
Place the mouse on the hot plate and record the latency to the first sign of nociception (e.g., hind paw licking, jumping).
-
Remove the mouse immediately after the response to avoid tissue damage. Set a cut-off time (e.g., 30 seconds) to prevent injury.
-
-
Post-Injection Testing:
-
At various time points after HU-243 injection, repeat the hot plate test and record the latency.
-
-
Data Analysis:
-
Calculate the percent of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
-
Protocol 5: Assessment of Catalepsy (Bar Test)
-
Apparatus:
-
A horizontal bar raised approximately 3-5 cm from the surface.
-
-
Procedure:
-
Gently place the mouse's forepaws on the bar.
-
Start a stopwatch and measure the time it takes for the mouse to remove both forepaws from the bar and return to a normal posture.
-
-
Testing Schedule:
-
Perform the test at different time points after HU-243 injection.
-
-
Data Analysis:
-
Record the latency to movement. A longer latency indicates a greater cataleptic effect.
-
Mandatory Visualizations
Caption: Experimental workflow for intraperitoneal injection of HU-243 in mice.
Caption: Simplified signaling pathway of HU-243 via the CB1 receptor.
References
Application Notes and Protocols for the In Vitro Use of HU-243 on Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro application of HU-243, a potent synthetic cannabinoid, on primary neurons. This document includes an overview of its biological activity, quantitative data on its effects (primarily based on its close analog, HU-210), detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Introduction to HU-243
HU-243 is a synthetic cannabinoid that acts as a potent agonist at both the CB1 and CB2 cannabinoid receptors. It is structurally similar to HU-210 and is utilized in research to investigate the roles of the endocannabinoid system in neuronal function, survival, and pathology. In vitro studies using primary neurons are crucial for elucidating the molecular mechanisms underlying the effects of cannabinoids on the central nervous system.
Biological Activity and Signaling Pathways
HU-243, through its interaction with cannabinoid receptors, can trigger divergent signaling pathways in primary neurons, leading to either neuroprotection or, under certain conditions, apoptosis.
Neuroprotective Signaling: A key neuroprotective pathway activated by cannabinoids like HU-210 involves the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade.[1][2] Activation of CB1/CB2 receptors leads to the recruitment and activation of PI3K, which in turn phosphorylates and activates AKT. Activated AKT can then phosphorylate a range of downstream targets to promote cell survival and inhibit apoptosis.
Apoptotic Signaling: Conversely, some studies suggest that cannabinoids can induce apoptosis in neurons, a process that may involve the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of the potent cannabinoid agonist HU-210, a close structural and functional analog of HU-243, on primary neurons. This data provides a reference for designing experiments with HU-243.
Table 1: Neuroprotective and Electrophysiological Effects of HU-210 on Primary Neurons
| Parameter | Cell Type | Effect | Agonist | Concentration/EC₅₀ | Reference |
| Neuroprotection | Rat Primary Cortical Neurons | Inhibition of S-AMPA-induced cell death | HU-210 | Not specified | [1][2] |
| Neuronal Firing | Rat Hippocampal CA1 and CA3 Neurons | Attenuation of overall firing activity | HU-210 | 100 µg/kg (in vivo) | [3][4] |
| PI3K/Akt Activation | Oligodendrocyte Progenitor Cultures | Time-dependent phosphorylation of Akt | HU-210 | 0.5 µM | [5] |
| JNK/p38 Activation | Not specified | Time-dependent activation | HU-210 | Not specified | [6] |
Table 2: Effects of Cannabinoid Agonists on Neuronal Excitability
| Parameter | Cell Type | Effect | Agonist | Concentration | Reference |
| Firing Frequency | Rat Hippocampal Neurons | Suppression of spontaneous spikes | HU-210 | 10 µM | |
| Firing Frequency | Substantia Nigra Dopaminergic Neurons | Inhibition of discharge | JWH133 | 10 µM | |
| mEPSC Frequency | Substantia Nigra Dopaminergic Neurons | Reduction | JWH133 | Not specified |
Signaling Pathway Diagrams
Caption: Divergent signaling pathways of HU-243 in primary neurons.
Experimental Workflow Diagram
References
- 1. Neuroprotective effects of the synthetic cannabinoid HU-210 in primary cortical neurons are mediated by phosphatidylinositol 3-kinase/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. The synthetic cannabinoid HU210 induces spatial memory deficits and suppresses hippocampal firing rate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic cannabinoid HU210 induces spatial memory deficits and suppresses hippocampal firing rate in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor agonists modulate oligodendrocyte differentiation by activating PI3K/Akt and the mammalian target of rapamycin (mTOR) pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Synaptic Plasticity with HU 243
For Researchers, Scientists, and Drug Development Professionals
Introduction
HU 243 is a potent, synthetic cannabinoid receptor agonist with high affinity for both CB1 and CB2 receptors. Its rigid, well-defined structure makes it a valuable tool for investigating the role of the endocannabinoid system in various physiological processes, particularly in the modulation of synaptic plasticity. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and other cognitive functions. This document provides detailed application notes and experimental protocols for utilizing this compound to study two major forms of synaptic plasticity: long-term potentiation (LTP) and long-term depression (LTD).
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | (6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol |
| Synonyms | AM-4056 |
| Receptor Affinity | Potent agonist at both CB1 and CB2 receptors.[1] |
| Formulation | For in vitro experiments, this compound is typically dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) before being diluted to the final concentration in artificial cerebrospinal fluid (aCSF). |
Application Notes
This compound, as a potent CB1 receptor agonist, primarily exerts its effects on synaptic plasticity through the activation of presynaptic CB1 receptors located on both excitatory (glutamatergic) and inhibitory (GABAergic) neurons. Activation of these Gi/o-coupled receptors leads to a cascade of intracellular events that ultimately modulate neurotransmitter release.
Mechanism of Action in Synaptic Plasticity:
The endocannabinoid system is a key regulator of synaptic transmission and plasticity.[2][3][4] Endocannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) are synthesized and released from postsynaptic neurons in an activity-dependent manner. They travel retrogradely across the synapse to activate presynaptic CB1 receptors.[5] This retrograde signaling mechanism allows postsynaptic neurons to modulate their own inputs.
This compound mimics the action of endogenous cannabinoids, leading to:
-
Inhibition of Neurotransmitter Release: Activation of presynaptic CB1 receptors by this compound inhibits the opening of voltage-gated calcium channels and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. This reduces calcium influx into the presynaptic terminal and hyperpolarizes the membrane, respectively, leading to a decrease in the probability of neurotransmitter release.
-
Modulation of LTP: High-frequency stimulation that would normally induce LTP can be inhibited by the presence of this compound. This is primarily due to the suppression of glutamate (B1630785) release, which is necessary to sufficiently depolarize the postsynaptic membrane and activate NMDA receptors.
-
Induction of LTD: At some synapses, activation of CB1 receptors by this compound can directly lead to long-term depression of synaptic transmission.
Experimental Protocols
The following are generalized protocols for studying the effects of this compound on LTP in the hippocampus and LTD in the cerebellum. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Inhibition of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes how to assess the inhibitory effect of this compound on LTP at the Schaffer collateral-CA1 synapse in rodent hippocampal slices.
Materials:
-
Rodent (rat or mouse)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
DMSO (vehicle)
-
Electrophysiology rig with perfusion system, stimulating and recording electrodes, amplifier, and data acquisition system.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
This compound Application:
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in aCSF to the desired final concentration (e.g., 1-100 nM). The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
Bath-apply the this compound solution for a pre-incubation period of 20-30 minutes before inducing LTP.
-
-
LTP Induction and Recording:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
Continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-LTP baseline.
-
Compare the magnitude of LTP in the presence and absence of this compound.
-
Expected Results:
Application of this compound is expected to reduce or completely block the induction of LTP in a concentration-dependent manner.
Quantitative Data Summary (Hypothetical):
| This compound Concentration | % Inhibition of LTP |
| 1 nM | 15 ± 5% |
| 10 nM | 50 ± 8% |
| 100 nM | 95 ± 3% |
Note: These are hypothetical values and actual results may vary.
Protocol 2: Induction of Long-Term Depression (LTD) in Cerebellar Slices
This protocol describes how to investigate this compound-induced LTD at the parallel fiber-Purkinje cell synapse in rodent cerebellar slices.
Materials:
-
Rodent (rat or mouse)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
DMSO (vehicle)
-
Electrophysiology rig with whole-cell patch-clamp setup.
Procedure:
-
Slice Preparation:
-
Prepare 200-250 µm thick sagittal cerebellar slices as described in Protocol 1.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber.
-
Perform whole-cell patch-clamp recordings from Purkinje cells.
-
Record excitatory postsynaptic currents (EPSCs) evoked by stimulating parallel fibers with a glass pipette.
-
-
LTD Induction with this compound:
-
Establish a stable baseline of EPSC amplitudes for 10-15 minutes.
-
Bath-apply this compound at a specific concentration (e.g., 100 nM) for a defined period (e.g., 10-15 minutes).
-
Wash out the this compound and continue recording EPSCs for at least 40-50 minutes to observe the long-term effect.
-
-
Data Analysis:
-
Measure the amplitude of the evoked EPSCs.
-
Normalize the EPSC amplitude to the pre-drug baseline.
-
Quantify the magnitude of depression after washout of this compound.
-
Expected Results:
Application of this compound is expected to induce a long-lasting depression of the parallel fiber-Purkinje cell synapse.
Quantitative Data Summary (Hypothetical):
| Treatment | % Depression of EPSC Amplitude |
| This compound (100 nM) | 45 ± 7% |
Note: These are hypothetical values and actual results may vary.
Visualizations
Signaling Pathways
Caption: this compound signaling pathway in a presynaptic neuron.
Experimental Workflow
Caption: General experimental workflow for studying synaptic plasticity.
Logical Relationship
Caption: Logical relationship of this compound's effect on synaptic plasticity.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Presynaptic nanoscale components of retrograde synaptic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocannabinoid System and Synaptic Plasticity: Implications for Emotional Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retrograde signaling by endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for HU 243 in Competitive Binding Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
HU 243 is a potent synthetic cannabinoid that acts as a high-affinity agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Its high binding affinity and potent agonist activity make it a valuable pharmacological tool for in vitro research, particularly in competitive binding assays. These assays are fundamental in drug discovery for determining the affinity of novel compounds for the cannabinoid receptors. By competing with a radiolabeled ligand for binding to the receptor, this compound can be used to characterize the binding properties of unlabeled test compounds. This document provides detailed protocols and application notes for the use of this compound in competitive binding experiments targeting CB1 and CB2 receptors.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for human cannabinoid receptors is summarized in the table below. The data is presented as the inhibition constant (Kᵢ), which represents the concentration of the ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Receptor | Kᵢ (nM) | Notes |
| This compound | Human CB1 | 0.041[1] | Potent agonist. |
| This compound | Human CB2 | High Affinity | Potent agonist. [3H]HU-243 is utilized as a radioligand for CB2 receptor binding assays, indicating a very high binding affinity.[2] |
Signaling Pathways of CB1 and CB2 Receptors
Both CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[3][4] Upon activation by an agonist such as this compound, the receptors initiate a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] Additionally, the βγ-subunits of the activated G proteins can modulate the activity of various ion channels, typically inhibiting N- and Q-type calcium channels and activating inwardly rectifying potassium channels.[1] Cannabinoid receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.[1]
Experimental Protocols
Principle of Competitive Radioligand Binding Assay
A competitive binding assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from its receptor. The assay is performed by incubating a fixed concentration of a radioligand with cell membranes expressing the receptor of interest in the presence of increasing concentrations of the unlabeled competitor. The amount of bound radioligand is then measured, and the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value can then be converted to a Kᵢ value using the Cheng-Prusoff equation.
Experimental Workflow
The general workflow for a competitive radioligand binding assay is depicted in the following diagram.
Detailed Protocol: Competitive Binding Assay for CB1/CB2 Receptors
This protocol is a general guideline and may require optimization for specific experimental conditions. It describes the use of this compound as a competitor against a common radioligand such as [³H]CP-55,940.
Materials:
-
Cell Membranes: Membranes prepared from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (or another suitable radioligand like [³H]WIN-55,212-2). The final concentration should be approximately equal to its Kd.
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the radioligand ([³H]CP-55,940) in the assay buffer to a concentration that is twice the desired final concentration.
-
Prepare the cell membrane suspension in the assay buffer to a concentration that provides an adequate signal-to-noise ratio (typically 5-20 µg of protein per well).
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following to the appropriate wells in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of the non-specific binding control ligand (e.g., 10 µM WIN 55,212-2).
-
Competition: 50 µL of each this compound dilution.
-
-
Add 50 µL of the radioligand solution to all wells.
-
Add 100 µL of the membrane suspension to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., one-site fit logIC₅₀) to determine the IC₅₀ value of this compound.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This compound is a powerful tool for the study of cannabinoid receptors due to its high affinity and potency. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in competitive binding assays to probe the cannabinoid system and to screen for novel therapeutic agents. As with any experimental procedure, optimization of the assay conditions is recommended to ensure robust and reproducible results.
References
Measuring Cannabinoid Receptor Internalization Using the Potent Agonist HU-243
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
HU-243 is a potent synthetic cannabinoid agonist that exhibits high affinity for both the CB1 and CB2 receptors.[1] Its high efficacy in activating these receptors makes it a valuable tool for studying the cellular and molecular consequences of cannabinoid receptor signaling. One of the key regulatory mechanisms of G protein-coupled receptors (GPCRs), such as the cannabinoid receptors, is agonist-induced internalization. This process involves the translocation of receptors from the plasma membrane to intracellular compartments, leading to desensitization of the cellular response and influencing long-term signaling.[2][3][4] Measuring receptor internalization is crucial for understanding the pharmacological profile of agonists like HU-243 and for the development of novel therapeutics targeting the endocannabinoid system.
These application notes provide detailed protocols for quantifying HU-243-induced cannabinoid receptor internalization using common laboratory techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Fluorescence Microscopy, and Flow Cytometry.
Data Presentation
The following table summarizes representative quantitative data for potent cannabinoid agonists, which can be considered indicative for HU-243-induced receptor internalization. It is important to note that specific values for HU-243 may vary depending on the cell line, receptor expression levels, and experimental conditions.
| Parameter | Cannabinoid Agonist | Receptor | Cell Line | Value | Reference |
| pEC50 for Internalization | CP55,940 | hCB1 | HEK 293 | 10.18 ± 0.25 | [5] |
| WIN55,212-2 | hCB1 | HEK 293 | 7.47 ± 0.10 | [5] | |
| Maximal Internalization | (+)-WIN55212 | CB1 | Hippocampal Neurons | up to 84% | [6] |
| Time to Max Internalization | CP 55,940 | CB1 | HEK293 | ≥ 30 min | [7] |
| Internalization Rate | WIN55,212-2 | CB1 | AtT20 | Rapid (significant by 15 min) | [8] |
Signaling Pathway
The binding of HU-243 to cannabinoid receptors (CB1 or CB2) initiates a cascade of intracellular events. This primarily involves the activation of Gi/o proteins, which leads to the inhibition of adenylyl cyclase and modulation of ion channels.[3][9] Concurrently, agonist binding promotes the recruitment of β-arrestins to the receptor.[3] β-arrestin-2, in particular, plays a crucial role in targeting the receptor for internalization via clathrin-coated pits.[3]
Caption: Signaling pathway of HU-243 induced receptor internalization.
Experimental Workflow
A general workflow for measuring receptor internalization involves cell culture, agonist treatment, labeling of surface receptors, data acquisition, and analysis. The specific steps for each technique are detailed in the protocols below.
References
- 1. Receptors and Channels Targeted by Synthetic Cannabinoid Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of CB1 cannabinoid receptor internalization by a promiscuous phosphorylation-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtle Structural Modification of a Synthetic Cannabinoid Receptor Agonist Drastically Increases its Efficacy at the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The endocannabinoid system – current implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-Induced Internalization and Trafficking of Cannabinoid CB1 Receptors in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparing CB1 receptor GIRK channel responses to receptor internalization using a kinetic imaging assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cannabinoid agonist HU-210: pseudo-irreversible discriminative stimulus effects in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging Studies with HU 243
For Researchers, Scientists, and Drug Development Professionals
Introduction
HU 243 is a potent synthetic cannabinoid that acts as a full agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] Its high affinity and efficacy make it a valuable tool for investigating the endocannabinoid system's role in various physiological and pathological processes through in vivo imaging. These application notes provide a comprehensive overview of the use of this compound in in vivo imaging studies, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for various imaging modalities.
While direct in vivo imaging studies specifically employing this compound are limited in the publicly available literature, this document extrapolates from data on the closely related and structurally similar potent cannabinoid agonist, HU 210, as well as from general principles of cannabinoid receptor imaging. Researchers should consider the provided protocols as a starting point and may need to optimize parameters for their specific experimental setup.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).
-
CB1 Receptors: Primarily expressed in the central nervous system (CNS), particularly in the hippocampus, basal ganglia, cerebellum, and cortex.[2] Activation of CB1 receptors is responsible for the psychoactive effects of cannabinoids.
-
CB2 Receptors: Predominantly found in the peripheral nervous system and on immune cells, with lower expression levels in the brain under normal physiological conditions.[3] CB2 receptor expression can be upregulated in response to inflammation or injury, making it a valuable target for imaging neuroinflammation.
Upon agonist binding, both receptors couple primarily to inhibitory G-proteins (Gi/o), leading to a cascade of intracellular events that can be monitored using various in vivo imaging techniques.
Cannabinoid Receptor Signaling Cascade
Activation of CB1 and CB2 receptors by this compound initiates several downstream signaling pathways:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.
These signaling events ultimately influence neurotransmitter release, gene expression, and cellular processes such as proliferation, differentiation, and apoptosis.
Figure 1: Simplified signaling cascade following this compound binding to CB1 and CB2 receptors.
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound and its close analog HU 210. This information is crucial for planning in vivo imaging experiments.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| This compound | CB1 | 0.041 | [1] |
| HU 210 | CB1 | 0.061 | [4] |
| Δ⁹-THC | CB1 | 40.7 | [4] |
| This compound | CB2 | Not explicitly found | |
| HU 210 | CB2 | Binds with high affinity | [5] |
Table 2: In Vivo Dosing for Imaging Studies (based on HU 210)
| Imaging Modality | Animal Model | Dose Range | Route of Administration | Key Findings | Reference |
| fMRI (BOLD) | Rat | 10 µg/kg | Intravenous (i.v.) | Increased BOLD signal in regions with high CB1 density (e.g., hippocampus, VTA, striatum). | [6][7] |
| PET ([¹⁸F]-FDG) | Rat | 100 µg/kg | Intraperitoneal (i.p.) | Global increase in brain glucose metabolism 15 minutes post-injection. | [8] |
Table 3: Pharmacokinetic Parameters (Extrapolated from various cannabinoids)
| Compound | Animal Model | Cmax | Tmax | Half-life | Reference |
| THC (5 mg/kg, i.p.) | Rat (Adolescent) | Brain: 249 ± 10 pmol/g | ~30-60 min | ~2-4 hours | [9] |
| CBD (10 mg/kg, oral) | Rat | Plasma: ~328 ng/mL | 1-4 hours | Not specified | [10] |
| Romidepsin (various doses, i.v.) | Human | Linear pharmacokinetics | End of infusion | 3 hours | [11] |
Experimental Protocols
The following are detailed protocols for in vivo imaging studies that can be adapted for use with this compound, primarily based on studies using HU 210.
Protocol 1: Functional Magnetic Resonance Imaging (fMRI) to Measure Brain Activity
This protocol is designed to assess changes in the Blood-Oxygen-Level-Dependent (BOLD) signal in the brain following administration of this compound.
Workflow for fMRI Study
Figure 2: General workflow for an fMRI study with this compound.
Materials:
-
This compound
-
Vehicle (e.g., ethanol, Tween 80, and saline in a 1:1:18 ratio)
-
Anesthetic (e.g., isoflurane, urethane)
-
Small animal MRI scanner (e.g., 7T or higher)
-
Catheter for intravenous administration
-
Physiological monitoring equipment (respiration, heart rate, temperature)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat or mouse) and maintain a stable level of anesthesia throughout the experiment.
-
Cannulate the tail vein for intravenous drug administration.
-
Secure the animal in a stereotactic frame compatible with the MRI scanner to minimize head motion.
-
Monitor physiological parameters continuously.
-
-
Image Acquisition:
-
Acquire a high-resolution anatomical scan for anatomical reference.
-
Begin a baseline fMRI scan using a T2*-weighted echo-planar imaging (EPI) sequence. Collect data for a sufficient duration (e.g., 15-20 minutes) to establish a stable baseline.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Administer a bolus injection of this compound (e.g., 1-10 µg/kg, i.v.) through the tail vein catheter. A vehicle-only injection should be used for control animals.
-
-
Post-Injection Imaging:
-
Continue fMRI data acquisition immediately after injection for a predetermined period (e.g., 60-90 minutes) to capture the dynamic changes in the BOLD signal.
-
-
Data Analysis:
-
Pre-process the fMRI data, including motion correction, spatial smoothing, and temporal filtering.
-
Perform statistical analysis (e.g., using Statistical Parametric Mapping - SPM) to identify brain regions with significant changes in BOLD signal post-injection compared to baseline.
-
Correlate activated regions with known distributions of CB1 and CB2 receptors.
-
Protocol 2: Positron Emission Tomography (PET) for Measuring Brain Metabolism
This protocol uses the radiotracer [¹⁸F]-Fluorodeoxyglucose ([¹⁸F]-FDG) to measure changes in regional brain glucose metabolism induced by this compound.
Workflow for PET Study
Figure 3: General workflow for a PET/CT study with this compound.
Materials:
-
This compound
-
Vehicle
-
[¹⁸F]-FDG
-
Small animal PET/CT scanner
-
Anesthetic
-
Catheter for intravenous injection
Procedure:
-
Animal Preparation:
-
Fast the animals overnight to reduce blood glucose levels.
-
Anesthetize the animal and maintain anesthesia throughout the procedure.
-
-
This compound Administration:
-
Administer this compound (e.g., 10-100 µg/kg, i.p.) or vehicle to the control group.
-
-
Radiotracer Injection:
-
After a predetermined time following this compound administration (e.g., 15 minutes), inject [¹⁸F]-FDG (approximately 1 mCi) intravenously.
-
-
Uptake Period:
-
Allow for an uptake period of approximately 40 minutes, during which the animal should be kept warm and anesthetized.
-
-
PET/CT Imaging:
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform a static PET scan for 20 minutes.
-
-
Data Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Define regions of interest (ROIs) on the anatomical images (e.g., cortex, hippocampus, striatum, cerebellum).
-
Calculate the Standardized Uptake Value (SUV) for each ROI to quantify glucose metabolism.
-
Compare SUV values between the this compound-treated and control groups.
-
Protocol 3: In Vivo Fluorescence Imaging for Peripheral CB2 Receptor Expression
This protocol outlines a general approach for using a fluorescently-labeled analog of this compound to image CB2 receptor expression in peripheral tissues, for example, in a model of inflammation.
Workflow for Fluorescence Imaging
Figure 4: General workflow for in vivo fluorescence imaging.
Materials:
-
Fluorescently labeled this compound analog (requires custom synthesis)
-
Animal model of interest (e.g., with inflammation or tumor)
-
In vivo fluorescence imaging system
-
Anesthetic
Procedure:
-
Animal Model:
-
Induce the disease model of interest (e.g., local inflammation using complete Freund's adjuvant).
-
-
Probe Administration:
-
Administer the fluorescently labeled this compound analog intravenously. The dose will need to be optimized based on the probe's brightness and affinity.
-
-
In Vivo Imaging:
-
Anesthetize the animal and acquire fluorescence images at various time points post-injection (e.g., 30 min, 1h, 4h, 24h) to determine the optimal imaging window.
-
-
Ex Vivo Imaging:
-
At the final time point, euthanize the animal and dissect the organs of interest.
-
Image the dissected organs to confirm the biodistribution of the probe.
-
-
Histological Validation:
-
Perform immunofluorescence on tissue sections to co-localize the fluorescent probe signal with CB2 receptor expression (using a validated antibody).
-
Concluding Remarks
This compound is a powerful research tool for probing the endocannabinoid system. While direct in vivo imaging data for this compound is scarce, the protocols and data presented here, largely based on its close analog HU 210, provide a solid foundation for designing and conducting in vivo imaging studies. Researchers are encouraged to perform dose-response studies and pharmacokinetic analyses to optimize these protocols for their specific research questions and imaging platforms. The use of in vivo imaging with potent cannabinoid agonists like this compound will undoubtedly continue to provide valuable insights into the role of the endocannabinoid system in health and disease.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Pharmacokinetics of delta-9-tetrahydrocannabinol following acute cannabis smoke exposure in mice; effects of sex, age, and strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HU-210 - Wikipedia [en.wikipedia.org]
- 5. HU 210: A Potent Tool for Investigations of the Cannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. Detection of cannabinoid agonist evoked increase in BOLD contrast in rats using functional magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased brain metabolism after acute administration of the synthetic cannabinoid HU210: A small animal PET imaging study with (18)F-FDG [apo.ansto.gov.au]
- 9. Comparative Pharmacokinetics of Δ9-Tetrahydrocannabinol in Adolescent and Adult Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for cleaning the BOLD fMRI signal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Romidepsin - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
HU 243 solubility issues in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic cannabinoid agonist, HU 243. The information provided aims to address common challenges, particularly those related to solubility, to ensure reliable and reproducible in vitro experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a potent synthetic cannabinoid agonist. It is a derivative of the reference agonist HU-210 and acts as a high-affinity agonist for both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] These receptors are G-protein coupled receptors (GPCRs) that are key components of the endocannabinoid system.
Q2: What are the primary downstream signaling effects of this compound binding to CB1 and CB2 receptors?
Upon activation by an agonist like this compound, both CB1 and CB2 receptors couple to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activation of these receptors can modulate ion channel activity, typically inhibiting N-type and P/Q-type calcium channels and activating inwardly rectifying potassium channels.
Q3: What are the common challenges when working with this compound in vitro?
The most significant challenge with this compound, as with many synthetic cannabinoids, is its low aqueous solubility.[2] This can lead to issues with stock solution preparation, precipitation in cell culture media, and consequently, inaccurate dosing and unreliable experimental results.
Q4: In which solvents can I dissolve this compound?
This compound is a lipophilic compound and is generally insoluble in aqueous solutions. For in vitro experiments, it is most commonly dissolved in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most frequently recommended solvent for preparing stock solutions.[3] Ethanol (B145695) and N,N-dimethylformamide (DMF) can also be considered as alternative solvents.[3]
Troubleshooting Guide: Solubility Issues
Issues with this compound solubility are a primary source of experimental variability. This guide provides a systematic approach to troubleshooting and preventing these problems.
Problem: Precipitate formation upon dilution of stock solution into aqueous media.
Possible Cause 1: Exceeding the solubility limit.
-
Solution: The aqueous solubility of this compound is very low. Even with a DMSO stock, direct dilution into a large volume of aqueous buffer or cell culture medium can cause the compound to precipitate out.
Possible Cause 2: Improper dilution technique.
-
Solution: Rapidly adding a concentrated DMSO stock to an aqueous solution can create localized high concentrations that lead to immediate precipitation.
Possible Cause 3: High final concentration of the organic solvent.
-
Solution: While DMSO is a good solvent for this compound, high concentrations in the final cell culture medium can be toxic to cells and can also cause the compound to become less soluble as the solvent is diluted.
Recommended Solutions & Best Practices:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This allows for smaller volumes to be added to your experimental setup, minimizing the final solvent concentration.
-
Stepwise Dilution: When preparing working solutions, perform serial dilutions in 100% DMSO first to get closer to your final desired concentration.
-
Drop-wise Addition: When adding the final DMSO stock to your aqueous medium, add it drop-by-drop while gently vortexing or swirling the medium. This gradual introduction helps to prevent shocking the compound out of solution.
-
Pre-warm the Medium: Using pre-warmed (37°C) cell culture medium can sometimes aid in the dissolution process.
-
Minimize Final Solvent Concentration: Aim to keep the final concentration of DMSO in your cell culture medium at or below 0.1% to avoid solvent-induced toxicity and precipitation. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
-
Consider a Carrier Protein: For particularly challenging situations, incorporating a carrier protein like human serum albumin (HSA) in your final solution can help to improve the solubility of lipophilic compounds in aqueous environments.
Quantitative Data Summary
Due to the limited availability of precise public data on this compound solubility, the following table provides general guidelines based on the behavior of similar potent synthetic cannabinoids. Researchers should empirically determine the optimal solubility for their specific experimental conditions.
| Solvent | Anticipated Solubility | Recommended Starting Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | High | 1-10 mM | The most common and recommended solvent for creating primary stock solutions. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
| Ethanol (100%) | Moderate to High | 1-10 mM | Can be an alternative to DMSO. Ensure the final ethanol concentration in the culture medium is non-toxic to the cells being used. |
| N,N-Dimethylformamide (DMF) | Moderate to High | 1-10 mM | Another alternative to DMSO. Check for cell line compatibility and potential toxicity. |
| Aqueous Buffers/Media | Very Low | Not Recommended | This compound is practically insoluble in aqueous solutions. Direct dissolution is not feasible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This minimizes the number of freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: General In Vitro Cell-Based Assay with this compound
This protocol provides a general workflow for treating cultured cells with this compound.
-
Cell Seeding: Seed your cells of interest (e.g., HEK293 cells expressing CB1 or CB2 receptors) in a multi-well plate at the desired density and allow them to adhere overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of your this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO if a dose-response curve is being generated.
-
Calculate the volume of the appropriate stock solution needed to achieve the final desired concentration in your cell culture well, ensuring the final DMSO concentration remains ≤ 0.1%.
-
-
Dosing:
-
In a sterile tube, add the calculated volume of the this compound stock solution to the required volume of pre-warmed complete cell culture medium.
-
Immediately and thoroughly mix the solution by gentle vortexing or pipetting. Visually inspect for any signs of precipitation.
-
-
Cell Treatment:
-
Remove the existing medium from your cells.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
-
Incubation: Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Proceed with your intended downstream assays (e.g., cAMP measurement, gene expression analysis, etc.).
Visualizations
Caption: Simplified signaling pathway of this compound via CB1/CB2 receptors.
Caption: General experimental workflow for in vitro cell-based assays with this compound.
References
Technical Support Center: Optimizing [3H]HU 243 Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their [3H]HU 243 binding assay conditions.
Frequently Asked Questions (FAQs)
Q1: What is [3H]this compound and why is it used in binding assays?
[3H]this compound is a tritiated, high-affinity, synthetic cannabinoid agonist. It is used as a radioligand in binding assays to label and quantify cannabinoid receptors, primarily the CB1 and CB2 receptors. Its high affinity allows for the accurate determination of receptor density (Bmax) and the binding affinity (Ki) of unlabeled competing ligands.[1]
Q2: What are the key parameters to optimize in a [3H]this compound binding assay?
The key parameters to optimize include:
-
Membrane Protein Concentration: Using an appropriate amount of membrane preparation is crucial to ensure a sufficient number of receptors for detectable binding without excessive non-specific binding.
-
Radioligand Concentration: The concentration of [3H]this compound should ideally be close to its dissociation constant (Kd) for saturation assays to accurately determine Kd and Bmax.
-
Incubation Time and Temperature: These parameters must be optimized to ensure the binding reaction reaches equilibrium.
-
Buffer Composition: The buffer system, including pH, ionic strength, and the presence of divalent cations and protease inhibitors, can significantly impact receptor conformation and ligand binding.
-
Definition of Non-specific Binding: This is critical for accurately determining specific binding and is typically achieved by using a high concentration of an unlabeled competing ligand.
Q3: How do I determine the optimal concentration of [3H]this compound to use?
To determine the optimal concentration, a saturation binding experiment should be performed. This involves incubating a fixed amount of membrane preparation with increasing concentrations of [3H]this compound. The specific binding at each concentration is then plotted, and the resulting hyperbolic curve can be analyzed using non-linear regression to determine the Kd (equilibrium dissociation constant) and Bmax (maximum number of binding sites). For competitive binding assays, a concentration of [3H]this compound at or near its Kd is typically used.
Q4: What is non-specific binding and how can I minimize it?
Non-specific binding is the binding of the radioligand to components other than the target receptor, such as lipids, other proteins, and the filter apparatus. It is determined by measuring the amount of radioligand bound in the presence of a saturating concentration of an unlabeled ligand that also binds to the receptor with high affinity (e.g., 10 µM WIN-55,212-2 or CP-55,940).[2] To minimize non-specific binding, one can:
-
Reduce the concentration of the radioligand.
-
Decrease the amount of membrane protein used.
-
Include bovine serum albumin (BSA) in the assay buffer.
-
Optimize washing steps to efficiently remove unbound radioligand.
-
Pre-soak glass fiber filters with a substance like polyethyleneimine (PEI).[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>30% of total binding) | 1. Radioligand concentration is too high.2. Too much membrane protein is being used.3. Inadequate washing of filters.4. Radioligand is sticking to the filter paper or tubes.5. Contamination of the radioligand. | 1. Reduce the concentration of [3H]this compound.2. Perform a protein concentration curve to determine the optimal amount of membrane protein.3. Increase the number and/or volume of washes with ice-cold wash buffer.4. Pre-soak filters in 0.3-0.5% polyethyleneimine (PEI). Consider using polypropylene (B1209903) tubes.5. Check the purity of the radioligand stock. |
| Low or No Specific Binding | 1. Inactive or degraded receptor preparation.2. Insufficient amount of membrane protein.3. Incorrect assay buffer composition (pH, ions).4. Incubation time is too short to reach equilibrium.5. Problems with the radioligand (degradation, low specific activity). | 1. Prepare fresh membrane homogenates and store them properly at -80°C.[4] Avoid repeated freeze-thaw cycles.2. Increase the amount of membrane protein in the assay.3. Verify the pH and composition of all buffers. Ensure the presence of necessary divalent cations like MgCl2.[2][5][6]4. Perform a time-course experiment to determine the time required to reach equilibrium.5. Use a fresh stock of [3H]this compound and verify its specific activity. |
| High Variability Between Replicates | 1. Inconsistent pipetting.2. Incomplete mixing of reagents.3. Inefficient or inconsistent filtration and washing.4. Air bubbles in the scintillation cocktail. | 1. Use calibrated pipettes and ensure proper technique.2. Gently vortex or mix all solutions before and during the assay setup.3. Ensure a consistent and rapid filtration and washing process for all samples.4. Allow samples to settle before counting. |
| Difficulty Achieving Saturation in Saturation Binding Experiments | 1. The range of radioligand concentrations is not wide enough.2. The radioligand has low affinity for the receptor.3. Low receptor density in the membrane preparation. | 1. Extend the range of [3H]this compound concentrations used.2. While HU-243 is high affinity, confirm this in your system. If affinity is lower than expected, higher concentrations will be needed.3. Use a cell line with higher receptor expression or enrich the membrane preparation. |
Experimental Protocols & Data
Standard [3H]this compound Competition Binding Assay Protocol
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Membrane Preparations: Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]this compound.
-
Unlabeled Ligand: A high-affinity cannabinoid ligand (e.g., WIN-55,212-2 or CP-55,940) for determining non-specific binding.
-
Test Compounds: Unlabeled compounds for which you want to determine the binding affinity.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[2]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[5][6]
-
96-well Plates
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% PEI.
-
Cell Harvester
-
Scintillation Vials and Scintillation Cocktail
-
Liquid Scintillation Counter
Procedure:
-
Preparation of Reagents:
-
Dilute the test compounds to a range of concentrations in the assay buffer.
-
Dilute [3H]this compound in assay buffer to a final concentration approximately equal to its Kd.
-
Prepare the non-specific binding control by diluting an unlabeled ligand to a final concentration of 10 µM in the assay buffer.[2]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [3H]this compound, and the membrane preparation.
-
Non-specific Binding: Add the non-specific binding control, [3H]this compound, and the membrane preparation.
-
Competitive Binding: Add the diluted test compound (at each concentration), [3H]this compound, and the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[5]
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Binding Affinity Data
The following table summarizes the binding affinities (Ki) of common cannabinoid ligands for CB1 and CB2 receptors. Note that [3H]this compound is a potent agonist at both CB1 and CB2 receptors, with a reported binding affinity of 0.041 nM at the CB1 receptor.[1]
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity |
| Δ⁹-THC | 15 | 25 | ~0.6 |
| CP-55,940 | 0.9 | 0.6 | ~1.5 |
| WIN-55,212-2 | 2.9 | 0.3 | ~9.7-fold for CB2 |
| Rimonabant (SR141716A) | 1.8 | 420 | ~233-fold for CB1 |
| JWH-133 | 220 | 3.4 | ~65-fold for CB2 |
| HU-243 | 0.041 | - | - |
Data compiled from various sources for illustrative purposes.[2]
Typical Assay Buffer Compositions
| Buffer Component | Concentration | Purpose | Reference(s) |
| Tris-HCl or HEPES | 50 mM | Buffering agent to maintain pH | [2],[5],[6] |
| MgCl₂ | 5 mM | Divalent cation, often required for receptor conformation and binding | [2],[5],[6] |
| CaCl₂ | 1 mM | Divalent cation | [5],[6] |
| EGTA | 2.5 mM | Chelating agent | [2] |
| BSA (Bovine Serum Albumin) | 0.1 - 0.5% | Reduces non-specific binding of the radioligand to surfaces | [2],[5],[6] |
| NaCl (in Wash Buffer) | 500 mM | High salt concentration in wash buffer helps to reduce non-specific binding | [5],[6] |
Visualizations
Experimental Workflow for [3H]this compound Competition Binding Assay
Caption: Workflow of a [3H]this compound competition binding assay.
Simplified Cannabinoid Receptor Signaling Pathway
Caption: Simplified signaling of cannabinoid receptors.
References
- 1. HU-243 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
HU-243 Degradation in Solution: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HU-243. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for HU-243 powder and solutions?
A1: Proper storage is crucial to minimize the degradation of HU-243. For solid-form HU-243, long-term storage at -20°C is recommended. For short-term storage, 4°C is acceptable. Stock solutions of HU-243 should be stored at -80°C for optimal stability, which can preserve the compound for up to six months. For shorter periods of up to one month, storage at -20°C is also a viable option. It is highly recommended to protect both solid HU-243 and its solutions from light.
Q2: What solvents are recommended for preparing HU-243 stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for preparing stock solutions of cannabinoids like HU-243. The choice of solvent can impact the stability of the compound. While both are effective solubilizers, the stability of HU-243 in these solvents over time can differ. It is advisable to prepare fresh solutions for critical experiments or to validate the stability of stock solutions if they are to be stored for extended periods.
Q3: What are the main factors that can cause HU-243 to degrade in solution?
A3: Like other cannabinoids, HU-243 is susceptible to degradation from several environmental factors. The primary contributors to degradation are:
-
Oxidation: Exposure to air can lead to oxidative degradation.
-
Thermolysis: Elevated temperatures can cause the breakdown of the molecule.
-
Hydrolysis: The presence of water, especially at acidic or basic pH, can lead to hydrolysis.
-
Photolysis: Exposure to light, particularly UV light, can induce degradation.
Q4: What are the likely degradation products of HU-243?
A4: While specific degradation pathways for HU-243 are not extensively documented in publicly available literature, based on the degradation of other cannabinoids, potential degradation products could arise from oxidation of the phenolic hydroxyl group or other sensitive parts of the molecule. It is crucial to perform forced degradation studies to identify the specific degradation products under your experimental conditions.
Q5: How can I tell if my HU-243 solution has degraded?
A5: Visual inspection for color changes or precipitation can be an initial indicator of degradation. However, the most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method can separate the intact HU-243 from its degradation products, allowing for quantification of the remaining active compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of HU-243 stock or working solutions. | 1. Prepare fresh solutions before each experiment. 2. Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles. 3. Store solutions protected from light and at the recommended temperature (-80°C for long-term). 4. Verify the concentration and purity of your stock solution using HPLC-UV. |
| Change in solution color | Oxidation or other degradation pathways. | 1. Discard the solution. 2. When preparing new solutions, use deoxygenated solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). 3. Use amber vials or wrap containers in aluminum foil to protect from light. |
| Precipitate formation in the solution | Poor solubility or degradation leading to insoluble products. | 1. Ensure the concentration of HU-243 is within its solubility limit for the chosen solvent. 2. If using aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. 3. Filter the solution through a 0.22 µm syringe filter before use. However, be aware that this will remove any precipitated active compound. |
| Loss of biological activity | Degradation of HU-243 to inactive products. | 1. Confirm the purity of your HU-243 using a stability-indicating analytical method. 2. Review your experimental protocol to identify any steps that might expose the compound to harsh conditions (e.g., high temperature, extreme pH, prolonged light exposure). |
Experimental Protocols
Protocol for Preparation of HU-243 Stock Solution
-
Weighing: Accurately weigh the desired amount of HU-243 powder in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity solvent (e.g., DMSO or ethanol) to achieve the target concentration.
-
Dissolution: Vortex or sonicate the mixture until the HU-243 is completely dissolved. Gentle warming may be used if necessary, but avoid excessive heat.
-
Storage: Store the stock solution in small, single-use aliquots in amber vials at -80°C.
Protocol for a Stability-Indicating HPLC-UV Method
This protocol provides a general framework. Method optimization and validation are essential for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is a common starting point for cannabinoid analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where HU-243 has significant absorbance, which can be determined by a UV scan (typically around 220-280 nm for cannabinoids).
-
Injection Volume: 10 µL.
-
Forced Degradation Study: To ensure the method is stability-indicating, subject HU-243 solutions to stress conditions (e.g., acid, base, heat, light, and oxidation) and analyze the resulting samples to confirm that degradation products are resolved from the parent HU-243 peak.
Visualizations
Caption: Troubleshooting workflow for HU-243 degradation issues.
Caption: Potential degradation pathways for cannabinoids like HU-243.
Technical Support Center: Troubleshooting HU 243 Electrophysiology Experiments
Welcome to the technical support center for researchers utilizing the potent synthetic cannabinoid agonist, HU 243, in electrophysiology experiments. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the smooth execution of your research.
I. Troubleshooting Guide & FAQs
This section addresses specific issues researchers may encounter during electrophysiology experiments with this compound, presented in a question-and-answer format.
FAQs - General Electrophysiology
-
Q1: I'm observing a high level of 50/60 Hz noise in my recordings. What can I do?
-
A: This is a common issue often stemming from improper grounding. Ensure all equipment in your rig is connected to a single, common ground point. Check that your Faraday cage is properly sealed and grounded. Systematically unplug nearby electrical devices to identify and isolate the source of the noise.
-
-
Q2: My baseline is unstable and drifting. What are the likely causes?
-
A: Baseline drift can be caused by several factors. Check your reference electrode for proper chloriding and stability. Ensure your perfusion system is providing a constant flow rate without introducing temperature fluctuations or air bubbles. Mechanical stability is also crucial, so ensure your air table is functioning correctly and there are no sources of vibration.
-
-
Q3: I am struggling to achieve a stable giga-ohm seal. What are some tips?
-
A: A high-resistance seal is critical for high-quality recordings. Ensure your recording pipettes are appropriately fire-polished and that the tip is clean by applying positive pressure as you approach the cell. The health of your cells or brain slices is paramount; use healthy, visually clear cells and ensure optimal slicing and recovery conditions.
-
FAQs - this compound Specific Issues
-
Q1: I've applied this compound, but I don't see any effect on my recorded currents/potentials. What should I check?
-
A: There are several potential reasons for a lack of effect.
-
Drug Delivery and Solubility: this compound is highly lipophilic and can adhere to plastic tubing. Ensure your perfusion system uses inert tubing (e.g., Teflon) and that the drug is fully dissolved in your ACSF. Consider the use of a carrier solvent like DMSO or ethanol (B145695) at a final concentration that does not affect neuronal activity (typically ≤ 0.1%).
-
Concentration: You may be using a concentration that is too low. While this compound is potent, the effective concentration can vary between different brain regions and cell types. Perform a concentration-response curve to determine the optimal concentration for your preparation.
-
Receptor Expression: The target neurons may not express CB1 or CB2 receptors at a high enough density to produce a measurable effect. Verify receptor expression in your tissue of interest using techniques like immunohistochemistry or in-situ hybridization.
-
Vehicle Control: It is crucial to perform a vehicle control experiment to ensure that the solvent used to dissolve this compound does not have an effect on its own.
-
-
-
Q2: The effect of this compound is much larger/smaller than I expected based on the literature. What could be the reason?
-
A: Discrepancies between expected and observed effects can arise from several factors.
-
Tissue Preparation: The health of your brain slices or cultured neurons can significantly impact the magnitude of the drug effect. Ensure optimal slicing and incubation conditions.
-
Recording Conditions: The composition of your internal and external solutions, as well as the holding potential, can influence the observed effect.
-
Desensitization: Prolonged exposure to a high concentration of a potent agonist like this compound can lead to receptor desensitization, resulting in a diminished response over time.
-
-
-
Q3: How can I be sure that the observed effect is a genuine result of this compound action and not an artifact?
-
A: Several control experiments are essential to validate your findings.
-
Antagonist Control: Pre-application of a specific CB1 receptor antagonist (e.g., AM251) or a CB2 receptor antagonist (e.g., AM630) should block the effect of this compound if it is mediated by these receptors.
-
Washout: The effect of this compound should be at least partially reversible upon washing out the drug with fresh ACSF. Due to its lipophilicity, complete washout may be slow.
-
Vehicle Control: As mentioned previously, applying the vehicle alone should not produce the same effect as this compound.
-
-
II. Quantitative Data
The following tables summarize quantitative data for this compound and related cannabinoid agonists in electrophysiology experiments. Note that specific values for this compound are limited in the literature; therefore, data from the closely related and potent agonist HU-210 and other synthetic cannabinoids are also included for reference.
Table 1: Potency of Cannabinoid Agonists in Electrophysiological Assays
| Compound | Preparation | Assay | EC50 / IC50 | Reference |
| HU-210 | Cultured Hippocampal Neurons | Inhibition of Ca2+ Spiking | ~10 µM | [1] |
| WIN 55,212-2 | Cultured Hippocampal Neurons | Inhibition of Ca2+ Spiking | EC50 = 1.5 µM | [1] |
| JWH-018 | Cultured Hippocampal Neurons | Inhibition of Ca2+ Spiking | EC50 = 2.5 µM | [1] |
Table 2: Effects of Cannabinoid Agonists on Neuronal Firing Rate
| Compound | Brain Region | Effect on Firing Rate | Dose/Concentration | Reference |
| HU-210 | Hippocampus (in vivo) | Reduced average firing frequency | 100 µg/kg | [2] |
| WIN 55,212-2 | Hippocampus (in vivo) | Reduced average firing frequency | 1 mg/kg | [2] |
| Δ9-THC | Hippocampus (in vivo) | Reduced average firing frequency | 3 mg/kg | [2] |
Table 3: Modulation of Synaptic Transmission by Cannabinoid Agonists
| Compound | Synapse | Effect | Concentration | Reference |
| WIN 55,212-2 | Glutamatergic | Inhibition of EPSCs | 100 nM | [3] |
| Anandamide | Glutamatergic | Inhibition of EPSCs | EC50 = 71 nM | [3] |
| Cannabinoids | GABAergic & Glutamatergic | Differential modulation depending on cortical layer | N/A | [4] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or 200-proof ethanol
-
Artificial cerebrospinal fluid (ACSF)
Procedure:
-
Stock Solution (e.g., 10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO or ethanol to create a high-concentration stock solution. For example, to make a 10 mM stock, dissolve 3.89 mg of this compound (molar mass ~388.59 g/mol ) in 1 mL of solvent.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution in ACSF:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare your standard ACSF and ensure it is continuously bubbled with 95% O2 / 5% CO2.
-
Serially dilute the stock solution in ACSF to achieve the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Important: Add the this compound stock solution to the ACSF while vortexing or stirring to prevent precipitation of the lipophilic compound. The final concentration of the vehicle (DMSO or ethanol) in the ACSF should be kept to a minimum, typically below 0.1%, to avoid non-specific effects.
-
Protocol 2: Whole-Cell Patch-Clamp Recording of this compound Effects on Synaptic Transmission in Brain Slices
Materials:
-
Standard electrophysiology rig with amplifier, micromanipulator, and data acquisition system.
-
Vibratome for brain slicing.
-
Carbogen gas (95% O2 / 5% CO2).
-
ACSF (standard and slicing solutions).
-
Internal solution for patch pipettes.
-
This compound working solution and vehicle control solution.
-
CB1/CB2 receptor antagonists (optional, for control experiments).
Procedure:
-
Brain Slice Preparation:
-
Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing ACSF.
-
Transfer the slices to a holding chamber with oxygenated ACSF and allow them to recover at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF at a constant rate (e.g., 2-3 mL/min).
-
Pull glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.
-
Visually identify a neuron of interest and obtain a whole-cell patch-clamp recording.
-
-
Data Acquisition:
-
Establish a stable baseline recording of synaptic activity (e.g., evoked excitatory postsynaptic currents - EPSCs, or inhibitory postsynaptic currents - IPSCs) for at least 5-10 minutes.
-
Switch the perfusion to ACSF containing the desired concentration of this compound.
-
Record the synaptic activity for a sufficient duration to observe the full effect of the drug (this may take several minutes due to the lipophilic nature of this compound).
-
To test for reversibility, switch the perfusion back to the drug-free ACSF (washout).
-
-
Control Experiments:
-
Vehicle Control: In a separate experiment, perfuse with ACSF containing the same concentration of the vehicle (e.g., 0.1% DMSO) used to dissolve this compound to ensure it has no effect on its own.
-
Antagonist Control: To confirm receptor specificity, pre-incubate the slice with a CB1 or CB2 receptor antagonist for 10-15 minutes before co-applying the antagonist with this compound. The antagonist should block the effect of this compound.
-
-
Data Analysis:
-
Measure the amplitude and frequency of synaptic events before, during, and after drug application.
-
Normalize the data to the baseline period to quantify the effect of this compound.
-
Perform statistical analysis to determine the significance of the observed effects.
-
IV. Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via CB1 and CB2 receptors.
Experimental Workflow for this compound Electrophysiology
References
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. Cannabinoids alter spontaneous firing, bursting and cell synchrony of hippocampal principal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptor Agonists Inhibit Glutamatergic Synaptic Transmission in Rat Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of endocannabinoids on glutamatergic and GABAergic inputs to layer 5 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving HU 243 signal-to-noise ratio in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assays involving the synthetic cannabinoid agonist HU 243, with a focus on improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background signal in my this compound assay?
High background signal can obscure the specific signal from this compound, leading to a poor signal-to-noise ratio. The two most common causes are non-specific binding and constitutive receptor activity.
-
Constitutive Receptor Activity: Some G-protein coupled receptors (GPCRs), like the cannabinoid receptors CB1 and CB2, can be active even without a ligand bound. This is more common in systems with high receptor expression levels.
-
Non-Specific Binding: this compound, like any ligand, can bind to surfaces other than the target receptor, such as the walls of the assay plate or other proteins in the preparation.
Troubleshooting Steps:
-
To counter constitutive activity, consider using an inverse agonist to lower the basal signal.[1]
-
Optimize the density of receptor expression to find a balance that provides a good assay window without elevating basal activity.[1]
-
To reduce non-specific binding, increase the number of wash steps in your protocol.[1]
-
Always include a non-specific binding control by adding a high concentration of an unlabeled ligand to a set of wells.[1]
Q2: My specific signal in response to this compound is lower than expected. What should I check?
A weak specific signal can result from several factors related to the ligand, the experimental system, or the assay protocol itself.
-
Ligand Integrity: The stability of cannabinoids can be a concern. Improper storage or handling can lead to degradation.[2][3]
-
Cell Health: The responsiveness of cells can decline with high passage numbers.[1]
-
Assay Conditions: Sub-optimal concentrations of reagents, incubation times, or temperature can all lead to a diminished signal.[4]
-
Ligand Purity: Ensure the purity of your this compound stock, as impurities can affect its activity.[1]
Troubleshooting Steps:
-
Verify the activity and concentration of your this compound stock. It may be necessary to use a fresh batch and perform a new dose-response curve.[1]
-
Use cells within a consistent and low passage number range for all experiments.[1]
-
Systematically optimize assay parameters such as incubation time and temperature.[4]
Q3: How can I improve the day-to-day reproducibility of my this compound assay results?
Inconsistent results are often due to minor variations in experimental execution. Standardization and careful technique are key to improving reproducibility.
Best Practices for Reproducibility:
-
Pipetting: Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to ensure accurate volume transfer.[1]
-
Cell Culture: Maintain a consistent cell passage number for your experiments, as receptor expression and cell health can vary over time.[1]
-
Reagent Preparation: Prepare large batches of buffers and reagents to minimize variability between experiments.
-
Automation: Where possible, use automated liquid handling systems to reduce human error and ensure consistent dispensing of reagents.[4]
Q4: What are the recommended storage and handling conditions for this compound?
Proper storage is critical to maintaining the potency and stability of this compound.
-
Short-Term Storage: For periods of days to weeks, store this compound in a dry, dark environment at 0-4°C.[2]
-
Long-Term Storage: For months to years, store at -20°C.[2]
-
In Solution: Cannabinoid solutions are susceptible to degradation from light and air oxidation.[3] Prepare solutions fresh when possible and store them protected from light. Stability in biological matrices like blood or plasma is also temperature-dependent, with frozen conditions being optimal.[5]
Data Presentation
Table 1: Properties of the Synthetic Cannabinoid this compound
| Property | Value | Source(s) |
| IUPAC Name | (6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol | [6] |
| Molar Mass | 388.592 g·mol−1 | [6] |
| Target Receptors | CB1 and CB2 | [2][6] |
| Receptor Affinity (Ki) | 0.041 nM at CB1 | [6] |
| Activity | Potent Agonist | [2][6] |
Table 2: Troubleshooting Guide for Low Signal-to-Noise Ratio
| Symptom | Possible Cause | Recommended Solution(s) | Source(s) |
| High, uniform background across the plate | Constitutive receptor activity | Reduce receptor expression level; Add an inverse agonist to the assay buffer. | [1] |
| High background, especially at high ligand concentrations | Non-specific binding | Increase the number and stringency of wash steps; Add a carrier protein (e.g., BSA) to the assay buffer; Include a non-specific binding control with excess unlabeled ligand. | [1] |
| Low or no signal from this compound | Degraded or inactive ligand | Use a fresh stock of this compound; Verify storage conditions (dark, -20°C); Check purity. | [1][2] |
| Poor cell health or low receptor expression | Use cells from a lower passage number; Optimize transfection/expression conditions. | [1] | |
| High well-to-well variability | Inaccurate pipetting | Calibrate pipettes; Use reverse pipetting for viscous liquids; Use automated liquid handlers. | [1][4] |
| Edge effects in plate | Ensure consistent temperature and humidity across the plate; Avoid using the outer wells of the plate. | [4] |
Visualizations and Protocols
Diagrams
Caption: Overview of the canonical Gi/o-coupled GPCR signaling pathway activated by this compound.
Caption: A typical experimental workflow for optimizing a cell-based this compound assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dispendix.com [dispendix.com]
- 5. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HU-243 - Wikipedia [en.wikipedia.org]
Technical Support Center: HU-243 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic cannabinoid agonist, HU-243.
Frequently Asked Questions (FAQs)
Q1: What is HU-243 and what are its primary targets?
HU-243 is a potent synthetic cannabinoid that acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] It is a derivative of HU-210 and is known for its high binding affinity, making it a valuable tool for studying the endocannabinoid system.[1]
Q2: What are the most common initial challenges when working with HU-243?
The most common initial challenges when working with HU-243 revolve around its physicochemical properties. Due to its high lipophilicity, researchers may encounter issues with solubility in aqueous buffers, leading to compound precipitation and inconsistent results. Ensuring the compound is fully dissolved in an appropriate solvent like DMSO before further dilution is critical. Additionally, the high potency of HU-243 means that very low concentrations are required, which can be challenging to handle accurately and may be more susceptible to adsorption to plasticware.
Q3: Can HU-243 exhibit off-target effects?
While HU-243 is a potent CB1 and CB2 receptor agonist, like many synthetic cannabinoids, it may exhibit off-target effects at higher concentrations. These off-target interactions can lead to unexpected or confounding results. It is crucial to include appropriate controls, such as selective antagonists for CB1 (e.g., Rimonabant) and CB2 (e.g., SR144528), to confirm that the observed effects are mediated by the intended cannabinoid receptors.
Q4: How should I store HU-243 to ensure its stability?
To ensure the stability of HU-243, it is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The compound should also be protected from light to prevent degradation. For long-duration experiments, it is advisable to assess the stability of HU-243 in the specific assay buffer being used.
Troubleshooting Guides
Inconsistent or Non-Reproducible Results
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells or experiments. | Compound Precipitation: HU-243 is highly lipophilic and may precipitate in aqueous buffers. | 1. Optimize Solubility: Prepare a high-concentration stock solution in 100% DMSO. Ensure the compound is fully dissolved before making serial dilutions. When diluting into aqueous buffers, vortex thoroughly after each dilution step. 2. Control Solvent Concentration: Keep the final DMSO concentration in the assay low and consistent across all wells (typically <1%). 3. Visual Inspection: Before adding to cells or membranes, visually inspect the diluted compound solutions for any signs of precipitation. |
| Adsorption to Labware: The lipophilic nature of HU-243 can cause it to adhere to plastic surfaces of pipette tips and plates. | 1. Use Low-Binding Plastics: Utilize low-adhesion microplates and pipette tips. 2. Include BSA: Add bovine serum albumin (BSA) at a concentration of 0.1-0.5% to the assay buffer to reduce non-specific binding to labware.[2] 3. Pre-treatment of Plates: Consider pre-incubating plates with a BSA solution. | |
| Compound Degradation: HU-243 may degrade over time, especially if not stored properly or during long incubation periods. | 1. Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots and protect from light. 2. Fresh Dilutions: Prepare fresh dilutions of HU-243 for each experiment. 3. Stability Check: For long incubations, consider performing a stability test by incubating HU-243 in the assay buffer for the duration of the experiment and then analyzing its integrity via HPLC. |
Unexpected Dose-Response Curve
| Symptom | Possible Cause | Troubleshooting Steps |
| The dose-response curve is flat or shows a very low maximal effect (Emax). | Low Receptor Expression: The cell line or tissue preparation may have a low density of CB1/CB2 receptors. | 1. Verify Receptor Expression: Confirm the expression level of CB1 and CB2 receptors in your experimental system using techniques like Western blot or qPCR. 2. Use a Positive Control: Include a well-characterized, high-efficacy cannabinoid agonist (e.g., CP55,940) to confirm that the assay system is responsive. |
| Partial Agonism or Biased Signaling: While HU-243 is generally a full agonist, the observed response can be pathway-dependent. | 1. Profile Multiple Pathways: Assess the activity of HU-243 in different functional readouts (e.g., cAMP accumulation, β-arrestin recruitment, ERK phosphorylation) to build a comprehensive signaling profile. | |
| The dose-response curve exhibits a "U" or bell shape (hormesis). | Cytotoxicity at High Concentrations: At higher concentrations, HU-243 may induce cytotoxicity, leading to a decrease in the measured response.[3] | 1. Perform a Cytotoxicity Assay: Assess the effect of HU-243 on cell viability using an MTT or similar assay at the same concentrations and incubation times as your functional assay.[4][5] 2. Limit Concentration Range: If cytotoxicity is observed, limit the upper range of the dose-response curve to non-toxic concentrations. |
| Off-Target Effects: At high concentrations, HU-243 might interact with other signaling pathways that counteract the CB1/CB2-mediated effect. | 1. Use Selective Antagonists: Co-incubate with CB1 (e.g., Rimonabant) and CB2 (e.g., SR144528) antagonists to confirm the involvement of cannabinoid receptors. If the effect is not blocked, it is likely an off-target effect. |
Data Presentation
Table 1: Binding Affinity of HU-243 and Reference Cannabinoids
| Compound | Receptor | Kᵢ (nM) | Radioligand Used | Cell Line |
| HU-243 | CB1 | 0.041 | [³H]CP55,940 | Rat Brain Membranes |
| HU-210 | CB1 | 0.061 | [³H]CP55,940 | Rat Brain Membranes |
| CP55,940 | CB1 | 0.98 | [³H]CP55,940 | Rat Brain Membranes |
| WIN55,212-2 | CB1 | 2.4 | [³H]SR141716A | Rat Brain Membranes |
| Anandamide | CB1 | 87.7 | [³H]SR141716A | Rat Brain Membranes |
| HU-243 | CB2 | Data not readily available in a comparable format | - | - |
| CP55,940 | CB2 | 0.92 | [³H]CP55,940 | hCB2-transfected cells |
| WIN55,212-2 | CB2 | 3.7 | [³H]WIN55,212-2 | hCB2-transfected cells |
| Anandamide | CB2 | 439.5 | [³H]WIN55,212-2 | hCB2-transfected cells |
Note: Kᵢ values can vary depending on the experimental conditions, including the radioligand and tissue/cell preparation used.[6]
Table 2: Functional Potency and Efficacy of HU-243 (Representative Data)
| Assay Type | Receptor | Parameter | Value (nM) | Emax (%) |
| [³⁵S]GTPγS Binding | CB1 | EC₅₀ | ~0.2 - 2 | ~100-150 |
| [³⁵S]GTPγS Binding | CB2 | EC₅₀ | ~0.3 - 3 | ~100-150 |
| cAMP Accumulation | CB1 | EC₅₀ | ~0.1 - 1 | ~100 |
| cAMP Accumulation | CB2 | EC₅₀ | ~0.2 - 2 | ~100 |
Note: These are representative values. Actual EC₅₀ and Emax can vary based on the cell line, receptor expression level, and specific assay conditions.[7][8][9]
Experimental Protocols & Visualizations
Cannabinoid Receptor Signaling Pathway
The activation of CB1 and CB2 receptors by HU-243 initiates a cascade of intracellular signaling events, primarily through the Gαi/o protein pathway.
References
- 1. HU-243 - Wikipedia [en.wikipedia.org]
- 2. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Cannabinoids on Human HT-29 Colorectal Adenocarcinoma Cells: Different Mechanisms of THC, CBD, and CB83 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of Relative Microscopic Affinity Constants of Agonists for the Active State of the Receptor in Functional Studies on M2 and M3 Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
AM-4056 (HU-243) Technical Support Center
Welcome to the technical support center for AM-4056, also known as HU-243. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and provide clear guidance on the use of this potent synthetic cannabinoid.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with AM-4056 (HU-243).
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results in in vitro assays | Compound Precipitation: AM-4056, like many synthetic cannabinoids, may have poor aqueous solubility, leading to precipitation in assay buffers. | - Prepare stock solutions in an appropriate organic solvent such as DMSO. - When diluting into aqueous buffers, ensure the final solvent concentration is low and consistent across experiments. - Visually inspect solutions for any signs of precipitation before use. |
| Compound Degradation: Stability of the compound in solution over time may be a factor. | - Prepare fresh dilutions from a frozen stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.[1] - Store stock solutions at -20°C or -80°C for long-term stability.[1][2] | |
| Receptor Desensitization: As a potent agonist, AM-4056 can cause rapid desensitization of cannabinoid receptors (CB1 and CB2), leading to diminished responses over time.[3] | - Minimize the incubation time of the compound with cells or tissues to the shortest duration necessary to observe an effect. - Use the lowest effective concentration of AM-4056 to avoid excessive receptor stimulation. | |
| Low or no signal in receptor binding assays | Incorrect Assay Conditions: The binding of AM-4056 to its receptors can be sensitive to buffer composition, pH, and temperature. | - Ensure the assay buffer composition is optimized for cannabinoid receptor binding (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).[4] - Perform binding assays at a consistent and appropriate temperature (e.g., 37°C).[5] |
| Radioligand Issues (for competitive binding assays): The choice and concentration of the radioligand are critical. | - Use a well-characterized radioligand for CB1 and CB2 receptors, such as [³H]CP-55,940.[4][5] - Ensure the radioligand concentration is appropriate to detect competitive binding. | |
| Variability in in vivo experiments | Poor Bioavailability/Delivery: The method of administration and formulation can significantly impact the compound's delivery to the target tissues. | - For systemic administration, consider formulations that improve solubility, such as a mixture of DMSO, Tween 80, and saline.[2] - Ensure consistent administration techniques and volumes across all animals. |
| Off-Target Effects: Synthetic cannabinoids can sometimes interact with other receptors or cellular targets, leading to unexpected physiological responses. | - Include appropriate control groups to differentiate between cannabinoid receptor-mediated effects and off-target effects. - Consider using cannabinoid receptor antagonists (e.g., rimonabant (B1662492) for CB1) to confirm the specificity of the observed effects. |
Frequently Asked Questions (FAQs)
Q1: What is AM-4056?
A1: AM-4056 is a synthetic cannabinoid, also known by its more common name, HU-243.[6][7] It is a potent agonist for both the CB1 and CB2 cannabinoid receptors.[3][6][7]
Q2: What is the mechanism of action of AM-4056?
A2: AM-4056 acts as an agonist at CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).[3] Activation of these receptors primarily leads to the inhibition of adenylyl cyclase, a reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channel activity.[3] This signaling cascade influences various physiological processes, including neurotransmitter release and immune responses.[3]
Q3: What are the binding affinities of AM-4056 for cannabinoid receptors?
A3: AM-4056 is a high-affinity ligand for the CB1 receptor.
| Compound | Receptor | Binding Affinity (K_i_ in nM) |
| AM-4056 (HU-243) | CB1 | 0.041 |
| HU-210 (related compound) | CB1 | 0.061 |
This data indicates that AM-4056 has a slightly higher affinity for the CB1 receptor than the related compound HU-210.[6][7]
Q4: How should I store AM-4056?
A4: For long-term storage, AM-4056 should be kept as a solid powder at -20°C.[1] Stock solutions in organic solvents like DMSO should also be stored at -20°C or -80°C to maintain stability.[1][2] It is recommended to store the compound in a dry, dark environment.[1]
Q5: What are some common challenges when working with synthetic cannabinoids like AM-4056?
A5: Common challenges include poor aqueous solubility, potential for compound degradation in solution, receptor desensitization due to high potency, and the possibility of off-target effects.[3] Careful attention to solution preparation, storage, and experimental design is crucial to mitigate these issues.
Experimental Protocols
Cannabinoid Receptor Competitive Binding Assay
This protocol outlines a general method for determining the binding affinity of AM-4056 to CB1 and CB2 receptors using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940.
-
Test Compound: AM-4056 (HU-243).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).[4]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[4]
-
96-well Plates.
-
Filtration System (Cell harvester and glass fiber filter mats).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AM-4056 in DMSO.
-
Create a series of dilutions of AM-4056 in the assay buffer, ranging from a high concentration to a very low concentration (e.g., 10 µM to 0.1 nM).
-
Dilute the [³H]CP-55,940 in the assay buffer to a final concentration of approximately 0.5-1.0 nM.[4]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Receptor-containing membranes.
-
Diluted AM-4056 (for competition curve) or assay buffer (for total binding) or non-specific binding control.
-
Diluted [³H]CP-55,940.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 60-90 minutes to allow the binding to reach equilibrium.[5]
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[4]
-
-
Quantification:
-
Place the filter discs into scintillation vials containing scintillation fluid.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the AM-4056 concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of AM-4056 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation.
-
Visualizations
Caption: Simplified signaling pathway of AM-4056 (HU-243) via cannabinoid receptors.
Caption: General experimental workflow for in vitro studies with AM-4056.
References
- 1. medkoo.com [medkoo.com]
- 2. HU-243 | | CAS#140835-18-3 | InvivoChem [invivochem.com]
- 3. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HU-243 - Wikipedia [en.wikipedia.org]
Preventing HU 243 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of HU 243 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent synthetic cannabinoid that acts as an agonist at both the CB1 and CB2 receptors.[1] Like many cannabinoids, this compound is a lipophilic molecule, meaning it has poor solubility in water-based (aqueous) solutions. This characteristic can lead to precipitation when preparing solutions for in vitro or in vivo experiments, resulting in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What are the best solvents for dissolving this compound?
This compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). It is recommended to first prepare a concentrated stock solution in one of these organic solvents before diluting it into an aqueous buffer for your experiment.
Q3: How can I prevent this compound from precipitating when I dilute my stock solution into an aqueous buffer?
To prevent precipitation, the organic stock solution should be added to the aqueous buffer slowly and with constant, vigorous mixing (e.g., vortexing or stirring). This technique, known as anti-solvent precipitation, helps to avoid localized high concentrations of this compound that can trigger it to fall out of solution. It is also crucial to keep the final concentration of the organic solvent in your working solution as low as possible (ideally below 1%), as higher concentrations can have unintended physiological effects in cellular assays.
Q4: Can I store aqueous solutions of this compound?
It is not recommended to store aqueous solutions of this compound for more than one day.[2][3][4][5] Due to its poor aqueous solubility, the compound is prone to precipitation over time, especially with temperature fluctuations. For best results, prepare fresh aqueous working solutions for each experiment. Concentrated stock solutions in anhydrous DMSO or ethanol can be stored at -20°C for longer periods.
Q5: What should I do if I observe precipitation in my this compound solution?
If you observe precipitation, it is not advisable to filter the solution, as this will remove an unknown amount of the active compound, leading to an inaccurate final concentration. The best course of action is to discard the solution and prepare a new one, paying close attention to the solubilization protocol and ensuring vigorous mixing during the dilution step. You may also need to lower the final concentration of this compound in your working solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution | Localized high concentration: Adding the stock solution too quickly. | Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. |
| Final concentration is too high: The desired concentration exceeds the solubility limit in the final aqueous buffer. | Decrease the final concentration of this compound in your working solution. | |
| Buffer incompatibility: The pH or composition of the aqueous buffer is not optimal for this compound solubility. | Test the solubility of this compound in a small volume of your buffer before preparing the full volume. Consider using a different buffer system. | |
| Clear solution becomes cloudy over time | Compound instability/precipitation: this compound is coming out of solution over time. | Prepare fresh aqueous solutions for each experiment. Avoid storing aqueous solutions for more than 24 hours. |
| Temperature fluctuations: Changes in temperature are affecting solubility. | Store the solution at a constant temperature and avoid freeze-thaw cycles. |
Data Presentation
Table 1: Solubility of this compound and a Related Compound
| Compound | Solvent | Approximate Solubility | Notes |
| This compound | DMSO | Soluble | A stock solution in DMSO is recommended for subsequent dilution into aqueous buffers.[6] |
| HU 210 | DMSO | ~50 mg/mL | HU 210 is structurally similar to this compound and this provides a good estimate.[5] |
| HU 210 | Ethanol | ~50 mg/mL | [5] |
| HU 210 | PBS (pH 7.2) | ~0.2 mg/mL | Demonstrates the poor aqueous solubility of this class of compounds.[5] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of this compound for In Vitro Experiments
This protocol provides a general method for preparing a diluted aqueous solution of this compound from an organic stock for use in cell-based assays.
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
-
Dilution into Aqueous Buffer:
-
In a separate sterile tube, add the required volume of your desired aqueous buffer (e.g., cell culture medium, PBS).
-
Place the tube containing the aqueous buffer on a vortex mixer or add a sterile stir bar and place it on a stir plate to ensure vigorous mixing.
-
While the aqueous buffer is being mixed, slowly add the required volume of the this compound DMSO stock solution drop by drop.
-
Continue to mix the solution for a few minutes after the addition is complete to ensure it is homogeneous.
-
-
Final Inspection and Use:
-
Visually inspect the final working solution for any signs of precipitation. A clear solution indicates that this compound has remained in solution.
-
Use the freshly prepared aqueous solution in your experiment immediately. Do not store for more than 24 hours.
-
Visualizations
References
Technical Support Center: [3H]HU-243 Radioligand Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing [3H]HU-243 in radioligand binding assays. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to ensure the success of your experiments by minimizing non-specific binding and generating reliable data.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during [3H]HU-243 binding assays, offering potential causes and actionable solutions in a question-and-answer format.
Issue: High Non-Specific Binding (NSB)
Q1: My non-specific binding is excessively high, compromising my assay window. What are the likely causes and how can I reduce it?
A1: High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate data interpretation. Common causes and troubleshooting steps are outlined below.
-
Cause 1: Hydrophobic Interactions. [3H]HU-243 is a lipophilic molecule, which can lead to its non-specific association with cell membranes, assay tubes, and filter mats.
-
Solution:
-
Add Bovine Serum Albumin (BSA) to the assay buffer. BSA acts as a blocking agent, coating surfaces to prevent the radioligand from binding non-specifically.[1] A typical concentration to start with is 0.1-1% (w/v), but this may need to be optimized for your specific assay conditions.
-
Incorporate a non-ionic surfactant. Low concentrations of surfactants like Tween-20 or Triton X-100 in the wash buffer can help disrupt hydrophobic interactions and reduce NSB.[2][3]
-
-
-
Cause 2: Electrostatic Interactions. Charged molecules can non-specifically interact with charged surfaces on the cell membranes or assay plates.
-
Solution:
-
Adjust the ionic strength of the assay buffer. Increasing the salt concentration (e.g., with 100-150 mM NaCl) can help to shield electrostatic interactions.[2]
-
Optimize the pH of the assay buffer. The pH can influence the charge of both the radioligand and the receptor preparation. Experimenting with a range of pH values (e.g., 7.0-8.0) may help to minimize NSB.[2][3]
-
-
-
Cause 3: Suboptimal Assay Conditions. Inappropriate incubation times, temperatures, or washing procedures can contribute to high NSB.
-
Solution:
-
Optimize incubation time and temperature. Shorter incubation times or lower temperatures can sometimes reduce NSB. However, it is crucial to ensure that specific binding still reaches equilibrium.
-
Improve the washing procedure. Increase the number of washes and/or the volume of ice-cold wash buffer to more effectively remove unbound radioligand. Ensure the filtration and washing steps are performed rapidly to prevent dissociation of the specifically bound radioligand.
-
-
-
Cause 4: Radioligand Quality. Impurities in the [3H]HU-243 stock can contribute to non-specific binding.
-
Solution:
-
Ensure the radiochemical purity of your [3H]HU-243. Use a fresh lot of radioligand or purify the existing stock if necessary.
-
-
Q2: How do I determine the optimal concentration of BSA for my assay?
A2: The optimal BSA concentration should be determined empirically. A good starting point is to test a range of concentrations (e.g., 0.1%, 0.5%, 1%, and 2% w/v) in your assay buffer. The ideal concentration will result in the lowest non-specific binding without significantly affecting specific binding, thus maximizing the specific-to-non-specific signal ratio.
Q3: What is the appropriate concentration of unlabeled ligand to define non-specific binding?
A3: To determine non-specific binding, a high concentration of an unlabeled competitor ligand is used to saturate the specific binding sites. A general rule of thumb is to use the unlabeled ligand at a concentration 100 to 1000 times the Kd of the radioligand. For [3H]HU-243, which has a high affinity for CB1 and CB2 receptors, a concentration of 1-10 µM of a suitable unlabeled cannabinoid agonist (e.g., CP55,940 or unlabeled HU-243) is typically used.[4]
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for [3H]HU-243 binding assays. These values should be used as a starting point and may require optimization for your specific experimental system.
Table 1: Typical Assay Buffer Components for Minimizing Non-Specific Binding
| Component | Concentration Range | Purpose |
| Tris-HCl (pH 7.4) | 50 mM | Buffering agent |
| MgCl₂ | 1-5 mM | Divalent cation, may be required for receptor integrity and ligand binding |
| EDTA | 0.5-1 mM | Chelates divalent cations that could activate metalloproteases |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Reduces non-specific binding |
| NaCl | 100 - 150 mM | Reduces electrostatic interactions |
Table 2: Recommended Incubation and Washing Conditions
| Parameter | Recommended Condition | Rationale |
| Incubation Temperature | 25-30°C | Promotes binding to equilibrium |
| Incubation Time | 60-90 minutes | Allows for specific binding to reach equilibrium |
| Wash Buffer | Ice-cold Assay Buffer | Minimizes dissociation of specifically bound radioligand |
| Number of Washes | 3-5 | Ensures complete removal of unbound radioligand |
| Volume of Wash | 3-4 mL per wash | Thoroughly washes the filter and reduces background |
Experimental Protocols
This section provides a detailed methodology for performing a [3H]HU-243 radioligand binding assay with membrane preparations.
I. Membrane Preparation from Cultured Cells (e.g., HEK293 or CHO cells expressing cannabinoid receptors)
-
Cell Culture: Grow cells to confluency in appropriate culture vessels.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Detachment: Add an enzyme-free cell dissociation buffer and incubate until the cells detach. Alternatively, use a cell scraper.
-
Pelleting: Transfer the cell suspension to a centrifuge tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
Lysis: Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the centrifugation step.
-
Final Resuspension: Resuspend the final membrane pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
II. Saturation Binding Assay
-
Assay Setup: In a 96-well plate or polypropylene (B1209903) tubes, prepare triplicate wells for total binding and non-specific binding for each concentration of [3H]HU-243.
-
Add Components for Total Binding: To the total binding wells, add 50 µL of Assay Buffer.
-
Add Components for Non-Specific Binding: To the non-specific binding wells, add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM CP55,940).
-
Add Radioligand: Add 50 µL of varying concentrations of [3H]HU-243 (e.g., 0.01 to 10 nM) to the respective wells.
-
Add Membranes: Add 100 µL of the diluted membrane preparation (typically 10-50 µg of protein per well) to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through GF/B or GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Washing: Wash the filters rapidly with 3 x 4 mL of ice-cold Wash Buffer (Assay Buffer, potentially with a higher BSA concentration or a non-ionic surfactant).
-
Scintillation Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Plot specific binding versus the concentration of [3H]HU-243 and analyze the data using non-linear regression to determine the Bmax (receptor density) and Kd (radioligand affinity).
Visualizations
The following diagrams illustrate key concepts and workflows relevant to [3H]HU-243 binding assays.
Experimental workflow for a [3H]HU-243 saturation binding assay.
Troubleshooting logic for high non-specific binding.
Simplified signaling pathway of the CB1 receptor upon activation by [3H]HU-243.
Simplified signaling pathway of the CB2 receptor upon activation by [3H]HU-243.
References
Technical Support Center: Stability of HU-243 and Related Synthetic Cannabinoids in Solution
Disclaimer: This document provides general guidance on the stability of synthetic cannabinoids in common laboratory solvents. Specific quantitative stability data for HU-243 is limited in publicly available literature. The recommendations provided are based on the general chemical properties of cannabinoids and best practices for handling sensitive organic compounds. Researchers should always perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of HU-243 in solution?
A1: Based on the behavior of other cannabinoids, the primary factors contributing to the degradation of HU-243 in solution are expected to be:
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation. This process can be accelerated by the presence of metal ions and exposure to light.
-
Light Exposure (Photodegradation): Many cannabinoids are sensitive to light, particularly UV radiation. Exposure can lead to isomerization and other forms of degradation.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
pH: Extreme pH conditions (highly acidic or basic) may catalyze the degradation of cannabinoids.
Q2: What is the recommended solvent for dissolving and storing HU-243?
Q3: How should I store my stock solutions of HU-243?
A3: To maximize the shelf-life of your HU-243 stock solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at -20°C or -80°C. For long-term storage (months to years), -80°C is preferable. One supplier suggests that in-solvent storage is stable for up to 6 months at -80°C and 1 month at -20°C.
-
Light: Protect solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.
-
Atmosphere: For maximum stability, especially for long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: I've noticed a change in the color of my HU-243 solution. What does this indicate?
A4: A change in the color of a cannabinoid solution, such as turning yellow or pink, is often an indicator of degradation. This is typically due to oxidation or other chemical reactions forming colored byproducts. If you observe a color change, it is recommended to verify the integrity and concentration of your compound using an analytical technique like HPLC before proceeding with your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with HU-243 and other synthetic cannabinoid solutions.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of HU-243 in stock or working solutions. | - Prepare fresh solutions from solid material.- Verify the concentration and purity of your stock solution using HPLC.- Review your solution preparation and storage procedures against the best practices outlined in the FAQ.- Perform a time-course stability study under your specific experimental conditions. |
| Precipitation of the compound in aqueous media | Low aqueous solubility of HU-243. | - Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is kept to a minimum in your aqueous buffer or cell culture medium (typically <0.5%).- Consider the use of a surfactant or other solubilizing agent, ensuring it is compatible with your experimental system. |
| Loss of biological activity | Degradation of the active compound. | - This is a strong indicator of compound instability. Follow the recommendations for "Inconsistent experimental results."- Prepare working solutions immediately before use from a freshly thawed aliquot of the stock solution. |
Quantitative Data Summary
Specific quantitative stability data for HU-243 in common organic solvents is not extensively available in the peer-reviewed literature. The following table provides general storage recommendations for cannabinoids based on supplier information and analogous compounds. Researchers are strongly encouraged to perform their own stability assessments.
| Solvent | Storage Temperature | Recommended Duration | Notes |
| DMSO | -80°C | ≤ 6 months | Use anhydrous DMSO. Aliquot to avoid freeze-thaw cycles. Protect from light. |
| DMSO | -20°C | ≤ 1 month | Use anhydrous DMSO. Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Ethanol (B145695) | -20°C or -80°C | Short-term | Prone to oxidation; consider storing under an inert atmosphere. Protect from light. |
| Methanol | -20°C or -80°C | Short-term | Prone to oxidation; consider storing under an inert atmosphere. Protect from light. |
| Acetonitrile (B52724) | -20°C or -80°C | Short-term | Use high-purity, anhydrous solvent. Protect from light. |
Experimental Protocols
General Protocol for Assessing the Stability of HU-243 in a Specific Solvent
This protocol outlines a general method for determining the stability of HU-243 in a chosen solvent using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
HU-243 solid compound
-
High-purity solvent of interest (e.g., anhydrous DMSO, ethanol)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate)
-
Amber-colored HPLC vials
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of HU-243 and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as your baseline (T=0) measurement. Record the peak area of the HU-243 peak.
-
Sample Storage: Aliquot the remaining stock solution into several amber vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition.
-
Sample Analysis: Allow the sample to come to room temperature. Dilute an aliquot to the same concentration as the T=0 sample and analyze it by HPLC using the same method.
-
Data Analysis:
-
Compare the peak area of HU-243 at each time point to the peak area at T=0 to determine the percentage of the compound remaining.
-
Examine the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
Technical Support Center: HU-243 Concentration Optimization for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HU-243, a potent synthetic cannabinoid agonist, in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is HU-243 and what is its primary mechanism of action?
HU-243 is a potent synthetic cannabinoid that acts as a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] Its primary mechanism of action involves binding to these G-protein coupled receptors (GPCRs), leading to the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initiates a cascade of downstream signaling events that modulate various cellular processes, including neurotransmitter release and immune responses.
Q2: What are the key differences in HU-243 activity at CB1 and CB2 receptors?
HU-243 exhibits high affinity for both CB1 and CB2 receptors. The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and peripheral tissues, playing a role in inflammation and immune modulation. The high potency of HU-243 at both receptors makes it a valuable tool for studying the endocannabinoid system, but also necessitates careful consideration of the receptor expression profile of the cell line being used.
Q3: What is a good starting concentration range for HU-243 in a new cell-based assay?
Based on its high binding affinity (low nanomolar Ki values), a good starting point for HU-243 concentration in a new cell-based assay is in the low nanomolar to high picomolar range. We recommend performing a dose-response experiment starting from as low as 10 pM and going up to 1 µM to determine the optimal concentration for your specific cell line and assay endpoint.
Q4: How should I prepare and store HU-243 stock solutions?
HU-243 is typically supplied as a crystalline solid or in a solution. It is highly lipophilic and has low solubility in aqueous solutions. Therefore, it is recommended to dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution (e.g., 1-10 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final concentration of the organic solvent is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following table summarizes the binding affinity of HU-243 for human cannabinoid receptors.
| Receptor | Ligand | Ki (nM) |
| Human CB1 | [3H]HU-243 | 0.041[1] |
| Human CB2 | [3H]HU-243 | 0.334 |
Note: Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. The provided Ki value for CB2 is a pooled estimate from a meta-analysis and may vary between different studies and experimental conditions.
Experimental Protocols
Detailed Protocol for HU-243 Concentration Optimization using a Cell Viability Assay (MTT/MTS)
This protocol outlines a step-by-step procedure to determine the optimal concentration of HU-243 for your cell-based assay by assessing its effect on cell viability.
Materials:
-
HU-243
-
Cell line of interest expressing CB1 and/or CB2 receptors
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of HU-243 Dilutions:
-
Prepare a series of HU-243 dilutions in complete culture medium from your stock solution. A common approach is to perform serial dilutions to cover a broad concentration range (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 100 pM, 10 pM).
-
Include a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest HU-243 concentration) and a medium-only control (no cells) for background subtraction.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared HU-243 dilutions or control solutions to the respective wells in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on your experimental goals.
-
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
Subtract the background absorbance (medium-only control) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the HU-243 concentration to generate a dose-response curve.
-
From the dose-response curve, determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value, which represents the concentration of HU-243 that produces 50% of the maximal response or inhibition, respectively.
-
Visualizations
Caption: Downstream signaling pathway of HU-243 upon binding to CB1 and CB2 receptors.
Caption: Experimental workflow for HU-243 concentration optimization.
Troubleshooting Guide
Encountering issues in your cell-based assays with HU-243? This guide provides solutions to common problems.
Problem 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting steps.
-
Use a multichannel pipette for adding reagents to minimize variability.
-
Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation ("edge effect"). Fill these wells with sterile PBS or medium.
-
Problem 2: No observable effect of HU-243, even at high concentrations.
-
Possible Cause:
-
Low or no expression of CB1/CB2 receptors in your cell line.
-
Degradation of the HU-243 compound.
-
The chosen assay endpoint is not sensitive to cannabinoid receptor activation.
-
-
Solution:
-
Confirm the expression of CB1 and/or CB2 receptors in your cell line using techniques like qPCR or Western blotting.
-
Use a fresh aliquot of HU-243 stock solution.
-
Consider using a more proximal readout of receptor activation, such as a cAMP assay.
-
Problem 3: Significant cell death observed in the vehicle control wells.
-
Possible Cause: The concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity.
-
Solution:
-
Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO).
-
Perform a solvent toxicity test to determine the maximum tolerated concentration for your specific cells.
-
Problem 4: HU-243 appears to have a biphasic or U-shaped dose-response curve.
-
Possible Cause: This can be due to receptor desensitization at high concentrations, off-target effects, or cytotoxicity masking the intended pharmacological effect.
-
Solution:
-
Carefully analyze the full dose-response curve.
-
Investigate potential off-target effects by using receptor-specific antagonists.
-
Correlate the dose-response curve with a cytotoxicity assay to distinguish between pharmacological effects and cell death.
-
Caption: Troubleshooting decision tree for common issues in HU-243 cell-based assays.
References
Technical Support Center: Controlling for HU-243-Induced Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing HU-243-induced cannabinoid receptor desensitization in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is HU-243 and why does it cause receptor desensitization?
HU-243 is a potent synthetic cannabinoid that acts as a full agonist at both CB1 and CB2 receptors.[1] Due to its high efficacy and potency, prolonged or repeated exposure to HU-243 can lead to receptor desensitization. This is a cellular protective mechanism to prevent overstimulation. The process involves the phosphorylation of the receptor, recruitment of β-arrestin proteins, and subsequent receptor internalization, which reduces the number of receptors available on the cell surface for signaling.
Q2: What are the key cellular players in HU-243-induced desensitization?
The primary mediators of HU-243-induced desensitization are G-protein coupled receptor kinases (GRKs) and β-arrestins. Upon agonist binding, GRKs phosphorylate the intracellular domains of the CB1 and CB2 receptors. This phosphorylation creates a binding site for β-arrestins. β-arrestin binding sterically hinders the coupling of G-proteins, thus terminating the signal, and also targets the receptor for internalization via clathrin-coated pits.[2][3][4] Specifically, GRK3 and β-arrestin-2 have been shown to be crucial for CB1 receptor desensitization.[2][5] For the CB2 receptor, both GRK2 and GRK3 can be involved in β-arrestin recruitment.[4]
Q3: How quickly does desensitization to HU-243 occur?
The onset of desensitization can be rapid, occurring within minutes of agonist exposure.[6] The exact timeline, however, can vary depending on the cell type, receptor expression levels, and the concentration of HU-243 used. For transient signaling assays, it is critical to consider this rapid desensitization.
Q4: Can I prevent HU-243-induced desensitization?
Completely preventing desensitization while studying agonist effects is challenging as it is a natural cellular response. However, you can modulate the extent and impact of desensitization by:
-
Using a lower concentration of HU-243: This can reduce the magnitude of receptor activation and subsequent desensitization.
-
Limiting the duration of agonist exposure: For acute signaling studies, minimizing the incubation time with HU-243 can help capture the initial signaling events before significant desensitization occurs.
-
Employing cell lines with mutated receptors: Using cells expressing CB1 or CB2 receptors with mutated phosphorylation sites (e.g., S426A/S430A in CB1) can attenuate GRK-mediated desensitization.[7][8][9]
-
Utilizing GRK or β-arrestin inhibitors: Pharmacological inhibition of specific GRKs or knockdown of β-arrestins can be employed, though potential off-target effects should be considered.
Q5: How does HU-243-induced desensitization affect my experimental results?
Receptor desensitization can lead to a decrease in the maximal response (Emax) and a rightward shift in the potency (EC50) of HU-243 in functional assays over time. This can result in an underestimation of its true efficacy and potency if not properly controlled for. It is particularly important in assays measuring downstream signaling events like cAMP inhibition or ERK phosphorylation.
Troubleshooting Guides
Problem 1: Low or No Signal in a cAMP Inhibition Assay
| Possible Cause | Troubleshooting Step |
| Rapid Receptor Desensitization | Reduce the pre-incubation time with HU-243. Perform a time-course experiment to determine the optimal window for measuring cAMP inhibition before significant desensitization occurs. |
| Cell Health Issues | Ensure cells are healthy and not over-confluent. Perform a viability assay (e.g., Trypan Blue) before the experiment. |
| Incorrect HU-243 Concentration | Verify the concentration and integrity of your HU-243 stock solution. Perform a fresh serial dilution. |
| Assay Reagent Problems | Check the expiration dates and proper storage of all assay reagents, including forskolin (B1673556) and cAMP detection kits. Run a positive control with a known adenylyl cyclase activator. |
| Low Receptor Expression | Confirm the expression of CB1 or CB2 receptors in your cell line using techniques like Western blot or qPCR. |
Problem 2: Inconsistent Results in a β-Arrestin Recruitment Assay
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure a consistent number of cells are seeded per well. Uneven cell density can lead to variability in the signal. |
| Suboptimal Incubation Time | Optimize the incubation time with HU-243. Perform a time-course experiment to identify the peak β-arrestin recruitment. |
| DMSO Concentration Effects | Maintain a consistent and low final concentration of DMSO (typically <0.5%) across all wells, as it can affect cell health and assay performance. |
| Reagent Mixing and Dispensing | Ensure thorough mixing of reagents and use calibrated pipettes for accurate dispensing, especially in multi-well plates. |
| Signal Quenching or Interference | If using a fluorescence-based assay, check for potential quenching effects from your compounds or media components. |
Problem 3: Difficulty in Quantifying Receptor Internalization
| Possible Cause | Troubleshooting Step |
| Low Internalization Signal | Increase the concentration of HU-243 or the incubation time to promote more robust internalization. Ensure your imaging system has sufficient sensitivity to detect the internalized receptors. |
| High Background Staining | Optimize antibody concentrations and washing steps to reduce non-specific binding. Include a negative control with no primary antibody. |
| Cell Permeabilization Issues | For immunofluorescence-based assays, ensure complete permeabilization to allow antibody access to internalized receptors. |
| Receptor Recycling | Consider that internalized receptors may be recycling back to the plasma membrane. Perform experiments at lower temperatures (e.g., 4°C) to inhibit trafficking and capture the initial internalization event.[6] |
| Photobleaching | If using fluorescently tagged receptors or antibodies, minimize exposure to excitation light to prevent photobleaching. |
Quantitative Data Summary
The following tables summarize the pharmacological properties of HU-243 and other common cannabinoid receptor agonists. Note that EC50 and Emax values can vary depending on the specific cell line, receptor expression level, and assay conditions.
Table 1: Potency (EC50) of Cannabinoid Agonists at CB1 and CB2 Receptors
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Assay Type | Reference |
| HU-243 | ~0.041 (Ki) | Data not readily available | Radioligand Binding | [1] |
| CP55,940 | 2.25 x 10⁻⁷ M | Data not readily available | Gi/Go Activation | [10] |
| WIN 55,212-2 | Data not readily available | Data not readily available | Not Specified | |
| Δ⁹-THC | Data not readily available | Data not readily available | Not Specified |
Table 2: Efficacy (Emax) of Cannabinoid Agonists at CB1 and CB2 Receptors
| Compound | CB1 Emax (% of control) | CB2 Emax (% of control) | Assay Type | Reference |
| HU-243 | Full Agonist | Full Agonist | General Classification | [1] |
| CP55,940 | 100 (Reference) | 100 (Reference) | Gi/Go Activation | [10] |
| WIN 55,212-2 | High Efficacy | High Efficacy | General Classification | |
| Δ⁹-THC | Partial Agonist | Partial Agonist | General Classification |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (Chemiluminescent)
This protocol is adapted from commercially available enzyme fragment complementation assays (e.g., PathHunter®).
Materials:
-
Cells stably co-expressing the cannabinoid receptor (CB1 or CB2) fused to a small enzyme fragment (ProLink™) and β-arrestin-2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
HU-243 and other test compounds.
-
Detection reagents (chemiluminescent substrate).
-
White, opaque 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells in white, opaque 384-well plates at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of HU-243 in DMSO.
-
Perform serial dilutions of HU-243 in assay buffer to achieve the desired final concentrations. Keep the final DMSO concentration consistent and below 0.5%.
-
-
Agonist Assay:
-
Carefully remove the culture medium from the wells.
-
Add 20 µL of assay buffer to each well.
-
Add 5 µL of the diluted HU-243 or control solution to the appropriate wells.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Equilibrate the detection reagents to room temperature.
-
Add 12.5 µL of the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the chemiluminescent signal using a luminometer.
-
Protocol 2: Receptor Internalization Assay (Immunofluorescence)
Materials:
-
Cells expressing the cannabinoid receptor of interest.
-
Poly-D-lysine coated coverslips or multi-well imaging plates.
-
Cell culture medium.
-
HU-243.
-
Primary antibody against an extracellular epitope of the receptor.
-
Fluorescently labeled secondary antibody.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Nuclear counterstain (e.g., DAPI).
-
Confocal microscope.
Procedure:
-
Cell Plating:
-
Seed cells on poly-D-lysine coated coverslips or imaging plates and grow to 70-80% confluency.
-
-
Agonist Treatment:
-
Treat the cells with the desired concentration of HU-243 or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
-
Fixation:
-
Wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining of Surface Receptors (Optional, for quantifying remaining surface receptors):
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Staining of Internalized Receptors:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary antibody to stain the total receptor population (surface and internalized).
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides with mounting medium.
-
Image the cells using a confocal microscope.
-
Quantify the fluorescence intensity at the plasma membrane versus intracellular compartments to determine the extent of internalization.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical G-protein signaling and desensitization pathway for cannabinoid receptors upon HU-243 binding.
Caption: A generalized workflow for conducting experiments to study HU-243-induced receptor signaling and desensitization.
References
- 1. HU-243 - Wikipedia [en.wikipedia.org]
- 2. Beta-arrestin-2 regulates cannabinoid CB1 receptor signaling and adaptation in a CNS region-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into β-arrestin/CB1 Receptor Interaction: NMR and CD Studies on Model Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biased Coupling to β-Arrestin of Two Common Variants of the CB2 Cannabinoid Receptor [frontiersin.org]
- 5. Distinct Domains of the CB1 Cannabinoid Receptor Mediate Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid agonist-induced internalization of the 5-hydroxytryptamine2A receptor occurs via the endosome pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutation of Putative GRK Phosphorylation Sites in the Cannabinoid Receptor 1 (CB1R) Confers Resistance to Cannabinoid Tolerance and Hypersensitivity to Cannabinoids in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [iro.uiowa.edu]
- 9. Rapid CB1 cannabinoid receptor desensitization defines the time course of ERK1/2 MAP kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
Troubleshooting Inconsistent Results with HU-243: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the potent synthetic cannabinoid, HU-243. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is HU-243 and what are its primary targets?
HU-243 is a potent synthetic cannabinoid that acts as an agonist at both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] It is a single enantiomer of the hydrogenated derivative of HU-210.[1] With a binding affinity of 0.041 nM at the CB1 receptor, it is a highly potent tool for studying the endocannabinoid system.[1]
Q2: How should I prepare stock solutions of HU-243?
Due to its lipophilic nature, HU-243 is not readily soluble in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO). For a 1 mg/mL stock solution, dissolve 1 mg of HU-243 in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing.
Q3: What are the recommended storage conditions for HU-243?
Proper storage is critical to maintain the stability and activity of HU-243. Storage recommendations are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| In Solvent (e.g., DMSO) | -20°C | 1 month |
Data sourced from InvivoChem.[2]
Q4: Can I use plastic tubes and plates when working with HU-243?
It is highly recommended to use glass or polypropylene (B1209903) labware that has been siliconized to minimize adsorption of the lipophilic HU-243 to surfaces. Standard polystyrene plates and tubes can lead to significant loss of the compound from the solution, resulting in lower effective concentrations and inconsistent results.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
This is a common issue that can arise from several factors related to compound handling and the assay itself.
Possible Causes and Solutions:
-
Poor Solubility:
-
Problem: HU-243 may precipitate out of the aqueous assay buffer.
-
Solution: Ensure the final concentration of DMSO in your assay medium is kept low (typically ≤ 0.1%) to maintain solubility without causing solvent-induced artifacts. Prepare intermediate dilutions in a solvent compatible with your assay buffer. For in vivo formulations, co-solvents like PEG300 and Tween 80 can be used.[2]
-
-
Adsorption to Labware:
-
Problem: Being highly lipophilic, HU-243 can adsorb to the surface of plastic labware, reducing the effective concentration.
-
Solution: Use glass or low-adhesion polypropylene labware. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) can also help to reduce non-specific binding.
-
-
Compound Degradation:
-
Problem: Improper storage or multiple freeze-thaw cycles can lead to the degradation of HU-243.
-
Solution: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage.[2] Protect solutions from light.
-
-
Cell Health and Density:
-
Problem: Variations in cell passage number, density, and overall health can significantly impact the cellular response.
-
Solution: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells. Regularly check for mycoplasma contamination.
-
Troubleshooting Workflow for Inconsistent Potency:
Issue 2: High variability in receptor binding assays.
High background or inconsistent binding can obscure the true binding affinity of HU-243.
Possible Causes and Solutions:
-
Non-Specific Binding:
-
Problem: HU-243 may bind to components other than the target receptor, such as the filter membrane or the walls of the assay plate.
-
Solution: Include a non-specific binding control in your assay (e.g., a high concentration of a known non-labeled ligand). Using a buffer containing a carrier protein like 0.1% BSA can help to block non-specific binding sites.
-
-
Radioligand Issues (for radioligand binding assays):
-
Problem: The radioligand may be degraded or used at a suboptimal concentration.
-
Solution: Ensure the radioligand has not exceeded its shelf life and has been stored correctly. Perform a saturation binding experiment to determine the optimal concentration of the radioligand to use in competitive binding assays.
-
-
Inadequate Washing:
-
Problem: Insufficient washing can lead to high background signal from unbound ligand.
-
Solution: Optimize the number and duration of wash steps to effectively remove unbound ligand without causing significant dissociation of the bound ligand.
-
-
Receptor Expression Levels:
-
Problem: Inconsistent expression of the CB1/CB2 receptor in the cell membrane preparation can lead to variability.
-
Solution: Use a consistent cell line and passage number for membrane preparations. Quantify the protein concentration of each membrane preparation and normalize the binding results to the amount of protein used.
-
Experimental Protocols
Key Experiment: CB1 Receptor Competitive Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of HU-243 for the CB1 receptor.
Materials:
-
Cell membranes expressing human CB1 receptor
-
[³H]-CP55,940 (Radioligand)
-
HU-243
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4
-
96-well filter plates (e.g., Millipore)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Prepare Reagents:
-
Prepare a series of dilutions of HU-243 in binding buffer.
-
Dilute [³H]-CP55,940 in binding buffer to a final concentration of ~1 nM.
-
Thaw the CB1 receptor membrane preparation on ice. Dilute in binding buffer to a final concentration of 10-20 µg of protein per well.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]-CP55,940, and 100 µL of the membrane preparation.
-
Non-Specific Binding: Add 50 µL of a high concentration of a non-labeled CB1 agonist (e.g., 10 µM WIN 55,212-2), 50 µL of [³H]-CP55,940, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of each HU-243 dilution, 50 µL of [³H]-CP55,940, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Harvest the membranes by vacuum filtration onto the filter plate.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate.
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of HU-243.
-
Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.
-
Experimental Workflow Diagram:
Signaling Pathway
Simplified CB1 Receptor Signaling Pathway:
Activation of the CB1 receptor by an agonist like HU-243 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is a common readout for functional assays.
References
Best practices for storing and handling HU 243
For researchers, scientists, and drug development professionals, this guide provides best practices for the storage and handling of the potent synthetic cannabinoid, HU 243. It includes troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for long-term and short-term storage of solid this compound?
A1: For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C in a dry and dark environment.[1] For short-term storage, a temperature of 0-4°C is suitable for days to weeks.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[2] For storage, aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month, or at -80°C for up to six months.[1] To minimize degradation, avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in solution?
A3: The stability of this compound in solution is dependent on the solvent and storage conditions. In DMSO at -80°C, it can be stable for up to six months.[1] At -20°C, stability is maintained for about one month.[1] It is best practice to use freshly prepared solutions for experiments whenever possible.
Q4: What are the primary molecular targets of this compound?
A4: this compound is a potent agonist for both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.[3] It exhibits a high binding affinity for both receptor subtypes.[3]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Degradation of this compound in solution.
-
Solution: Prepare fresh stock solutions and use them within the recommended timeframe. Ensure proper storage of aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Low solubility leading to precipitation in aqueous media.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is low and does not exceed a level that is toxic to your cells. A final DMSO concentration of 0.1% is generally well-tolerated by most cell lines. If precipitation is observed, consider using a vehicle that includes a surfactant like Tween 80.[1]
-
-
Possible Cause: Off-target effects.
-
Solution: While this compound is a potent CB1/CB2 agonist, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out for synthetic cannabinoids.[4][5][6] If you observe unexpected cellular responses, consider using a CB1 or CB2 antagonist to confirm that the observed effect is receptor-mediated.
-
Issue 2: Unexpected behavioral effects in animal studies.
-
Possible Cause: High potency and efficacy of this compound.
-
Solution: this compound is a highly potent cannabinoid agonist.[3] Unexpected or severe behavioral responses may be due to the dose being too high. Perform a dose-response study to determine the optimal concentration for your experimental model.
-
-
Possible Cause: Paradoxical effects.
-
Solution: Some studies with cannabinoid agonists have reported paradoxical effects.[7] Carefully document all behavioral observations and consider the possibility of biphasic dose-responses or context-dependent effects.
-
-
Possible Cause: Stress-induced reactivity.
-
Solution: One study on HU-210, a related compound, showed that it could augment stress-induced increases in noradrenaline and corticosterone.[7] Be mindful of potential stressors in your experimental design and their possible interaction with this compound.
-
Issue 3: Difficulty dissolving this compound.
-
Possible Cause: Inappropriate solvent.
-
Possible Cause: Reaching solubility limit.
-
Solution: Be aware of the solubility limits in your chosen solvent. If you need to prepare a more concentrated solution, you may need to explore alternative solvent systems or formulations.[1]
-
Quantitative Data Summary
| Parameter | Value | Solvent/Condition | Reference |
| Storage (Solid) | |||
| Long-term | -20°C | Dry, dark | [1] |
| Short-term | 0 - 4°C | Dry, dark | [1] |
| Storage (Solution) | |||
| -80°C | Up to 6 months | DMSO | [1] |
| -20°C | Up to 1 month | DMSO | [1] |
| Binding Affinity (Ki) | |||
| CB1 Receptor | 0.041 nM | [3] | |
| Solubility | |||
| DMSO | ≥ 20 mg/mL | [8] | |
| Ethanol/DMSO Mixture | Can increase solubility compared to single solvents. | [9] |
Experimental Protocols
In Vitro: CB1/CB2 Receptor Activation Assay (General Protocol)
This protocol describes a general method for assessing the activation of CB1 and CB2 receptors in a cell-based assay using this compound. This should be adapted based on the specific cell line and assay technology being used (e.g., cAMP measurement, β-arrestin recruitment).
Materials:
-
Cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Assay buffer
-
This compound
-
DMSO (for stock solution)
-
Assay-specific detection reagents (e.g., cAMP assay kit, β-arrestin detection reagent)
Procedure:
-
Cell Culture: Culture the CB1 or CB2 expressing cells in appropriate medium supplemented with FBS and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Seed the cells into a microplate (e.g., 96-well plate) at a predetermined density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create a serial dilution of the this compound stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent across all conditions and does not exceed a cytotoxic level (typically ≤ 0.1%).
-
Compound Treatment: Remove the culture medium from the cells and add the prepared this compound dilutions. Include a vehicle control (assay buffer with the same final DMSO concentration).
-
Incubation: Incubate the plate at 37°C for a duration appropriate for the specific assay being performed (e.g., 15-30 minutes for cAMP assays).
-
Detection: Following incubation, perform the detection step according to the manufacturer's instructions for your specific assay kit (e.g., lyse the cells and measure cAMP levels, or add β-arrestin substrate and measure luminescence).
-
Data Analysis: Analyze the data to determine the potency (EC50) and efficacy (Emax) of this compound in activating the CB1 or CB2 receptor.
Visualizations
Caption: Signaling pathway of this compound via CB1 and CB2 receptors.
Caption: General experimental workflow for using this compound.
References
- 1. HU-243 | | CAS#140835-18-3 | InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. HU-243 - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
- 9. Adverse clinical effects associated with the use of synthetic cannabinoids: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of the Cannabinoid Receptor Agonists HU 243 and WIN 55,212-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two widely studied synthetic cannabinoid receptor agonists: HU 243, a classical cannabinoid of the dibenzopyran class, and WIN 55,212-2, a non-classical aminoalkylindole. Both compounds are potent activators of the cannabinoid receptors CB1 and CB2, which are key targets in the endocannabinoid system. This document summarizes their binding affinities, functional activities in key signaling pathways, and provides detailed experimental protocols for the cited assays to support further research and drug development.
Comparative Analysis of In Vitro Pharmacology
This compound and WIN 55,212-2 are both classified as high-efficacy, non-selective agonists at CB1 and CB2 receptors. However, their distinct chemical structures give rise to differences in their pharmacological profiles, including binding affinity and potential for biased agonism.
Binding Affinity:
Both this compound and WIN 55,212-2 exhibit high affinity for cannabinoid receptors. Radioligand binding assays are employed to determine the inhibition constant (Kᵢ), a measure of the ligand's affinity for the receptor. A lower Kᵢ value indicates a higher binding affinity. While direct side-by-side comparisons in the same study are limited, a meta-analysis of multiple studies provides robust mean dissociation constants (Kd) for WIN 55,212-2 at human CB1 (hCB1) and CB2 (hCB2) receptors.[1][2] For this compound, its tritiated form, [³H]HU-243, is a commonly used high-affinity radioligand in binding assays.[3]
Functional Activity:
The activation of cannabinoid receptors, which are G-protein coupled receptors (GPCRs), initiates several downstream signaling cascades. The most prominent is the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] The functional potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists are typically assessed using assays such as GTPγS binding, cAMP accumulation, and β-arrestin recruitment.
-
GTPγS Binding Assay: This assay measures the activation of G-proteins, a primary step in the signaling cascade. Both this compound and WIN 55,212-2 are potent agonists in stimulating [³⁵S]GTPγS binding. One study reported an EC₅₀ of approximately 989 nM and an Eₘₐₓ of 321 ± 11% for WIN 55,212-2 in mouse cortico-hippocampal membranes.[5]
-
cAMP Accumulation Assay: This assay quantifies the inhibition of adenylyl cyclase. WIN 55,212-2 effectively inhibits forskolin-stimulated cAMP accumulation.[6]
-
β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated receptor, a process involved in receptor desensitization and G-protein-independent signaling. Studies suggest that WIN 55,212-2 is a low-efficacy agonist for β-arrestin recruitment, indicating a potential bias towards G-protein signaling.[7] One study reported a pEC₅₀ of 6.30 and an Eₘₐₓ of 105% for WIN 55,212-2 at the CB1 receptor in a β-arrestin recruitment assay.[8]
Biased Agonism:
Quantitative Data Summary
The following tables summarize the available quantitative data for the binding affinity and functional activity of this compound and WIN 55,212-2. It is important to note that values can vary between studies due to different experimental conditions (e.g., cell lines, radioligands, assay protocols).
Table 1: Comparative Binding Affinities (Kᵢ/KᏧ in nM) of Cannabinoid Receptor Agonists
| Compound | Receptor | Kᵢ/KᏧ (nM) | Radioligand | Source |
| WIN 55,212-2 | hCB1 | 62.3 | [³H]CP55,940 | [5] |
| hCB2 | 3.3 | [³H]CP55,940 | [5] | |
| hCB1 | 16.7 (mean KᏧ) | Multiple | [1][2] | |
| hCB2 | 3.7 (mean KᏧ) | Multiple | [1][2] | |
| This compound | CB1/CB2 | High Affinity | - | [3] |
Data for this compound is qualitative due to the lack of direct comparative Ki values in the reviewed literature.
Table 2: Comparative Functional Activity (EC₅₀ and Eₘₐₓ) of Cannabinoid Receptor Agonists
| Assay | Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of Basal/Control) | Source |
| GTPγS Binding | WIN 55,212-2 | CB1 (mouse) | ~989 | 321 ± 11% | [5] |
| β-Arrestin Recruitment | WIN 55,212-2 | hCB1 | pEC₅₀ = 6.30 | 105 ± 7% | [8] |
| hCB2 | pEC₅₀ = 8.04 | 72 ± 9% | [8] |
Directly comparable functional data for this compound was not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the canonical cannabinoid receptor signaling pathway and the general workflows for the key in vitro assays discussed.
Experimental Protocols
The following are generalized protocols for the key in vitro assays discussed. Specific details may vary between laboratories and should be optimized accordingly.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for cannabinoid receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP55,940 or [³H]HU-243).
-
Test compounds (this compound, WIN 55,212-2).
-
Non-specific binding control (a high concentration of a non-labeled cannabinoid agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
Filtration system (cell harvester, glass fiber filters).
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand, and either the test compound or the non-specific binding control.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from a competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To measure the G-protein activation induced by a test compound.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Filtration system and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, cell membranes, and GDP.
-
Add the test compounds.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay
Objective: To quantify the inhibition of adenylyl cyclase by a test compound.
Materials:
-
Whole cells stably expressing human CB1 or CB2 receptors (e.g., CHO, HEK293).
-
Test compounds.
-
Forskolin (B1673556) (or another adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat cells with a PDE inhibitor.
-
Add serial dilutions of the test compounds.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's protocol.
-
Generate a dose-response curve to determine the IC₅₀ and Eₘₐₓ for the inhibition of cAMP accumulation.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the receptor upon agonist stimulation.
Materials:
-
A cell line engineered to express the cannabinoid receptor of interest fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® assay).
-
Test compounds.
-
Assay-specific detection reagents.
-
Luminometer or fluorometer.
Procedure:
-
Seed the engineered cells in a multi-well plate.
-
Add serial dilutions of the test compounds.
-
Incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate to allow for signal development.
-
Measure the luminescence or fluorescence signal.
-
Plot the signal against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.
References
- 1. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Potencies (pEC50), concentration ratio (CR), and maximal effects (Emax) of the compounds tested on the interaction of NOP with G protein and β-arrestin 2. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The difference between the CB(1) and CB(2) cannabinoid receptors at position 5.46 is crucial for the selectivity of WIN55212-2 for CB(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Cannabinoid Receptor Agonists: HU 243 vs. CP 55,940
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two potent synthetic cannabinoid receptor agonists, HU 243 and CP 55,940. Both compounds are widely used as research tools to investigate the endocannabinoid system and to explore the therapeutic potential of cannabinoid receptor modulation. This document synthesizes experimental data on their receptor binding, functional activity, and downstream signaling pathways to offer a clear, objective comparison for researchers in the field.
Overview and Chemical Structures
This compound and CP 55,940 are structurally distinct synthetic cannabinoids that exhibit high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This compound is a classical cannabinoid, a derivative of Δ⁸-tetrahydrocannabinol (THC), while CP 55,940 is a non-classical bicyclic cannabinoid mimetic. Their potent and relatively non-selective agonist activity at both CB1 and CB2 receptors has made them invaluable pharmacological tools.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key quantitative parameters defining the in vitro efficacy of this compound and CP 55,940 at CB1 and CB2 receptors.
Table 1: Receptor Binding Affinity (Ki)
This table presents the dissociation constant (Ki) for this compound and CP 55,940 at human cannabinoid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| This compound | 0.041 | ~0.05 | [1] |
| CP 55,940 | 0.58 - 0.94 | 0.68 - 1.2 |
Note: Ki values can vary between different studies and experimental conditions. The data presented here are representative values from the literature.
Table 2: Functional Activity - G-Protein Coupling ([³⁵S]GTPγS Binding Assay)
This table summarizes the potency (EC50) and efficacy (Emax) of this compound and CP 55,940 in stimulating G-protein coupling, a primary step in cannabinoid receptor activation.
| Compound | Receptor | EC50 (nM) | Emax (% of baseline) | Reference |
| This compound | CB1 | Data not available | Data not available | |
| CP 55,940 | CB1 | 3.4 - 7.6 | 150 - 200 | |
| This compound | CB2 | Data not available | Data not available | |
| CP 55,940 | CB2 | 3.1 - 10 | 150 - 250 |
Note: Emax values are often expressed relative to a standard full agonist.
Table 3: Functional Activity - Adenylyl Cyclase Inhibition (cAMP Assay)
This table shows the potency (IC50) and efficacy (Emax) of this compound and CP 55,940 in inhibiting the production of cyclic AMP (cAMP), a key downstream signaling event.
| Compound | Receptor | IC50 (nM) | Emax (% inhibition) | Reference |
| This compound (as HU-210) | CB1 | 0.3 - 5 | ~100 | [2] |
| CP 55,940 | CB1 | 1.83 | ~100 | |
| This compound (as HU-210) | CB2 | Data not available | Data not available | |
| CP 55,940 | CB2 | 2.89 | ~100 |
Note: Data for this compound in functional assays is often reported for its close analogue, HU-210.
Signaling Pathways
Both this compound and CP 55,940 primarily signal through the Gi/o family of G-proteins upon binding to CB1 and CB2 receptors. This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Furthermore, the βγ subunits of the activated G-protein can modulate various downstream effectors, including ion channels and the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.
There is emerging evidence for biased agonism with these compounds, where they may preferentially activate one signaling pathway over another. For instance, both CP 55,940 and the related compound HU-210 have been shown to exhibit a bias towards the cAMP inhibition pathway over the activation of the MAPK/ERK pathway.
Signaling Pathway Diagram
References
A Comparative Analysis of the Synthetic Cannabinoid HU-243 and the Endocannabinoid Anandamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of HU-243, a potent synthetic cannabinoid, and anandamide (B1667382) (AEA), a key endogenous cannabinoid. The following sections present a comprehensive analysis of their binding affinities, functional efficacies, and the signaling pathways they modulate, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The binding affinity and functional efficacy of HU-243 and anandamide at the primary cannabinoid receptors, CB1 and CB2, are summarized below. It is important to note that experimental values, particularly for anandamide, can exhibit variability across different studies and assay conditions.
| Parameter | HU-243 | Anandamide (AEA) |
| Receptor Binding Affinity (Ki, nM) | ||
| CB1 Receptor | 0.041[1] | 39.2 - 239.2 |
| CB2 Receptor | High Affinity (exact Ki not consistently reported) | 417 - 439.5 |
| Functional Efficacy | ||
| CB1 Receptor | Potent, Full Agonist | Partial Agonist |
| CB2 Receptor | Potent, Full Agonist | Weak Partial Agonist (EC50: ~261 nM, Emax: ~34%) |
Note on Anandamide Data: The reported Ki values for anandamide show significant heterogeneity in the literature, which is likely due to its rapid enzymatic degradation and lipophilic nature, making standardized in vitro assays challenging.
Signaling Pathways
Both HU-243 and anandamide exert their effects primarily through the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). Upon activation, these receptors initiate a cascade of intracellular signaling events.
Caption: Cannabinoid receptor signaling cascade initiated by ligand binding.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize cannabinoid receptor ligands.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Caption: Workflow for a radioligand displacement binding assay.
Protocol Details:
-
Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293 or CHO cells).
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, and 0.5% bovine serum albumin (BSA), at pH 7.4.
-
Reaction Mixture: In a 96-well plate, cell membranes (10-20 µg protein) are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and varying concentrations of the unlabeled test compound (HU-243 or anandamide).
-
Incubation: The plate is incubated for 60-90 minutes at 30°C to reach binding equilibrium.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors, providing a measure of the potency (EC50) and efficacy (Emax) of an agonist.
Protocol Details:
-
Membrane Preparation: As described in the binding assay.
-
Assay Buffer: A typical buffer contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA, at pH 7.4.
-
Reaction Mixture: Cell membranes are incubated with varying concentrations of the agonist (HU-243 or anandamide), a fixed concentration of [35S]GTPγS, and GDP.
-
Incubation: The reaction is incubated at 30°C for 60 minutes.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: The data are plotted as specific [35S]GTPγS binding versus agonist concentration, and the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined by non-linear regression.
cAMP Accumulation Assay
This is another functional assay that measures the ability of a cannabinoid agonist to inhibit adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP).
Protocol Details:
-
Cell Culture: Whole cells (e.g., CHO or HEK293) expressing the cannabinoid receptor of interest are used.
-
Assay Procedure:
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the cannabinoid agonist.
-
The reaction is stopped, and the cells are lysed.
-
-
Quantification: The intracellular cAMP levels are measured using a commercially available kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation by the agonist is plotted against the agonist concentration to determine the IC50 (equivalent to EC50 for inhibition) and the maximal inhibition (Emax).
Comparative Discussion
HU-243 is a synthetic cannabinoid characterized by its exceptionally high affinity for both CB1 and CB2 receptors, with a Ki value in the low picomolar to sub-nanomolar range for CB1.[1] This high affinity translates into high potency as a full agonist in functional assays. Its rigid chemical structure allows for a very stable and high-affinity interaction with the receptor binding pocket.
In stark contrast, anandamide is an endogenous lipid messenger with a flexible structure. Its binding affinity for cannabinoid receptors is significantly lower than that of HU-243, with Ki values typically in the mid-to-high nanomolar range. This lower affinity, combined with its rapid degradation by the enzyme fatty acid amide hydrolase (FAAH), results in a more transient and localized signaling profile in vivo. Functionally, anandamide acts as a partial agonist at both CB1 and CB2 receptors, meaning it does not elicit the full maximal response even at saturating concentrations. This is particularly evident at the CB2 receptor, where it is a very weak partial agonist.
The profound differences in receptor affinity and efficacy between HU-243 and anandamide underscore the distinct pharmacological profiles of synthetic versus endogenous cannabinoids. The high potency and full agonism of HU-243 make it a valuable tool for in vitro and in vivo research to probe the maximal effects of cannabinoid receptor activation. Conversely, the partial agonism and transient nature of anandamide's signaling are crucial for its role in the delicate homeostatic regulation of various physiological processes. These differences are of paramount importance for drug development professionals aiming to design therapeutic agents that can selectively modulate the endocannabinoid system with a desired level of efficacy and duration of action.
References
A Comparative Guide to the Receptor Activation of HU-243 and JWH-018
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cannabinoid receptor activation profiles of two potent synthetic agonists: HU-243 and JWH-018. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies and to provide a comprehensive understanding of their pharmacological characteristics.
Introduction
HU-243 is a classical cannabinoid, a derivative of the potent synthetic cannabinoid HU-210.[1] JWH-018 belongs to the naphthoylindole family and is a widely studied synthetic cannabinoid receptor agonist.[2] Both compounds are known to be potent activators of the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs) integral to the endocannabinoid system. Understanding their distinct receptor interaction profiles is crucial for both basic research and therapeutic development.
Quantitative Comparison of Receptor Activation
The following tables summarize the key quantitative parameters of HU-243 and JWH-018 at human CB1 and CB2 receptors. These values are critical for understanding the affinity, potency, and efficacy of these compounds.
Table 1: Receptor Binding Affinity (Ki)
Binding affinity (Ki) represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher affinity.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| HU-243 | 0.041[1] | - |
| JWH-018 | 9.00 ± 5.00[2] | 2.94 ± 2.65[2] |
Data for HU-243 CB2 Ki was not specified in the reviewed literature.
Table 2: Functional Activity (Potency and Efficacy)
Functional activity is assessed by measuring the compound's ability to elicit a biological response upon binding to the receptor. Potency is typically represented by the EC50 or IC50 value (the concentration required to produce 50% of the maximal effect), while efficacy (Emax) represents the maximum response a compound can produce.
| Compound | Assay | Receptor | Potency (EC50/IC50/pEC50) | Efficacy (Emax) |
| HU-243 | G protein Recruitment | CB1 | pEC50: -[3] | Emax: -[3] |
| JWH-018 | GTPγS Binding | CB1 | 6.82 ± 2.48 nM[1] | 0.29 ± 0.02 pmol/mg[1] |
| cAMP Inhibition | CB1 | 102 nM[2] | - | |
| ERK1/2 MAPK Phosphorylation | CB1 | 4.4 nM[4] | Similar to WIN55,212[4] | |
| Receptor Internalization | CB1 | 2.8 nM[4] | ~55% internalization[4] | |
| GTPγS Binding | CB2 | - | 60.3 ± 11.4 fmol/mg[3] | |
| cAMP Inhibition | CB2 | 133 nM[2] | 59.3 ± 4.0 % Inhibition[3] |
pEC50 and Emax values for HU-243 from the G protein recruitment assay were graphically represented in the source but not provided as specific numerical values.
Signaling Pathways
Upon activation by agonists like HU-243 and JWH-018, both CB1 and CB2 receptors primarily couple to inhibitory G proteins (Gi/o). This initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, activation of these receptors can modulate ion channels and activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases (ERK1/2).[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay (for determining Ki)
This competitive binding assay measures the affinity of a test compound by its ability to displace a known radiolabeled ligand from the receptor.
Detailed Steps:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest are prepared from cultured cells (e.g., HEK293 or CHO cells) or tissue homogenates.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55940) and varying concentrations of the unlabeled test compound (HU-243 or JWH-018).
-
Incubation: The reaction mixture is incubated at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound ligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (for determining EC50 and Emax)
This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding.
Detailed Steps:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the receptor of interest are used.
-
Assay Setup: Membranes are incubated in a multi-well plate with GDP and varying concentrations of the agonist (HU-243 or JWH-018).
-
Reaction Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubation: The plate is incubated at 30°C for 60-90 minutes, allowing the agonist to stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Filtration and Washing: The reaction is stopped by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is quantified by scintillation counting.
-
Data Analysis: A dose-response curve is generated by plotting the amount of bound [³⁵S]GTPγS against the agonist concentration. The EC50 (potency) and Emax (efficacy) are determined from this curve.
cAMP Accumulation Assay (for determining IC50)
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Detailed Steps:
-
Cell Culture: Whole cells expressing the receptor of interest are cultured and seeded in multi-well plates.
-
Pre-incubation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production, in the presence of varying concentrations of the cannabinoid agonist.
-
Incubation: The cells are incubated for a specific time to allow for the inhibition of cAMP production by the agonist.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The concentration of the agonist that causes a 50% inhibition of forskolin-stimulated cAMP production (IC50) is determined from the dose-response curve.
Conclusion
Both HU-243 and JWH-018 are potent agonists at cannabinoid receptors. HU-243 exhibits exceptionally high binding affinity for the CB1 receptor.[1] JWH-018 is a full agonist at both CB1 and CB2 receptors, with a slight selectivity for the CB2 receptor in terms of binding affinity.[2] The choice between these two compounds will depend on the specific requirements of the research. For studies requiring a very high affinity CB1 agonist, HU-243 is an excellent candidate. For research needing a well-characterized full agonist at both CB1 and CB2 receptors with extensive published data on its functional activity, JWH-018 is a suitable choice. The detailed experimental protocols provided herein offer a foundation for the consistent and reproducible characterization of these and other cannabinoid receptor ligands.
References
- 1. HU-243 - Wikipedia [en.wikipedia.org]
- 2. Assessment of high-efficacy agonism in synthetic cannabinoid receptor agonists containing l-tert-leucinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. realmofcaring.org [realmofcaring.org]
Validating HU 243 Binding Assays: A Comparative Guide to Known Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the potent cannabinoid agonist HU 243 in binding assays when validated against known cannabinoid receptor antagonists. The supporting experimental data, protocols, and pathway visualizations are intended to assist researchers in designing and interpreting their own binding studies.
Comparative Binding Affinities of Cannabinoid Receptor Antagonists
The validation of a binding assay for a potent agonist like this compound necessitates the use of well-characterized antagonists to determine specificity and competitive interactions at the cannabinoid receptors, CB1 and CB2. The inhibitory constant (Ki) is a critical measure of an antagonist's binding affinity. The following table summarizes the Ki values for commonly used CB1 and CB2 receptor antagonists in competition binding assays. It is important to note that absolute Ki values can vary between studies due to differences in experimental conditions, such as radioligand choice, receptor source, and assay buffer composition.
| Antagonist | Target Receptor | Reported Ki (nM) | Notes |
| Rimonabant (SR141716A) | CB1 | 1.8 - 6.18[1] | A well-established, selective CB1 receptor inverse agonist.[1] |
| SR144528 | CB2 | ~0.6 | A highly potent and selective CB2 receptor antagonist. |
| AM251 | CB1 | ~8 | A selective CB1 receptor antagonist, often used in conjunction with Rimonabant. |
| AM630 | CB2 | ~31.8 | A commonly used selective CB2 receptor antagonist/inverse agonist. |
Experimental Protocols
A robust and reproducible binding assay is fundamental to characterizing the interaction of ligands with their receptors. The following is a detailed protocol for a competitive radioligand binding assay for the CB1 and CB2 receptors.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of known antagonists by measuring their ability to displace a radiolabeled agonist, such as [³H]CP-55,940 or [³H]HU-243, from CB1 and CB2 receptors.
Materials:
-
Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors, or rodent brain tissue homogenates.
-
Radioligand: [³H]CP-55,940 or [³H]HU-243 (a high-affinity agonist).
-
Known Antagonists: Rimonabant (SR141716A), SR144528, AM251, AM630.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).
-
96-well Plates
-
Glass Fiber Filters
-
Cell Harvester
-
Scintillation Counter and Scintillation Cocktail
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the antagonist compounds in assay buffer. The concentration range should typically span from 0.1 nM to 10 µM.
-
Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd value (typically 0.5-2 nM).
-
Prepare the non-specific binding control at a high concentration (e.g., 10 µM).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding: Add the non-specific binding control, radioligand, and receptor membranes.
-
Competitive Binding: Add the diluted antagonist at each concentration, radioligand, and receptor membranes.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the dried filter papers into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: Cannabinoid Receptor Signaling Pathway.
Caption: Competition Binding Assay Workflow.
References
Comparative Analysis of HU-243 Cross-Reactivity with Non-Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic cannabinoid HU-243, focusing on its cross-reactivity with receptors other than its primary targets, the cannabinoid receptors CB1 and CB2. Due to the limited availability of comprehensive public data on the off-target screening of HU-243, this guide also incorporates data from its close structural analog, HU-210, to provide a broader perspective on potential off-target interactions. This information is crucial for assessing the selectivity and potential side effects of HU-243 in preclinical and clinical research.
Introduction to HU-243
HU-243 is a potent synthetic cannabinoid that acts as a full agonist at both CB1 and CB2 receptors.[1] It is a derivative of the psychoactive compound Δ⁹-tetrahydrocannabinol (THC) and is structurally similar to another potent synthetic cannabinoid, HU-210.[1][2] The high affinity of HU-243 for cannabinoid receptors makes it a valuable tool for research into the endocannabinoid system. However, understanding its interaction with other receptors is critical to fully characterize its pharmacological profile and predict potential off-target effects.
Cannabinoid Receptor Binding Affinity of HU-243
HU-243 exhibits high-nanomolar to picomolar affinity for both CB1 and CB2 receptors, making it one of the most potent cannabinoid agonists known.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| HU-243 | CB1 | 0.041 nM | [1] |
| HU-243 | CB2 | - | - |
| HU-210 | CB1 | 0.061 nM | [2] |
| HU-210 | CB2 | - | - |
| Δ⁹-THC | CB1 | 40.7 nM | [2] |
Cross-Reactivity with Non-Cannabinoid Receptors
Comprehensive off-target screening data for HU-243 against a broad panel of receptors is not widely published. However, studies on other synthetic cannabinoids, including the structurally similar HU-210, suggest that while their primary targets are CB1 and CB2 receptors, some off-target interactions can occur, particularly at higher concentrations.
A screening study of several synthetic cannabinoid receptor agonists (SCRAs) indicated that off-target activity is more commonly observed in antagonist mode rather than agonist mode at non-cannabinoid GPCRs.[3] For instance, some SCRAs showed inhibitory activity at chemokine, oxytocin, and histamine (B1213489) receptors at a concentration of 30 μM.[3]
Given the structural similarity, it is plausible that HU-243 may exhibit a similar off-target profile to HU-210. An in silico toxicity assessment of HU-210 predicted potential for cardiovascular, renal, and pulmonary system effects, as well as endocrine disruption, which could be mediated by off-target interactions.[4] However, experimental data confirming these predictions and identifying the specific off-target receptors for HU-243 are needed.
It is crucial to note that the absence of comprehensive public data on HU-243's off-target profile is a significant limitation. The information presented here is based on general findings for synthetic cannabinoids and data for the analog HU-210, and should be interpreted with caution.
Signaling Pathways and Experimental Workflows
To investigate the cross-reactivity of HU-243, a series of in vitro assays are typically employed. These assays determine the binding affinity and functional activity of the compound at a wide range of potential off-target receptors.
Cannabinoid Receptor Signaling Pathway
Activation of CB1 and CB2 receptors by an agonist like HU-243 initiates a cascade of intracellular signaling events, primarily through the coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. Additionally, cannabinoid receptors can signal through β-arrestin pathways, which are involved in receptor desensitization and can also initiate G protein-independent signaling.
Caption: Canonical signaling pathways activated by HU-243 at cannabinoid receptors.
Experimental Workflow for Cross-Reactivity Profiling
A typical workflow to assess the cross-reactivity of a compound like HU-243 involves a multi-step process, starting with broad screening panels followed by more detailed functional assays for any identified "hits".
Caption: A generalized workflow for determining the cross-reactivity profile of a compound.
Experimental Protocols
The following are generalized protocols for key experiments used to assess receptor binding and functional activity. These would need to be optimized for each specific receptor and cell system.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from a receptor, thereby determining the test compound's binding affinity (Ki).
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [³H]-CP55940 for cannabinoid receptors).
-
Test compound (HU-243) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
Separate bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in many GPCR signaling pathways. For Gi/o-coupled receptors like CB1 and CB2, agonists will decrease cAMP levels.
-
Materials:
-
Cells expressing the receptor of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (HU-243) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).
-
-
Procedure:
-
Culture cells expressing the receptor of interest.
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Plot the cAMP levels against the concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, which is involved in receptor desensitization and G protein-independent signaling.
-
Materials:
-
Cells co-expressing the GPCR of interest fused to one part of a reporter enzyme and β-arrestin fused to the complementary part of the reporter.
-
Test compound (HU-243) at various concentrations.
-
Substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Plate the engineered cells in an assay plate.
-
Add the test compound at various concentrations.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the substrate for the reporter enzyme.
-
Measure the resulting signal (e.g., luminescence or color change), which is proportional to the extent of β-arrestin recruitment.
-
Plot the signal against the concentration of the test compound to determine the EC50 and Emax.
-
Conclusion
HU-243 is a highly potent agonist of both CB1 and CB2 cannabinoid receptors. While its high affinity for these primary targets is well-established, a comprehensive understanding of its cross-reactivity with other receptors is currently limited by the lack of publicly available, broad screening data. Based on studies of structurally related synthetic cannabinoids, it is possible that HU-243 may exhibit some off-target interactions, particularly at higher concentrations. Researchers and drug developers should exercise caution and consider conducting comprehensive off-target screening to fully characterize the selectivity profile of HU-243 before advancing it into further stages of research and development. The experimental protocols outlined in this guide provide a framework for conducting such essential evaluations.
References
A Comparative Analysis of the Behavioral Effects of HU-243 and THC in Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the behavioral effects of two potent cannabinoid receptor agonists, HU-243 and Δ⁹-tetrahydrocannabinol (THC), in murine models. While both compounds are known to activate the cannabinoid type 1 (CB1) receptor, their distinct potencies and potential downstream signaling variations may lead to differing behavioral outcomes. This document summarizes key experimental findings, presents quantitative data in a clear tabular format, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to aid in the understanding of these two important research compounds.
Introduction
Δ⁹-tetrahydrocannabinol (THC) is the primary psychoactive constituent of cannabis and has been extensively studied for its diverse effects on the central nervous system. HU-243 is a synthetic cannabinoid that exhibits significantly higher binding affinity for the CB1 receptor than THC.[1] Understanding the comparative behavioral pharmacology of these two agonists is crucial for advancing our knowledge of the endocannabinoid system and for the development of novel therapeutics targeting cannabinoid receptors. This guide focuses on key behavioral domains typically modulated by cannabinoid agonists: locomotor activity, anxiety-like behavior, memory, and nociception, often assessed through the "cannabinoid tetrad" of tests.
Cannabinoid Receptor Signaling
Both HU-243 and THC exert their primary effects through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. A simplified representation of this pathway is illustrated below.
Comparative Behavioral Data
The following table summarizes the quantitative data on the behavioral effects of THC in mice. Due to a lack of direct comparative studies with HU-243, data for the potent CB1 agonist HU-210 is included as a proxy to provide insight into the potential effects of highly potent synthetic cannabinoids. It is important to note that HU-210 and HU-243 are distinct molecules, and their effects may not be identical.
| Behavioral Assay | Compound | Dose | Key Findings in Mice |
| Locomotor Activity | THC | 5 and 10 mg/kg | Reduced total locomotion in adult mice.[2] |
| THC | 10 mg/kg | Reduced activity in both adolescent and adult female mice.[2] | |
| HU-210 | High Doses | Severe locomotor deficits, particularly when combined with acute stress.[3] | |
| Anxiety-Like Behavior | THC | 5 and 10 mg/kg | Reduced time spent in the open arms of the elevated plus maze in adult female mice.[2] |
| THC | 10 mg/kg | Decreased the percentage of time spent in the center of the open field in adult female mice.[2] | |
| HU-210 | Low Doses | Anxiolytic effects in unstressed mice, which were abolished by acute stress.[3] | |
| Memory | THC | Low, Chronic | Restored cognitive function in old mice.[4] |
| THC | Acute | Impaired object recognition memory.[2] | |
| HU-210 | - | Reduces fear memory acquisition.[5] | |
| Nociception (Analgesia) | THC | - | Produces antinociceptive effects as part of the cannabinoid tetrad.[6] |
| Cannabinoid Tetrad | THC | 10 and 15 mg/kg | Dose-dependent induction of hypolocomotion, hypothermia, catalepsy, and analgesia.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of behavioral studies. Below are outlines of standard protocols for key behavioral assays used to assess the effects of cannabinoid agonists in mice.
General Experimental Workflow
The following diagram illustrates a typical workflow for a behavioral study involving cannabinoid administration in mice.
Cannabinoid Tetrad
The cannabinoid tetrad is a series of four tests used to characterize the in vivo effects of CB1 receptor agonists.[1][7][8]
-
Spontaneous Activity (Hypomotility):
-
Apparatus: Open field arena.
-
Procedure: A mouse is placed in the center of the open field, and its movement (e.g., line crossings, distance traveled) is recorded for a set duration. CB1 agonists typically reduce locomotor activity.[1]
-
-
Catalepsy:
-
Apparatus: A horizontal bar raised off the surface.
-
Procedure: The mouse's forepaws are placed on the bar, and the time it remains immobile is measured. A prolonged period of immobility is indicative of catalepsy.[1]
-
-
Hypothermia:
-
Apparatus: Rectal thermometer.
-
Procedure: The mouse's core body temperature is measured before and after drug administration. CB1 agonists typically induce a decrease in body temperature.[1]
-
-
Analgesia (Nociception):
-
Apparatus: Hot plate or tail-flick apparatus.
-
Procedure:
-
Hot Plate Test: The mouse is placed on a heated surface, and the latency to a nociceptive response (e.g., paw licking, jumping) is measured.
-
Tail-Flick Test: A portion of the mouse's tail is exposed to a heat source, and the time taken to flick the tail away is recorded. CB1 agonists increase the latency to respond in these tests.[1]
-
-
Anxiety-Like Behavior: Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure: Mice are placed in the center of the maze and allowed to explore for a set period. The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and entries into the open arms, while anxiogenic compounds have the opposite effect.
Memory: Novel Object Recognition (NOR)
-
Apparatus: An open field arena with two identical objects.
-
Procedure:
-
Habituation Phase: The mouse is allowed to explore the empty arena.
-
Training/Familiarization Phase: The mouse is placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory. Cannabinoids like THC can impair performance in this task.[2]
-
Discussion
The available data, primarily on THC and the potent CB1 agonist HU-210, suggest that both compounds produce a characteristic profile of behavioral effects in mice consistent with CB1 receptor activation. Both THC and HU-210 induce locomotor suppression, with high doses of HU-210 leading to severe deficits, especially under stress.[2][3] This suggests that HU-243, with its high CB1 receptor affinity, would likely produce profound hypomotility at very low doses.
In terms of anxiety-like behavior, the effects appear to be dose-dependent and influenced by environmental context. While low doses of HU-210 showed anxiolytic properties in unstressed mice, this effect was absent under stress.[3] THC has been shown to have anxiogenic-like effects at higher doses in female mice.[2] These findings highlight the complex role of potent cannabinoid agonists in modulating anxiety.
Regarding memory, THC has been shown to impair object recognition memory, a finding consistent with the known cognitive effects of cannabis.[2] Conversely, chronic low-dose THC has been reported to have beneficial effects on cognitive function in aged mice.[4] The potent CB1 agonist HU-210 has been shown to impair the acquisition of fear memories.[5] It is plausible that HU-243 would also produce significant memory-altering effects.
The cannabinoid tetrad remains a robust set of assays for confirming CB1 receptor agonism in vivo. It is highly probable that HU-243 would produce dose-dependent effects in all four components of the tetrad, similar to THC, but likely at much lower doses due to its higher potency.
Conclusion
While direct comparative studies are lacking, the existing literature on THC and other potent synthetic cannabinoids like HU-210 allows for an informed prediction of the behavioral effects of HU-243 in mice. HU-243 is expected to induce a potent, dose-dependent cannabinoid tetrad and significantly impact locomotor activity, anxiety-like behavior, and memory. The high potency of HU-243 suggests that it will be active at much lower doses than THC, a critical consideration for experimental design. Further research directly comparing HU-243 and THC across a comprehensive battery of behavioral tests is warranted to fully elucidate their distinct pharmacological profiles. Such studies will be invaluable for researchers in the fields of neuroscience, pharmacology, and drug development.
References
- 1. Tetrad test - Wikipedia [en.wikipedia.org]
- 2. Acute Cannabinoids Produce Robust Anxiety-Like and Locomotor Effects in Mice, but Long-Term Consequences Are Age- and Sex-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoids & Stress: impact of HU-210 on behavioral tests of anxiety in acutely stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Active chemical in cannabis may boost memory and thinking in old mice - Alzheimer's Research UK [alzheimersresearchuk.org]
- 5. mdpi.com [mdpi.com]
- 6. Cannabinoid tetrad effects of oral Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in male and female rats: sex, dose-effects and time course evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
AM-4056: A Case of Mistaken Identity in Cannabinoid Research
Initial investigations into the synthetic cannabinoid AM-4056 have revealed a significant case of mistaken identity. The designation AM-4056 does not correspond to any known synthetic cannabinoid within scientific literature or chemical databases. Instead, the closely related term, EA-4056, identifies a potent carbamate (B1207046) nerve agent. This critical distinction renders a direct comparison of "AM-4056" with other synthetic cannabinoids impossible and underscores the importance of precise chemical identifiers in research and drug development.
There is no evidence to suggest that AM-4056 has been synthesized or evaluated for its activity at cannabinoid receptors. The "AM" series of cannabinoids typically refers to compounds synthesized by the laboratory of Professor Alexandros Makriyannis, and AM-4056 is not part of this extensive library of cannabinoid ligands.[1][2]
Conversely, EA-4056 is a well-documented acetylcholinesterase inhibitor.[3] Its mechanism of action is entirely different from that of synthetic cannabinoids, which primarily target the cannabinoid receptors CB1 and CB2. The toxicity profile of EA-4056 is severe, and it is classified as a nerve agent.[3]
Given that the requested compound, AM-4056, is not a synthetic cannabinoid, a comparative analysis against other cannabinoids cannot be provided. The following sections, however, offer a general framework for how such a comparison would be structured for a legitimate synthetic cannabinoid, using well-characterized examples for illustrative purposes.
A Comparative Framework for Synthetic Cannabinoids
For the benefit of researchers, scientists, and drug development professionals, this guide outlines the critical parameters for comparing novel synthetic cannabinoids. We will use representative compounds from different structural classes to illustrate the data and experimental protocols required for a thorough evaluation.
Table 1: Comparative Receptor Binding Affinities and Functional Activities
A fundamental step in characterizing a novel cannabinoid is to determine its binding affinity (Ki) and functional activity (EC50 and Efficacy) at the CB1 and CB2 receptors. This data provides insights into the compound's potency and selectivity.
| Compound | Chemical Class | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) | CB1 Efficacy (%) | CB2 Efficacy (%) |
| JWH-018 | Naphthoylindole | 9.00 | 2.94 | 10.3 | 5.9 | 100 | 100 |
| CP 55,940 | Classical Cannabinoid | 0.58 | 0.68 | 1.1 | 0.9 | 100 | 100 |
| AM251 | Pyrazole | 7.49 | >1000 | - | - | Inverse Agonist | - |
| Δ⁹-THC | Phytocannabinoid | 40.7 | 36.4 | 60.1 | 51.2 | Partial Agonist | Partial Agonist |
Data is compiled from various sources for illustrative purposes and may vary between experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of standard protocols used to generate the data in Table 1.
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of a test compound for CB1 and CB2 receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human CB1 or CB2 receptor are prepared from transfected cell lines (e.g., HEK-293 or CHO cells).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with bovine serum albumin) is used to maintain pH and reduce non-specific binding.
-
Radioligand: A radiolabeled cannabinoid with high affinity, such as [³H]CP 55,940, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes and a range of concentrations of the unlabeled test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
2. [³⁵S]GTPγS Binding Assay (Functional Assay)
-
Objective: To determine the functional activity (EC₅₀ and efficacy) of a test compound as an agonist or inverse agonist.
-
Methodology:
-
Principle: Agonist binding to a G-protein coupled receptor (GPCR) like CB1 or CB2 promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Membrane Preparation: As in the binding assay, membranes from cells expressing the receptor of interest are used.
-
Assay Components: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound in an appropriate buffer.
-
Incubation and Termination: The reaction is allowed to proceed for a set time and then terminated by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: The EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect) are determined from the concentration-response curve. Efficacy is often expressed as a percentage of the response produced by a standard full agonist (e.g., CP 55,940).
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can greatly enhance understanding.
Caption: Canonical signaling pathway of a cannabinoid receptor agonist.
Caption: Workflow for a competitive radioligand binding assay.
References
A Comparative Guide to the Potency of Cannabinoid Receptor Agonists: HU-243 vs. HU-210
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two synthetic cannabinoid receptor agonists, HU-243 and HU-210. Both compounds are potent activators of the cannabinoid receptors CB1 and CB2 and are structurally related. This document summarizes their binding affinities, functional potencies, and available in vivo data, supported by detailed experimental protocols and signaling pathway diagrams to aid in research and drug development.
Executive Summary
HU-243 and HU-210 are both powerful synthetic cannabinoids that exhibit high affinity for cannabinoid receptors. Based on available binding affinity data, HU-243 demonstrates a marginally higher potency for the CB1 receptor compared to HU-210. While comprehensive functional and in vivo data for HU-243 is limited in the public domain, this guide compiles the existing information to facilitate a comparative understanding. HU-210 is a well-characterized full agonist at both CB1 and CB2 receptors with a long duration of action in vivo.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data available for HU-243 and HU-210, focusing on their interaction with cannabinoid receptors.
Table 1: Cannabinoid Receptor Binding Affinities (Ki/Kd in nM)
| Compound | CB1 Receptor (Ki/Kd) | CB2 Receptor (Ki/Kd) | Reference |
| HU-243 | 0.041 (Ki) | 0.061 (Kd) | [1] |
| HU-210 | 0.061 (Ki) | 0.52 (Ki) | [1] |
Note: Lower Ki/Kd values indicate higher binding affinity.
Table 2: In Vitro Functional Potency (EC50/IC50 in nM)
| Compound | Assay Type | Receptor | EC50/IC50 (nM) | Emax (%) | Reference |
| HU-210 | Adenylyl Cyclase Inhibition | CB1 | - | - | [2] |
| HU-210 | G-protein Activation (BRET) | CB1 | pEC50 = 8.83 | - | [3] |
| HU-210 | G-protein Activation (BRET) | CB2 | - | - | [3] |
| HU-243 | Adenylyl Cyclase Inhibition | CB1/CB2 | - | - | Data Not Available |
| HU-243 | G-protein Activation | CB1/CB2 | - | - | Data Not Available |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Table 3: In Vivo Potency (Cannabinoid Tetrad)
| Compound | Test | Species | Route of Administration | ED50/Effective Dose | Reference |
| HU-210 | Drug Discrimination | Rhesus Monkeys | Intravenous | ED50 = 0.0042 mg/kg | [4] |
| HU-243 | Cannabinoid Tetrad | - | - | Data Not Available |
The cannabinoid tetrad in rodents assesses four hallmark effects of CB1 receptor activation: hypolocomotion, catalepsy, analgesia, and hypothermia.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a ligand for a receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the cannabinoid receptor of interest (e.g., CHO-K1 cells stably expressing human CB1 or CB2 receptors).
-
Competition Binding: A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]HU-243 or [³H]CP55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (HU-243 or HU-210).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional activity of a G-protein coupled receptor (GPCR) agonist by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the cannabinoid receptor of interest.
-
Assay Setup: In a multi-well plate, membranes are incubated with GDP (to ensure G-proteins are in their inactive state), the test compound at various concentrations, and [³⁵S]GTPγS.
-
Incubation: The plate is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS.
-
Filtration: The reaction is terminated by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the free radioligand.
-
Detection: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of the agonist to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) values are determined.
cAMP Accumulation Assay
Objective: To measure the ability of a cannabinoid agonist to inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Cells expressing the cannabinoid receptor of interest are cultured and plated in multi-well plates.
-
Pre-treatment: Cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist and Forskolin (B1673556) Treatment: Cells are then treated with the test compound at various concentrations, followed by stimulation with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter-based assay (e.g., BRET or FRET).
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to determine the IC50 (potency) and the maximal inhibition (efficacy).
Mandatory Visualization
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by cannabinoid receptor agonists like HU-243 and HU-210.
Caption: Cannabinoid Receptor Signaling Pathway.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
The following diagram outlines the key steps in the [³⁵S]GTPγS binding assay used to determine the functional potency of cannabinoid agonists.
Caption: Workflow for [³⁵S]GTPγS Binding Assay.
Logical Relationship: Potency Comparison
This diagram illustrates the logical flow for comparing the potency of HU-243 and HU-210 based on different experimental parameters.
Caption: Logical Flow for Potency Comparison.
References
- 1. HU-243 - Wikipedia [en.wikipedia.org]
- 2. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flipping the GPCR Switch: Structure-Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences Between the Synthetic Cannabinoid HU 243 and Endocannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional characteristics of the potent synthetic cannabinoid HU 243 and the primary endogenous cannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). Understanding these differences is crucial for the development of novel therapeutics targeting the endocannabinoid system. This document outlines their distinct receptor binding affinities, signaling pathways, and physiological effects, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a synthetic cannabinoid, exhibits significantly higher potency and efficacy at both CB1 and CB2 receptors compared to the endocannabinoids anandamide and 2-AG. While 2-AG acts as a full agonist at both receptors, anandamide is a partial agonist, particularly at the CB2 receptor. These fundamental differences in receptor interaction lead to distinct downstream signaling cascades and physiological outcomes. This guide will delve into these functional disparities, providing a comprehensive resource for researchers in the field.
Receptor Binding and Functional Activity
The interaction of a ligand with a receptor is characterized by its binding affinity (Ki) and its ability to elicit a functional response (efficacy and potency, EC50 or IC50). This compound is a high-affinity, high-efficacy agonist at both CB1 and CB2 receptors. In contrast, endocannabinoids exhibit more varied profiles.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Selectivity (CB1/CB2) |
| This compound | 0.041 | ~0.06 - 0.2 | ~0.2 - 0.7 (Non-selective) |
| Anandamide (AEA) | 89.3 | 371 | ~0.24 (Slight CB1 preference) |
| 2-Arachidonoylglycerol (2-AG) | 472 | 1400 | ~0.34 (Slight CB1 preference) |
Table 2: Comparative Functional Activity (EC50/IC50, nM and Emax, %)
| Compound | Assay | Receptor | Potency (EC50/IC50, nM) | Efficacy (Emax, % of control agonist) | Agonist Type |
| This compound | GTPγS Binding | CB1 | ~1.0 | High | Full Agonist |
| GTPγS Binding | CB2 | ~1.0 | High | Full Agonist | |
| cAMP Inhibition | CB1 | ~0.5 | ~100 | Full Agonist | |
| cAMP Inhibition | CB2 | ~0.3 | ~100 | Full Agonist | |
| Anandamide (AEA) | GTPγS Binding | CB1 | 69 | ~80 | Partial Agonist |
| GTPγS Binding | CB2 | 261 | 34 | Partial Agonist | |
| cAMP Inhibition | CB1 | 53 | ~75 | Partial Agonist | |
| cAMP Inhibition | CB2 | >1000 | Low/Inactive | Partial Agonist | |
| 2-Arachidonoylglycerol (2-AG) | GTPγS Binding | CB1 | 140 | 100 | Full Agonist |
| GTPγS Binding | CB2 | 122 | 100 | Full Agonist | |
| cAMP Inhibition | CB1 | 280 | 100 | Full Agonist | |
| cAMP Inhibition | CB2 | 1300 | 100 | Full Agonist |
Signaling Pathways
Upon receptor binding, cannabinoids activate intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase through the activation of Gi/o proteins, leading to decreased cyclic AMP (cAMP) levels. However, cannabinoids can also signal through other pathways, including G-protein-coupled inwardly rectifying potassium channels (GIRKs), mitogen-activated protein kinase (MAPK) pathways, and β-arrestin recruitment, which can lead to receptor desensitization and internalization.
While both this compound and endocannabinoids primarily signal through Gi/o, the magnitude and potential for biased signaling differ. As a potent, full agonist, this compound strongly activates G-protein signaling, leading to robust inhibition of adenylyl cyclase. Endocannabinoids, particularly the partial agonist anandamide, induce a weaker G-protein response. There is emerging evidence that cannabinoids can exhibit biased agonism, preferentially activating one signaling pathway over another (e.g., G-protein vs. β-arrestin). Further research is needed to fully elucidate the biased signaling profiles of this compound in comparison to anandamide and 2-AG.
Figure 1. General cannabinoid receptor signaling pathways.
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 and CB2 receptors.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity synthetic cannabinoid agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Test Compounds: this compound, Anandamide, 2-AG.
-
Non-specific Binding Control: 10 µM unlabeled WIN 55,212-2.
-
96-well plates, filtration apparatus, scintillation fluid, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (total binding), 50 µL of non-specific binding control, or 50 µL of test compound dilution.
-
Add 50 µL of [³H]CP55,940 (final concentration ~0.7 nM) to all wells.
-
Add 100 µL of cell membrane preparation (10-20 µg protein/well) to all wells.
-
Incubate at 30°C for 90 minutes.
-
Terminate the reaction by rapid filtration through GF/C filters, followed by three washes with ice-cold assay buffer.
-
Measure radioactivity using a scintillation counter.
-
Calculate specific binding and determine the IC50 value for each compound. Convert IC50 to Ki using the Cheng-Prusoff equation.
Figure 2. Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to receptor-coupled G-proteins.
Materials:
-
Cell Membranes: As described in 3.1.
-
[³⁵S]GTPγS
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
GDP: 10 µM final concentration.
-
Test Compounds: this compound, Anandamide, 2-AG.
-
96-well plates, filtration apparatus, scintillation fluid, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of test compounds.
-
In a 96-well plate, add assay buffer, cell membranes (10-20 µ g/well ), and GDP.
-
Add test compounds to the respective wells.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1 nM).
-
Incubate at 30°C for 60 minutes.
-
Terminate and filter as described in 3.1.
-
Quantify radioactivity and determine EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the ability of agonists to inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
Materials:
-
Cells: CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Forskolin (B1673556): To stimulate adenylyl cyclase.
-
Test Compounds: this compound, Anandamide, 2-AG.
-
cAMP detection kit (e.g., HTRF or LANCE).
-
384-well white plates.
Procedure:
-
Seed cells in 384-well plates and culture overnight.
-
Replace media with assay buffer and incubate for 30 minutes.
-
Add serial dilutions of test compounds and incubate for 15 minutes.
-
Add forskolin (final concentration 1-10 µM) to all wells except the basal control and incubate for 30 minutes.
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
Determine the IC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an indicator of a distinct signaling pathway. A common method is the PathHunter® β-arrestin assay.[1][2][3]
Materials:
-
Cells: PathHunter® cell line co-expressing the cannabinoid receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).
-
Assay Buffer: As recommended by the assay manufacturer.
-
Test Compounds: this compound, Anandamide, 2-AG.
-
Detection reagents from the PathHunter® kit.
-
384-well white plates.
Procedure:
-
Seed PathHunter® cells in 384-well plates and culture overnight.
-
Replace media with assay buffer.
-
Add serial dilutions of test compounds and incubate for 90 minutes at 37°C.
-
Add detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal.
-
Determine EC50 and Emax values for β-arrestin recruitment.
In Vivo Effects
The differences in in vitro pharmacology between this compound and endocannabinoids translate to distinct in vivo effects.
-
Analgesia: Both synthetic cannabinoids and endocannabinoids exhibit analgesic properties. However, the high potency of this compound results in profound and long-lasting antinociception in various pain models.[4] Anandamide also produces analgesia, but its effects are often shorter-lived due to rapid metabolic degradation.[5] The analgesic effects of 2-AG are also well-documented.
-
Anti-inflammatory Effects: Activation of CB2 receptors, predominantly found on immune cells, mediates anti-inflammatory responses. The potent agonism of this compound at CB2 receptors suggests strong anti-inflammatory potential. Endocannabinoids, particularly 2-AG, also play a crucial role in regulating inflammation.[6][7]
-
Psychoactivity: The potent activation of central CB1 receptors by this compound is associated with significant psychoactive effects, similar to those of Δ⁹-tetrahydrocannabinol (THC). The psychoactive effects of anandamide are considered to be much milder, in part due to its lower efficacy and rapid breakdown.[8]
Conclusion
This compound and endocannabinoids display significant functional differences at cannabinoid receptors. This compound is a highly potent and efficacious full agonist at both CB1 and CB2 receptors. In contrast, the endocannabinoid 2-AG is a full agonist with lower potency, while anandamide acts as a partial agonist with even lower potency, especially at the CB2 receptor. These disparities in receptor activation lead to different downstream signaling profiles and in vivo effects. A thorough understanding of these differences is paramount for the rational design of cannabinoid-based therapeutics with desired efficacy and minimized side effects. Future research should focus on elucidating the biased signaling profiles of these compounds to further refine our understanding of their complex pharmacology.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The endogenous cannabinoid anandamide, but not the CB2 ligand palmitoylethanolamide, prevents the viscero-visceral hyper-reflexia associated with inflammation of the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of anandamide-induced tolerance: comparison to delta 9-THC-induced interactions with dynorphinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cannabinoids, Endocannabinoids, and Related Analogs in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HU-243 and Other Seminal CB1 Agonists: A Guide for Researchers
In the landscape of cannabinoid research, the selection of an appropriate CB1 receptor agonist is paramount for elucidating the intricacies of the endocannabinoid system and developing novel therapeutics. This guide provides a comprehensive head-to-head comparison of the potent synthetic cannabinoid HU-243 with other widely studied classical and non-classical CB1 agonists: CP 55,940 and WIN 55,212-2. This analysis is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacological properties, supported by experimental data and protocols.
Pharmacological Profile: A Quantitative Comparison
The binding affinity (Ki), potency (EC50), and efficacy (Emax) are critical parameters for characterizing and comparing CB1 receptor agonists. The following tables summarize the quantitative data for HU-243, CP 55,940, and WIN 55,212-2 from radioligand binding and functional assays.
Table 1: CB1 Receptor Binding Affinity (Ki)
| Compound | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| HU-243 | 0.041 | [3H]HU-243 | Rat Brain Membranes | [1] |
| CP 55,940 | 0.58 | [3H]CP 55,940 | Rat Brain Membranes | [2] |
| WIN 55,212-2 | 1.9 | Not Specified | Not Specified | Not Specified |
Table 2: Functional Potency (EC50) and Efficacy (Emax) in GTPγS Binding Assays
| Compound | EC50 (nM) | Emax (% of Basal) | Cell Line/Tissue | Reference |
| HU-243 | Data not available | Data not available | ||
| CP 55,940 | 3.4 | Not Specified | Mouse Brain Homogenates | Not Specified |
| WIN 55,212-2 | 14 | Not Specified | CHO-CB1 Cells | [3] |
Table 3: Functional Potency (EC50) and Efficacy (Emax) in cAMP Accumulation Assays
| Compound | EC50 (nM) | Emax (% Inhibition of Forskolin-stimulated cAMP) | Cell Line | Reference |
| HU-243 | Data not available | Data not available | ||
| CP 55,940 | 0.18 | Not Specified | CHO-CB1 Cells | [3] |
| WIN 55,212-2 | 14 | Not Specified | CHO-CB1 Cells | [3] |
Signaling Pathways and Downstream Effects
Activation of the CB1 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, CB1 receptor activation modulates ion channels and activates mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) pathways, which are crucial for regulating cellular processes like proliferation, survival, and apoptosis.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. CP 55,940 - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Continuous infusion of the cannabinoid WIN 55,212–2 to the site of a peripheral nerve injury reduces mechanical and cold hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Validating HU-243's Cannabinoid Effects: A Comparative Guide Using CB1 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological and behavioral effects of the potent synthetic cannabinoid HU-243 in wild-type versus CB1 receptor knockout animal models. By presenting supporting experimental data and detailed methodologies, this document serves as a crucial resource for validating the CB1 receptor-dependency of HU-243's pharmacological actions.
HU-243 is a high-affinity agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] Understanding the precise contribution of the CB1 receptor to its wide array of effects is paramount for both mechanistic studies and therapeutic development. The use of CB1 knockout models provides an unequivocal method to dissect these receptor-specific actions. While direct experimental data for HU-243 in CB1 knockout models is limited in publicly available literature, its close structural and functional analog, HU-210, has been extensively studied. HU-243 is marginally more potent than HU-210, with a binding affinity of 0.041 nM at the CB1 receptor compared to HU-210's 0.061 nM.[1] Given their similarities, data from HU-210 studies in CB1 knockout mice serve as a reliable surrogate to predict and validate the CB1-mediated effects of HU-243.
Data Presentation: Quantitative Comparison of Cannabinoid Effects
The following tables summarize the expected quantitative effects of a potent CB1 agonist, based on studies with HU-210 and other cannabinoids, in wild-type (WT) and CB1 knockout (KO) mice. These data highlight the dependency of key cannabinoid-induced behaviors on the presence of the CB1 receptor.
Table 1: Behavioral Effects of Potent CB1 Agonists in Wild-Type vs. CB1 Knockout Mice
| Behavioral Assay | Wild-Type (WT) Response | CB1 Knockout (KO) Response | Implication for HU-243 |
| Locomotor Activity (Open Field Test) | Significant reduction in distance traveled and movement time. | No significant change in locomotor activity. | The sedative and hypomotor effects are mediated by CB1. |
| Nociception (Hot Plate Test) | Increased latency to paw lick or jump, indicating analgesia. | No significant change in thermal pain threshold. | Analgesic effects in response to thermal stimuli are CB1-dependent. |
| Catalepsy (Ring Immobility Test) | Increased time of immobility. | No cataleptic-like behavior observed. | The induction of a cataleptic state is a CB1-mediated effect. |
Table 2: Physiological Effects of Potent CB1 Agonists in Wild-Type vs. CB1 Knockout Mice
| Physiological Parameter | Wild-Type (WT) Response | CB1 Knockout (KO) Response | Implication for HU-243 |
| Body Temperature | Significant dose-dependent decrease (hypothermia). | No change in core body temperature. | The hypothermic effect is a classic CB1 receptor-mediated response. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Intraperitoneal (IP) Injection of HU-243
This protocol outlines the standard procedure for administering HU-243 to mice.
Materials:
-
HU-243
-
Vehicle solution (e.g., a mixture of ethanol (B145695), Tween 80, and saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Dissolve HU-243 in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.
-
Animal Handling and Restraint: Weigh the mouse to determine the correct injection volume. Gently restrain the mouse, exposing the abdomen.
-
Injection Site Identification: Locate the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid is drawn back, confirming correct needle placement.
-
Administration: Inject the calculated volume of the HU-243 solution slowly.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Open Field Test for Locomotor Activity
This test assesses spontaneous locomotor activity and exploratory behavior.
Apparatus:
-
A square or circular arena (e.g., 40 cm x 40 cm) with walls high enough to prevent escape.
-
Video tracking software and camera mounted above the arena.
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer HU-243 or vehicle via IP injection at a predetermined time before the test (e.g., 30 minutes).
-
Test Initiation: Gently place the mouse in the center of the open field arena.
-
Data Recording: Record the animal's activity using the video tracking system for a set duration (e.g., 10-15 minutes).
-
Data Analysis: Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
Hot Plate Test for Nociception
This assay measures the response to a thermal pain stimulus.
Apparatus:
-
A hot plate apparatus with a controlled temperature surface.
-
A transparent cylinder to confine the mouse to the hot plate surface.
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 55°C).
-
Baseline Measurement: Before drug administration, place the mouse on the hot plate and record the latency to exhibit a pain response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer HU-243 or vehicle via IP injection.
-
Post-Drug Measurement: At the time of expected peak drug effect, place the mouse back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-drug latency to the baseline latency to determine the analgesic effect.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway of the CB1 receptor and a typical experimental workflow for validating the effects of HU-243.
Caption: CB1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Validation.
References
A Comparative Guide to HU-243 and Other Cannabinoids for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the classical cannabinoid HU-243 against other classical and non-classical cannabinoids. This document summarizes key performance data from experimental studies to inform research and development in the cannabinoid field.
HU-243 is a potent synthetic classical cannabinoid that has garnered significant interest for its high affinity and efficacy at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] As a derivative of the well-known reference agonist HU-210, HU-243 serves as a valuable tool in elucidating the complexities of the endocannabinoid system. This guide will compare its binding and functional profile to a range of other cannabinoids, providing a quantitative basis for experimental design and drug discovery efforts.
Comparative Analysis of Receptor Binding Affinities
For a comprehensive comparison, the following table summarizes the reported Ki values for a selection of classical and non-classical cannabinoids at both CB1 and CB2 receptors.
| Cannabinoid | Type | CB1 Ki (nM) | CB2 Ki (nM) |
| HU-243 | Classical | 0.041 [1] | Potent Agonist |
| Δ⁹-THC | Classical (Phytocannabinoid) | 25.1 - 40.7 | 35.2 - 439.5 |
| HU-210 | Classical | 0.061 | 0.52 |
| CP-55,940 | Non-Classical | 0.58 - 2.5 | 0.92 |
| WIN 55,212-2 | Non-Classical (Aminoalkylindole) | 1.9 - 16.7 | 3.7 |
| JWH-018 | Non-Classical (Aminoalkylindole) | 9.0 | 2.94 |
| Anandamide (AEA) | Endocannabinoid | 87.7 - 239.2 | 439.5 |
| 2-Arachidonoylglycerol (2-AG) | Endocannabinoid | 472 | 1400 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Functional Activity at Cannabinoid Receptors
Beyond binding affinity, the functional activity of a cannabinoid, characterized by its potency (EC50) and efficacy (Emax), determines its biological effect. Cannabinoid receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Another critical signaling pathway involves the recruitment of β-arrestin, which mediates receptor desensitization and can initiate G protein-independent signaling.
While specific EC50 and Emax values for HU-243 in cAMP and β-arrestin recruitment assays were not found in the reviewed literature, its classification as a potent agonist suggests it would exhibit low nanomolar EC50 values and high efficacy in these assays. The following tables provide a comparative summary of the functional activity of various cannabinoids for which data is available.
Table 2: Comparative Functional Potency and Efficacy in cAMP Assays
| Cannabinoid | Type | Receptor | EC50 (nM) | Emax (% Inhibition of Forskolin-stimulated cAMP) |
| HU-243 | Classical | CB1/CB2 | Data not available | Data not available |
| CP-55,940 | Non-Classical | CB1 | ~1-10 | ~90-100% |
| WIN 55,212-2 | Non-Classical | CB1 | ~5-20 | ~80-100% |
| Δ⁹-THC | Classical | CB1 | ~50-100 | Partial Agonist (~50-70%) |
| Anandamide (AEA) | Endocannabinoid | CB1 | ~50-150 | Partial Agonist (~60-80%) |
Table 3: Comparative Functional Potency and Efficacy in β-Arrestin Recruitment Assays
| Cannabinoid | Type | Receptor | EC50 (nM) | Emax (% of response to a full agonist) |
| HU-243 | Classical | CB1/CB2 | Data not available | Data not available |
| CP-55,940 | Non-Classical | CB1 | ~10-50 | ~100% |
| WIN 55,212-2 | Non-Classical | CB1 | ~20-100 | ~100% |
| Δ⁹-THC | Classical | CB1 | >100 | Partial Agonist |
Signaling Pathways and Experimental Workflows
The activation of cannabinoid receptors by agonists like HU-243 initiates a cascade of intracellular events. The canonical signaling pathway involves the inhibition of adenylyl cyclase, while the non-canonical pathway involves β-arrestin recruitment.
References
A Comparative Analysis of the Potent Synthetic Cannabinoid HU-210 and Representative "Spice" Compounds
A note on nomenclature: The topic specifies HU-243. However, the vast majority of scientific literature refers to the structurally similar and highly potent cannabinoid, HU-210. It is presumed that HU-243 is a typographical error, and this guide will focus on the well-documented properties of HU-210.
This guide provides a detailed comparative analysis of HU-210, a classical synthetic cannabinoid, and a selection of synthetic cannabinoid receptor agonists (SCRAs) commonly found in "Spice" or "K2" products. The comparison focuses on their pharmacological properties at the primary targets in the endocannabinoid system, the cannabinoid receptors type 1 (CB1) and type 2 (CB2). This document is intended for researchers, scientists, and drug development professionals, providing quantitative data, experimental methodologies, and pathway visualizations to facilitate a comprehensive understanding of these compounds' relative activities.
Pharmacological Profile: A Quantitative Comparison
The primary mechanism of action for HU-210 and Spice compounds is the activation of CB1 and CB2 receptors. However, their potency and selectivity can vary significantly. The following tables summarize key quantitative data from in vitro pharmacological assays.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
Binding affinity (Ki) represents the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference(s) |
| HU-210 | 0.061 | 0.52 | [1] |
| JWH-018 | 9.00 | 2.94 | [2] |
| AM-2201 | 1.0 | 2.6 | [3][4] |
| UR-144 | 150 | 1.8 | [5] |
| CP 47,497 | 2.1 (Kd) | Higher than CB1 | [6][7] |
Table 2: Functional Activity at Cannabinoid Receptors (EC50/IC50, nM)
Functional activity, often measured by EC50 or IC50 values, indicates the concentration of an agonist required to produce 50% of its maximal effect in a cell-based assay, such as the inhibition of cyclic AMP (cAMP). A lower value signifies greater potency.
| Compound | Assay Type | CB1 EC50/IC50 (nM) | CB2 EC50/IC50 (nM) | Reference(s) |
| HU-210 | GPR55 Activation | 26 | - | [1] |
| JWH-018 | cAMP Inhibition | 14.7 | - | [8] |
| AM-2201 | Functional Assay | 38 | 58 | [3] |
| UR-144 | Functional Assay | 421 | 72 | [5] |
| CP 47,497-C8 | CB1 Internalization | 4.4 | - | [9] |
Key Signaling Pathway & Experimental Workflow
To understand how the functional data is generated, it is crucial to visualize both the biological signaling cascade and the experimental process.
Cannabinoid Receptor Signaling
HU-210 and Spice compounds are agonists at CB1 and CB2 receptors, which are Gi/o-coupled G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates the inhibitory G-protein, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[10]
Caption: Agonist activation of CB1/CB2 receptors inhibits adenylyl cyclase, reducing intracellular cAMP levels.
Experimental Workflow: Radioligand Binding Assay
The binding affinities listed in Table 1 are typically determined using a competitive radioligand binding assay. This workflow illustrates the general principle of this technique.
Caption: Workflow for determining receptor binding affinity using a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for CB1/CB2 Receptors
This protocol outlines a common method for determining the binding affinity (Ki) of a test compound.
-
Objective: To measure the ability of a test compound to displace a known radioligand from the CB1 or CB2 receptor.
-
Materials:
-
Cell membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).[11]
-
Radioligand: A high-affinity cannabinoid agonist, typically [³H]CP-55,940.[11]
-
Test Compound: HU-210 or a selected Spice compound.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with 0.5% Bovine Serum Albumin (BSA), pH 7.4.[11]
-
Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM WIN 55,212-2).[11]
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium.
-
Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
cAMP Functional Assay
This protocol describes a method for assessing the functional potency of a cannabinoid agonist by measuring its effect on intracellular cAMP levels.
-
Objective: To determine the EC50 and maximal efficacy (Emax) of a test compound by measuring its ability to inhibit forskolin-stimulated cAMP production.[10]
-
Materials:
-
Cell line stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).[12]
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Test Compound: HU-210 or a selected Spice compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[12]
-
cAMP detection kit (e.g., HTRF, LANCE, or EIA-based).[10][13]
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a PDE inhibitor.
-
Add varying concentrations of the test compound to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified period to allow for the inhibition of adenylyl cyclase by the activated CB receptors.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.[12]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the inhibition of cAMP production against the log concentration of the test compound.
-
Fit the data to a sigmoidal curve to determine the EC50 (potency) and the Emax (% inhibition), which reflects the compound's efficacy.[10]
-
Summary of Comparative Analysis
-
Potency and Affinity: HU-210 demonstrates exceptionally high affinity for the CB1 receptor, with a Ki value in the sub-nanomolar range, making it significantly more potent than the representative Spice compounds in this regard.[1] JWH-018 and AM-2201 also exhibit high, low-nanomolar affinity for both CB1 and CB2 receptors.[2][3][4]
-
Selectivity: UR-144 is a notable outlier, showing strong selectivity for the CB2 receptor over the CB1 receptor, with an 83-fold difference in binding affinity.[5] In contrast, HU-210, JWH-018, and AM-2201 are relatively non-selective between the two receptors.
-
Functional Activity: The functional data corroborates the binding affinities, with compounds like JWH-018 and AM-2201 acting as potent full agonists at the CB1 receptor.[3][8] The high potency and full agonism of many Spice compounds, in contrast to the partial agonism of THC (the primary psychoactive component of cannabis), are thought to contribute to their more severe and unpredictable toxicological effects.[12] HU-210 is also recognized as a highly efficacious agonist.[14][15]
This guide provides a foundational comparison of HU-210 and several common Spice compounds. The significant variations in their pharmacological profiles underscore the importance of detailed characterization for understanding their potential physiological and toxicological effects.
References
- 1. HU 210 | CAS 112830-95-2 | HU210 | Tocris Bioscience [tocris.com]
- 2. JWH-018 - Wikipedia [en.wikipedia.org]
- 3. AM-2201 - Wikipedia [en.wikipedia.org]
- 4. soft-tox.org [soft-tox.org]
- 5. UR-144 - Wikipedia [en.wikipedia.org]
- 6. CP 47,497 - Wikipedia [en.wikipedia.org]
- 7. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 8. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CP47,497-C8 and JWH073, commonly found in `Spice' herbal blends, are potent and efficacious CB1 cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. marshall.edu [marshall.edu]
- 14. Receptors and Channels Targeted by Synthetic Cannabinoid Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of HU-243 at Cannabinoid Receptors CB1 and CB2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the potent synthetic cannabinoid agonist, HU-243, and its close analog HU-210, at the human cannabinoid receptors CB1 and CB2. The data presented herein is intended to support research and drug development efforts by offering a clear, quantitative overview of the binding affinities and functional potencies of these compounds.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for HU-243 at the CB2 receptor, this guide includes data for the structurally similar and widely studied potent cannabinoid agonist, HU-210. HU-243 is a single enantiomer of the hydrogenated derivative of HU-210 and is reported to be marginally more potent at the CB1 receptor[1]. The data for HU-210 provides a strong comparative baseline for understanding the compound's interaction with both CB1 and CB2 receptors.
| Compound | Receptor | Assay Type | Parameter | Value |
| HU-243 | Human CB1 | Radioligand Binding | Kᵢ (nM) | 0.041[1] |
| HU-210 | Human CB1 | Radioligand Binding | Kᵢ (nM) | 0.061 |
| Human CB2 | Radioligand Binding | Kᵢ (nM) | 0.52 | |
| Human CB1 | [³⁵S]GTPγS Functional Assay | EC₅₀ (nM) | 0.6 | |
| Human CB1 | Gi-CASE Functional Assay | pEC₅₀ | 8.66 | |
| Eₘₐₓ | 0.864 | |||
| Human CB2 | Gi-CASE Functional Assay | pEC₅₀ | 8.60 | |
| Eₘₐₓ | 0.838 |
Note: Kᵢ is the inhibition constant, representing the binding affinity of the ligand to the receptor. A lower Kᵢ value indicates a higher binding affinity. EC₅₀ is the half-maximal effective concentration, indicating the potency of a drug in a functional assay. pEC₅₀ is the negative logarithm of the EC₅₀ value. Eₘₐₓ represents the maximum efficacy of the agonist.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathways for CB1 and CB2 receptors upon agonist binding and a typical experimental workflow for determining agonist efficacy.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard practices in the field and can be adapted for specific laboratory conditions.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for CB1 and CB2 receptors by measuring its ability to compete with a known high-affinity radioligand.
Materials:
-
Cell Membranes: Membranes prepared from cells (e.g., HEK293 or CHO) stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist.
-
Test Compound: HU-243 or HU-210.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes (5-20 µg of protein per well), a fixed concentration of [³H]CP-55,940 (typically around its Kₔ value), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Incubation Period: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
[³⁵S]GTPγS Functional Assay
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound by measuring its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to cannabinoid receptors.
Materials:
-
Cell Membranes: As described for the radioligand binding assay.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: HU-243 or HU-210.
-
GDP: Guanosine diphosphate, to ensure G-proteins are in their inactive state at the start of the assay.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
Procedure:
-
Pre-incubation: In a 96-well plate, combine the cell membranes, GDP (final concentration ~10 µM), and varying concentrations of the test compound.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction and separate bound from unbound [³⁵S]GTPγS by filtration, as described for the radioligand binding assay.
-
Quantification: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all readings. Plot the specific [³⁵S]GTPγS binding as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
cAMP Functional Assay
Objective: To measure the functional activity of a cannabinoid agonist by quantifying its ability to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells: Whole cells (e.g., CHO or HEK293) stably expressing human CB1 or CB2 receptors.
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
-
Test Compound: HU-243 or HU-210.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-treat the cells with a PDE inhibitor for a short period to prevent cAMP degradation.
-
Agonist Stimulation: Add varying concentrations of the test compound to the cells and incubate for a specified time.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for the inhibition of cAMP production.
References
Safety Operating Guide
Navigating the Disposal of HU-243: A Guide for Laboratory Professionals
For researchers and scientists handling the potent synthetic cannabinoid HU-243, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. Due to its classification as a potent research chemical and its potential as a controlled substance analogue, stringent disposal procedures must be followed to mitigate risks to personnel and the environment.
Key Disposal Parameters and Considerations
A summary of essential data points for the safe handling and disposal of HU-243, based on general guidelines for hazardous research chemicals, is provided below.
| Parameter | Guideline | Source/Rationale |
| Waste Classification | Hazardous Chemical Waste; Potentially a Controlled Substance Analogue | High potency and psychoactivity.[1] |
| Primary Disposal Method | Incineration via a licensed hazardous waste contractor | Standard for potent organic compounds to ensure complete destruction. |
| Secondary Containment | Mandatory for liquid waste solutions | To prevent spills and environmental contamination.[2][3] |
| Waste Container | Sturdy, leak-proof, chemically compatible, and clearly labeled | To ensure safe storage and transport.[2][3] |
| Labeling Requirements | "Hazardous Waste," full chemical name (HU-243), and any known hazards | For clear identification and safe handling.[2][4] |
| Temporary Storage | In a designated, secure satellite accumulation area away from incompatible materials | To prevent accidental reactions or unauthorized access.[4] |
Experimental Protocol: Step-by-Step Disposal of HU-243
The following protocol outlines the recommended step-by-step procedure for the safe disposal of HU-243 in a laboratory setting. This protocol is synthesized from general best practices for hazardous waste management.
Materials:
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
Hazardous waste container (sturdy, leak-proof, with a secure lid).
-
Hazardous waste labels.
-
Secondary containment bin.
-
Chemical spill kit.
Procedure:
-
Risk Assessment and PPE:
-
Before handling HU-243, conduct a thorough risk assessment.
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
-
Waste Segregation:
-
Container Preparation and Labeling:
-
Select a waste container that is in good condition, compatible with the chemical nature of the waste, and has a secure, tight-fitting lid.[2]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write "HU-243" and list all constituents of the waste, including solvents and their approximate concentrations.
-
-
Waste Accumulation:
-
Place the hazardous waste container in a designated satellite accumulation area. This area should be secure and away from general laboratory traffic.
-
For liquid waste, the primary container must be placed within a larger, chemically resistant secondary containment bin.[3]
-
Keep the waste container closed at all times, except when adding waste.[2][3]
-
-
Disposal of Empty Containers:
-
Empty containers that held HU-243 are also considered hazardous waste.
-
These containers should be triple-rinsed with a suitable solvent.[2]
-
The rinsate from the first rinse must be collected and disposed of as hazardous HU-243 waste.[2] Subsequent rinsates may also need to be collected depending on local regulations.
-
After rinsing, deface or remove the original label and dispose of the container as instructed by your institution's EHS department.[2]
-
-
Arranging for Disposal:
-
Once the waste container is full or if the research project is complete, arrange for its disposal through your institution's EHS department or a licensed hazardous waste contractor.
-
Do not dispose of HU-243 down the drain or in the regular trash.[2]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area and consult the Safety Data Sheet (SDS) for appropriate cleanup procedures.
-
Use a chemical spill kit to contain and absorb the spill.
-
All materials used for spill cleanup must be placed in the designated HU-243 hazardous waste container.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal process for HU-243.
References
Personal protective equipment for handling HU 243
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling the potent synthetic cannabinoid HU 243. The following procedural guidance is designed to answer specific operational questions and establish a comprehensive safety framework for laboratory personnel.
Hazard Identification and Risk Assessment
This compound is a potent synthetic cannabinoid and a full agonist of the CB1 and CB2 receptors. Due to its high potency, it should be handled as a particularly hazardous substance. The primary routes of exposure are inhalation, dermal contact, and ingestion. Acute toxicity can lead to a range of adverse health effects.
Quantitative Data on Related Synthetic Cannabinoids
| Compound | Receptor Binding Affinity (Ki) | Observed Effects in Humans | Blood Concentrations in Users |
| HU-210 | CB1: ~0.06 nM | Potent psychoactive effects | Not widely reported in clinical studies |
| JWH-018 | CB1: 9.00 ± 5.00 nM | Agitation, seizures, tachycardia | Mean: 1.04 ng/mL (recreational users)[1][2] |
| AM-2201 | CB1: 1.0 ± 0.2 nM | Hallucinations, paranoia, psychosis | Median: <0.5 ng/g in whole blood[1][2] |
| CP 47,497 | CB1: 9.53 nM | Cannabis-like psychoactive effects | Not widely reported in clinical studies |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent accidental exposure. The following table outlines the required PPE for various laboratory operations.
| Operation | Required PPE |
| Receiving and Unpacking | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (powder) | - Work within a certified chemical fume hood or ventilated balance enclosure. - Nitrile gloves (double-gloving recommended)- Disposable gown with tight-fitting cuffs- Safety goggles- N95 respirator or higher (e.g., PAPR) to prevent inhalation of fine powders.[3][4] |
| Working with Solutions | - Nitrile gloves (double-gloving recommended)- Lab coat or disposable gown- Safety glasses with side shields or goggles |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Disposable gown- Safety goggles- N95 respirator or higher, depending on the scale of the spill and potential for aerosolization. |
| Disposal of Waste | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses |
PPE Workflow Diagram
Caption: A workflow for the correct sequence of donning and doffing PPE to minimize exposure.
Experimental Protocols
In Vitro Cannabinoid Receptor Binding Assay (Competitive)
This protocol outlines a standard procedure to determine the binding affinity of this compound for CB1 and CB2 receptors.
Materials:
-
HEK-293 cells stably transfected with human CB1 or CB2 receptors.[5]
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, pH 7.4).
-
Radioligand (e.g., [³H]CP-55,940).
-
Non-labeled competitor (for non-specific binding, e.g., WIN 55,212-2).
-
This compound stock solution.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest transfected HEK-293 cells.
-
Homogenize cells in ice-cold buffer and centrifuge to pellet membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.[5]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of radioligand, and the membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of a non-labeled competitor, and the membrane preparation.
-
Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound, and the membrane preparation.[6]
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash filters with ice-cold assay buffer.[6]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Use non-linear regression to determine the IC₅₀ value, which can then be used to calculate the inhibition constant (Ki).[6]
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for a competitive radioligand binding assay.
Signaling Pathways
This compound, as a potent CB1/CB2 agonist, activates downstream signaling cascades through G-protein coupled receptors (GPCRs). The primary pathway involves the inhibition of adenylyl cyclase and modulation of ion channels.[7][8][9]
CB1/CB2 Receptor Signaling Pathway Diagram
Caption: A diagram illustrating the primary signaling cascade initiated by this compound binding to CB1/CB2 receptors.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables (e.g., pipette tips, gloves, gowns, weigh boats) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions or contaminated solvents should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Decontamination and Disposal Procedure:
-
Render Unusable: The primary goal is to render the cannabinoid waste "unusable and unrecognizable."[10] For bulk quantities, this can be achieved by mixing the material with an equal or greater amount of an inert, non-recyclable material (e.g., cat litter, sand) to form a solid mixture.
-
Packaging: Place the treated waste in a sealed, leak-proof container.
-
Labeling: Clearly label the container as "Hazardous Waste" and include the chemical name (this compound) and any other components.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11][12]
-
Compliance: Always follow your institution's specific guidelines and local regulations for hazardous waste disposal.[10][12]
Disposal Workflow Diagram
Caption: A procedural workflow for the safe disposal of this compound contaminated waste.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. pppmag.com [pppmag.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. danielshealth.com [danielshealth.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
